N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
描述
属性
IUPAC Name |
4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAIPGVQJVGBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433443 | |
| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152460-10-1 | |
| Record name | 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imatinib amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152460101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMATINIB AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9RZF7KDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Imatinib in CML Cell Lines
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the molecular mechanism of Imatinib in Chronic Myeloid Leukemia (CML) cell lines. It covers the core signaling pathways, presents quantitative data on its efficacy, and furnishes detailed protocols for key experimental assays.
Core Mechanism of Action: Targeting the BCR-ABL Oncoprotein
Chronic Myeloid Leukemia is characterized by the t(9;22) chromosomal translocation, which creates the Philadelphia chromosome and the resultant BCR-ABL1 fusion gene.[1][2] This gene encodes the BCR-ABL protein, a constitutively active tyrosine kinase that is central to the pathogenesis of CML.[2][3] The deregulated kinase activity of BCR-ABL drives uncontrolled cell proliferation and resistance to apoptosis by activating a multitude of downstream signaling pathways.[1][4]
Imatinib mesylate functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[5][6] It binds to the ATP-binding pocket of the ABL kinase domain, but only when the kinase is in its inactive, non-functional conformation.[3][5] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of substrate proteins and halting the downstream signaling cascades essential for leukemic cell growth and survival.[5][6] The primary signaling pathways abrogated by Imatinib include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively control cell proliferation, survival, and adhesion.[1][7] The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) in BCR-ABL-positive cells.[2][5]
Quantitative Data on Imatinib's Efficacy in CML Cell Lines
The cytotoxic and growth-inhibitory effects of Imatinib are commonly quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various CML cell lines. These values represent the drug concentration required to inhibit cell proliferation or induce cell death by 50%.
| Cell Line | Imatinib IC50/EC50 (µM) | Assay Duration | Assay Type | Reference |
| K562 (sensitive) | 0.492 ± 0.024 | 48 hours | Cell Viability | [8] |
| K562/ADM (resistant) | 0.378 ± 0.029 | 48 hours | Cell Viability | [8] |
| K562 | ~5 | 72 hours | MTT Assay | [9] |
| JURL-MK1 | 0.25 ± 0.03 (Growth Inhibition) | 72 hours | Microimpedance | [10] |
| JURL-MK1 | 0.35 ± 0.05 (Cell Death) | 72 hours | Microimpedance | [10] |
| MOLM-7 | 0.30 ± 0.02 (Growth Inhibition) | 72 hours | Microimpedance | [10] |
| MOLM-7 | 0.40 ± 0.05 (Cell Death) | 72 hours | Microimpedance | [10] |
| Cell Line | Treatment | Apoptosis Rate (%) | Assay Type | Reference |
| K562 (sensitive) | Imatinib | 29.3 ± 0.2 | TUNEL Assay | [8] |
| K562/ADM (resistant) | Imatinib | 31.9 ± 16.7 | TUNEL Assay | [8] |
| K562 | 5 µM Imatinib | ~50 | Annexin V | [9] |
Detailed Experimental Protocols
Reproducible in vitro studies are critical for evaluating the efficacy of tyrosine kinase inhibitors. Below are detailed methodologies for key experiments used to characterize the action of Imatinib.
This protocol measures the direct inhibitory effect of Imatinib on the enzymatic activity of the BCR-ABL kinase.
-
Objective: To determine the IC50 value of Imatinib for BCR-ABL kinase activity.
-
Materials:
-
Recombinant BCR-ABL enzyme.
-
Kinase substrate (e.g., Abltide peptide or recombinant CrkL).
-
Imatinib mesylate.
-
γ-³²P-ATP or unlabeled ATP.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
Phosphocellulose paper or materials for SDS-PAGE and Western blotting (phospho-specific antibody).
-
-
Methodology:
-
Prepare Imatinib Dilutions: Perform serial dilutions of Imatinib in the kinase reaction buffer to create a range of concentrations.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant BCR-ABL enzyme, the kinase substrate, and the various concentrations of Imatinib.
-
Initiate Reaction: Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP for radioactive detection).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for phosphocellulose paper) or SDS-PAGE loading buffer.
-
Detect Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a phospho-specific antibody against the substrate.[11]
-
-
Data Analysis: Quantify the level of substrate phosphorylation for each Imatinib concentration. Calculate the percentage of inhibition relative to a no-drug control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[11]
-
This protocol measures the effect of Imatinib on the viability and proliferation of CML cell lines.
-
Objective: To determine the IC50 of Imatinib for inhibiting CML cell growth.
-
Materials:
-
CML cell line (e.g., K562).[12]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).[12]
-
Imatinib mesylate dissolved in DMSO.
-
96-well flat-bottom plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Imatinib Treatment: Prepare serial dilutions of Imatinib in culture medium. Add 100 µL of the diluted Imatinib to the appropriate wells to achieve the final desired concentrations. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
Add MTT Reagent: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Imatinib concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and using non-linear regression analysis.[12]
-
This protocol quantifies the induction of apoptosis in CML cells following Imatinib treatment.
-
Objective: To measure the percentage of apoptotic and necrotic cells after Imatinib exposure.
-
Materials:
-
CML cell line.
-
Imatinib mesylate.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI).
-
Binding Buffer.
-
Flow cytometer.
-
-
Methodology:
-
Cell Treatment: Culture CML cells (e.g., 1x10⁶ cells) and treat with the desired concentration of Imatinib (e.g., the IC50 value) for a specified time (e.g., 24-72 hours).[9] Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1x10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells. Calculate the percentage of cells in each quadrant to determine the rate of apoptosis.
-
-
References
- 1. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, a crucial intermediate in the manufacture of the targeted cancer therapeutic, Imatinib. This document details the core synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for the key reaction steps.
Introduction
This compound is a pivotal building block in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. The efficient and high-purity synthesis of this intermediate is critical for the overall cost-effectiveness and quality of the final active pharmaceutical ingredient (API). This guide will explore the predominant synthetic routes, focusing on the underlying chemistry, reaction conditions, and analytical data.
Core Synthesis Pathways
Two primary synthetic routes have been established for the preparation of this compound. The most common and industrially favored approach involves the initial synthesis of a nitro-intermediate followed by a reduction step.
Route 1: Synthesis via Nitro-Intermediate and Subsequent Reduction
This pathway is the most widely documented and generally proceeds through three key stages:
-
Formation of the Pyrimidine Core: The synthesis typically begins with the construction of the 4-(3-pyridyl)-2-aminopyrimidine scaffold. This is often achieved through the condensation of an enaminone with guanidine nitrate.[1][2]
-
C-N Coupling Reaction: The pyrimidine core is then coupled with 2-methyl-5-nitroaniline. This N-arylation reaction can be catalyzed by either copper or palladium complexes to form N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[1]
-
Reduction of the Nitro Group: The final step is the reduction of the nitro group on the phenyl ring to an amine, yielding the target molecule. A variety of reducing agents and conditions have been successfully employed for this transformation.[1][3][4]
Route 2: Alternative Synthesis Strategy
An alternative, less common route involves the initial formation of 2-methyl-5-aminophenyl guanidine, which is then condensed with an α,β-unsaturated ketone to directly form the desired pyrimidine ring system.[5]
Quantitative Data Summary
The following table summarizes the quantitative data reported for the key steps in the primary synthesis pathway (Route 1).
| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| C-N Coupling (N-arylation) | Copper Salts | - | - | - | 82 | - | [1] |
| Nitro Group Reduction | Pd-C/Ammonium Formate | Ester Solvent | Reflux | 6 | >90 | >99.5 (HPLC) | [4] |
| Nitro Group Reduction | N2H4·H2O/FeCl3/C | Water | - | - | Good | - | [1] |
| Nitro Group Reduction | Hydrogen/Adam's Catalyst | - | - | Short | Quantitative | High | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound via Route 1.
Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (C-N Coupling)
Copper-Catalyzed N-Arylation Protocol:
-
Reactants: 4-(3-pyridyl)-2-aminopyrimidine and 2-methyl-5-nitroaniline.
-
Catalyst: A suitable copper salt (e.g., CuI).
-
Procedure: A mixture of 4-(3-pyridyl)-2-aminopyrimidine, 2-methyl-5-nitroaniline, and the copper catalyst in a suitable high-boiling solvent is heated under an inert atmosphere. The reaction progress is monitored by an appropriate chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated through filtration and purified by recrystallization or column chromatography. An 82% yield has been reported for this copper-catalyzed reaction.[1]
Synthesis of this compound (Nitro Group Reduction)
Method A: Catalytic Transfer Hydrogenation
-
Reactant: N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (10g, 32.6 mmol).
-
Catalyst: 10% Palladium on Carbon (0.2g).
-
Reducing Agent: Ammonium formate (7.2g, 114.1 mmol).
-
Solvent: Ethyl acetate (300 ml).
-
Procedure: To a 500 ml four-hole flask, N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, 10% Pd/C, and ethyl acetate are added. The mixture is stirred, and ammonium formate and anhydrous sodium sulfate (4.6g, 32.6 mmol) are added. The reaction mixture is heated to reflux and maintained for 6 hours.[4] Upon completion, the catalyst is removed by filtration, and the product is isolated from the filtrate. This method has been reported to yield the product in over 90% with a purity exceeding 99.5% as determined by HPLC.[4]
Method B: Reduction with Hydrazine Hydrate
-
Reactant: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
-
Reducing System: Hydrazine hydrate (N2H4·H2O), Ferric Chloride (FeCl3), and Activated Carbon.
-
Solvent: Water.
-
Procedure: The nitro-intermediate is suspended in water with activated carbon and ferric chloride. Hydrazine hydrate is added portion-wise while monitoring the reaction temperature. After the addition is complete, the reaction is stirred until completion (monitored by TLC/HPLC). The reaction mixture is then filtered to remove the solid catalyst and carbon. The product is isolated from the filtrate by adjusting the pH to induce precipitation, followed by filtration, washing, and drying. This method is reported to give a good yield of the desired amine.[1]
Synthesis Workflow and Logical Diagrams
The following diagrams illustrate the synthesis pathway and the logical relationships between the key steps.
Caption: Synthesis Pathway of this compound.
Caption: Experimental Workflow for the Synthesis.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific laboratory or industrial settings. The development of more efficient, cost-effective, and environmentally friendly synthetic methods remains an active area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 5. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biochemical Properties of Imatinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib mesylate, a pioneering tyrosine kinase inhibitor, has fundamentally transformed the treatment landscape for specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This technical guide provides a comprehensive examination of the core biochemical properties of Imatinib mesylate. It delves into its mechanism of action as an ATP-competitive inhibitor, its specificity for target kinases including BCR-ABL, c-KIT, and PDGFR, and the structural basis of its interaction. Furthermore, this guide outlines the prevalent mechanisms of both primary and acquired resistance, details its pharmacokinetic and pharmacodynamic profiles, and provides granular experimental protocols for key assays used in its preclinical and clinical evaluation. All quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this landmark targeted therapy.
Mechanism of Action: Competitive Inhibition of Tyrosine Kinases
Imatinib mesylate functions as a potent and selective inhibitor of a small number of protein tyrosine kinases. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of these kinases.[1][2][3] By occupying the ATP pocket, Imatinib prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.[4][5]
A key feature of Imatinib's efficacy is its ability to bind to and stabilize the inactive conformation of the Abl kinase domain.[6][7][8] In this inactive state, the activation loop of the kinase is folded, preventing substrate binding. Imatinib's high affinity for this specific conformation locks the enzyme in a state of inactivity.[9]
Primary Kinase Targets
Imatinib's therapeutic success is attributed to its high affinity for the following key tyrosine kinases:
-
BCR-ABL: This constitutively active tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML), resulting from the Philadelphia chromosome translocation.[4] Imatinib's inhibition of BCR-ABL is the cornerstone of CML treatment.
-
c-KIT: Gain-of-function mutations in the c-KIT receptor tyrosine kinase are the primary drivers of most Gastrointestinal Stromal Tumors (GIST).[10] Imatinib effectively blocks the signaling from these mutated receptors.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib also inhibits both PDGFR-α and PDGFR-β, which are implicated in the pathogenesis of various malignancies.[11]
Quantitative Inhibitory Activity
The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. These values can vary depending on the assay format (cell-free versus cell-based) and the specific cell line or kinase construct used.
| Kinase Target | Assay Type | IC50 Value |
| v-Abl | Cell-free/Cell-based | ~0.6 µM |
| c-Kit | Cell-free/Cell-based | ~0.1 µM |
| PDGFR | Cell-free/Cell-based | ~0.1 µM |
| Cell-Based Assays | ||
| K562 (CML) | Cytotoxicity (MTT) | ~0.08 µM |
| NCI-H727 (Carcinoid) | Growth Inhibition | ~32.4 µM |
| BON-1 (Carcinoid) | Growth Inhibition | ~32.8 µM |
Signaling Pathways
Imatinib's inhibition of its target kinases disrupts critical downstream signaling pathways that promote cancer cell growth and survival.
Mechanisms of Resistance
Despite its remarkable efficacy, resistance to Imatinib can develop through various mechanisms, which can be broadly categorized as BCR-ABL dependent or independent.
BCR-ABL Dependent Resistance
-
Kinase Domain Mutations: Point mutations within the Abl kinase domain are the most common mechanism of acquired resistance.[12][13] These mutations can either directly impair Imatinib binding or stabilize the active conformation of the kinase, to which Imatinib has a lower affinity.[14] The T315I "gatekeeper" mutation is a notable example, conferring resistance to Imatinib and second-generation inhibitors nilotinib and dasatinib.[12]
-
BCR-ABL Gene Amplification: Overexpression of the BCR-ABL protein due to gene amplification can lead to resistance by increasing the target concentration beyond what can be effectively inhibited by standard doses of Imatinib.[12]
BCR-ABL Independent Resistance
In some cases, resistance occurs without mutations or amplification of BCR-ABL. These mechanisms involve the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling.[15][16][17] This can include the upregulation of other kinases, such as members of the Src family, or alterations in downstream signaling components.[12][18]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Imatinib is orally administered and exhibits good bioavailability.[19] Its pharmacokinetic profile is characterized by dose-proportional exposure.[20]
| Parameter | Value |
| Bioavailability | ~98% |
| Time to Peak (Tmax) | 2-4 hours |
| Protein Binding | ~95% (primarily to albumin and α1-acid glycoprotein) |
| Metabolism | Primarily via CYP3A4 to an active N-desmethyl metabolite (CGP74588) |
| Elimination Half-life | Imatinib: ~18 hours; CGP74588: ~40 hours |
| Excretion | Primarily in feces via biliary excretion |
Note: These values are approximate and can vary between individuals.[19][21][22][23][24][25]
Pharmacodynamics
A clear relationship exists between Imatinib plasma concentrations and clinical response.[20][26] In CML, trough plasma concentrations above 1000 ng/mL are associated with a higher likelihood of achieving a complete cytogenetic response.[27] The pharmacodynamic effect, such as the reduction in white blood cell count in CML patients, is dose-dependent, with a dose of 400 mg or greater generally required for a maximal effect.[20]
Experimental Protocols
In Vitro BCR-ABL Kinase Inhibition Assay
This assay measures the direct inhibitory effect of Imatinib on the enzymatic activity of the BCR-ABL kinase.
Materials:
-
Recombinant BCR-ABL enzyme
-
GST-CrkL substrate
-
Imatinib mesylate
-
ATP (including γ-³²P-ATP for radioactive assays)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
Phosphor screen or anti-phospho-CrkL antibody for detection
Protocol:
-
Prepare serial dilutions of Imatinib in kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant BCR-ABL enzyme and the GST-CrkL substrate with the various concentrations of Imatinib.
-
Initiate the kinase reaction by adding ATP (and γ-³²P-ATP).
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radioactive detection: Expose the gel to a phosphor screen and quantify the incorporation of ³²P into the GST-CrkL substrate.
-
For non-radioactive detection (Western Blot): Transfer proteins to a PVDF membrane, block, and probe with a primary antibody against phosphorylated CrkL, followed by an HRP-conjugated secondary antibody and chemiluminescent detection.
-
Calculate the percentage of inhibition for each Imatinib concentration and determine the IC50 value.[28]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Imatinib.[29][30][31]
Materials:
-
Target cell line (e.g., K562 for CML)
-
Complete cell culture medium
-
Imatinib mesylate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with a range of Imatinib concentrations for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[29]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[29]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of Phospho-CrkL
This assay assesses the in-cell inhibition of BCR-ABL kinase activity by measuring the phosphorylation status of its direct substrate, CrkL.
Materials:
-
Target cell line
-
Imatinib mesylate
-
Cell lysis buffer
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CrkL and anti-total-CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with various concentrations of Imatinib for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CrkL or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative change in CrkL phosphorylation.
Conclusion
Imatinib mesylate stands as a paradigm of targeted cancer therapy, its success rooted in a deep understanding of the molecular drivers of CML and GIST. Its biochemical properties, from its specific mechanism of action to its well-characterized pharmacokinetic and pharmacodynamic profiles, have not only revolutionized the treatment of these diseases but have also paved the way for the development of a new generation of targeted inhibitors. The experimental protocols detailed herein are fundamental to the continued study of Imatinib and the development of strategies to overcome resistance, ensuring its lasting impact on cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Src-Like Inactive Conformation in the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-kit, GIST, and imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of PKC412, nilotinib and imatinib against GIST-associated PDGFRA mutants with differential imatinib sensitivity: Mutant PDGFRA: PKC412, nilotinib, imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A therapeutically targetable mechanism of BCR-ABL-independent imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 19. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iv.iiarjournals.org [iv.iiarjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. texaschildrens.org [texaschildrens.org]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Imatinib's Reach Beyond BCR-ABL: A Technical Guide to Off-Target Kinase Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of the kinase targets of Imatinib beyond its well-known inhibition of the BCR-ABL fusion protein. Primarily intended for researchers, scientists, and professionals in drug development, this document details the quantitative inhibition data, experimental methodologies for target validation, and the specific signaling pathways affected by Imatinib's broader activity.
Executive Summary
Imatinib, a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), is a potent inhibitor of the BCR-ABL tyrosine kinase.[1] However, its therapeutic efficacy and side-effect profile are significantly influenced by its interactions with other kinases. This guide elucidates the key off-target kinases, including the receptor tyrosine kinases c-KIT, Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB), and Discoidin Domain Receptor 1 (DDR1), as well as the non-kinase target NQO2.[2][3] Understanding these interactions is paramount for elucidating Imatinib's full mechanism of action, predicting potential therapeutic applications, and anticipating adverse events.
Quantitative Analysis of Imatinib's Kinase Inhibition Profile
The inhibitory activity of Imatinib against various kinases is quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). These values, determined through biochemical and cellular assays, provide a comparative measure of the drug's potency against different targets.
Table of Imatinib IC50 and Kd Values
The following table summarizes the inhibitory concentrations of Imatinib against its primary on-targets and a selection of known off-target kinases and other proteins.
| Target Protein | Assay Type | IC50 / Kd (nM) | Reference |
| Primary Kinase Targets (Non-BCR-ABL) | |||
| c-KIT | Biochemical | 100 | [1] |
| PDGFRA | Biochemical | 71 | [4] |
| PDGFRB | Biochemical | 607 | [4] |
| Key Off-Target Kinases | |||
| DDR1 | Biochemical (IC50) | 43 | [5] |
| DDR1 | Isothermal Titration Calorimetry (Kd) | 1.9 | [5] |
| c-Src | Biochemical | 24,370 | [6] |
| Non-Kinase Target | |||
| NQO2 | Biochemical (IC50) | 82 | [3] |
| NQO2 | Biochemical (Ki) | 39 | [7] |
Key Signaling Pathways Modulated by Imatinib
Imatinib's inhibition of its non-BCR-ABL targets disrupts critical cellular signaling pathways involved in cell proliferation, survival, and migration.
c-KIT Signaling Pathway
The Stem Cell Factor (SCF) receptor, c-KIT, is a receptor tyrosine kinase crucial for the development and maintenance of various cell lineages. Upon SCF binding, c-KIT dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which promote cell growth and survival. Imatinib blocks the kinase activity of c-KIT, thereby inhibiting these pro-survival signals.[7]
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB) are receptor tyrosine kinases that, upon binding to their ligands (PDGFs), dimerize and autophosphorylate. This leads to the activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are integral to cell growth, proliferation, and migration. Imatinib inhibits the kinase activity of both PDGFRA and PDGFRB, thereby blocking these signaling cascades.
DDR1 Signaling Pathway
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by collagen. Upon collagen binding, DDR1 dimerizes and autophosphorylates, leading to the activation of various downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are involved in cell adhesion, migration, and proliferation.[5] Imatinib has been shown to be a potent inhibitor of DDR1 kinase activity.[5][8]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of Imatinib against its kinase targets.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase using a luminescence-based assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Imatinib at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of Imatinib in the kinase reaction buffer.
-
Add the kinase and substrate to the wells of the microplate.
-
Add the Imatinib dilutions to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Imatinib concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of Imatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[1][2]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Imatinib at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Imatinib. Include an untreated control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to each well and mix to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol assesses the ability of Imatinib to inhibit the phosphorylation of its target kinases and their downstream signaling molecules within the cell.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Imatinib at various concentrations
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against phosphorylated and total forms of the target kinase and downstream proteins (e.g., p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat them with various concentrations of Imatinib for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation by Imatinib.
Conclusion
This technical guide provides a comprehensive overview of Imatinib's activity beyond its primary target, BCR-ABL. The quantitative data, detailed signaling pathways, and experimental protocols presented herein offer valuable resources for researchers and drug development professionals. A thorough understanding of Imatinib's polypharmacology is essential for optimizing its clinical use, exploring new therapeutic avenues, and designing next-generation kinase inhibitors with improved selectivity and efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of collagen-induced discoidin domain receptor 1 and 2 activation by imatinib, nilotinib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Gleevec (Imatinib): A Technical Guide to Its Discovery and Development
This guide provides an in-depth overview of the history, discovery, and development of Gleevec (Imatinib), a pioneering targeted therapy that transformed the treatment of Chronic Myeloid Leukemia (CML) and other cancers. It is intended for researchers, scientists, and professionals in the field of drug development.
The Molecular Target: Discovery of the Philadelphia Chromosome and Bcr-Abl
The story of Imatinib begins not in a chemistry lab, but with a fundamental discovery in cytogenetics. In 1960, researchers Peter Nowell and David Hungerford identified an abnormally small chromosome in the cancer cells of patients with CML.[1] This altered chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, was named the "Philadelphia chromosome".[2][3]
Decades later, the molecular consequence of this translocation, t(9;22), was identified: the fusion of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22.[3][4] This creates a novel fusion gene, BCR-ABL, which produces a constitutively active Bcr-Abl tyrosine kinase.[5][6] This rogue enzyme continuously signals, driving the uncontrolled proliferation of white blood cells that characterizes CML.[2][7]
A Paradigm Shift: From Cytotoxic Agents to Targeted Therapy
The discovery that a single, specific protein—Bcr-Abl—was the primary driver of CML provided a clear therapeutic target.[8] This led to a new hypothesis: instead of using non-specific cytotoxic chemotherapy, a drug could be designed to specifically inhibit the activity of the Bcr-Abl kinase, thereby killing the cancer cells while sparing healthy cells. This concept was the foundation for targeted therapy.[1][7]
Lead Discovery and Optimization: The Genesis of Imatinib (STI571)
In the early 1990s, scientists at Ciba-Geigy (now Novartis) initiated high-throughput screening for protein kinase inhibitors.[2] A 2-phenylaminopyrimidine derivative was identified as a lead compound.[9][10] This initial hit underwent extensive medicinal chemistry optimization to improve its potency and selectivity for the Bcr-Abl kinase.
Key chemical modifications included:
-
Introduction of a 3'-pyridyl group: This enhanced the compound's activity in cellular assays.[11]
-
Addition of a benzamide group: This modification provided inhibitory activity against tyrosine kinases.[9]
-
Inclusion of a methyl group: Adding a methyl group ortho to the aminophenyl ring increased selectivity by reducing activity against other kinases like Protein Kinase C (PKC).[9][11]
-
Addition of an N-methylpiperazine group: This final key addition significantly increased water solubility and oral bioavailability, creating the optimized molecule known as STI571, later named Imatinib.[11]
Data Presentation: Potency and Selectivity
The optimization process resulted in a compound with high potency against its intended targets while having significantly less effect on other kinases, a hallmark of a successful targeted agent.
| Table 1: In Vitro Potency (IC50) of Imatinib | |
| Target Kinase | IC50 Value (μM) |
| v-Abl | 0.6[12][13] |
| c-Kit | 0.1[12][13] |
| PDGFR (Platelet-Derived Growth Factor Receptor) | 0.1[12][13] |
| c-Abl | 0.4[14] |
| IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
Mechanism of Action
Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase.[15][16] By occupying this pocket, Imatinib stabilizes the inactive conformation of the kinase, preventing the binding of ATP. This blockade halts the phosphorylation of downstream substrate proteins, which in turn inhibits the signaling pathways responsible for the malignant phenotype of CML cells, ultimately inducing apoptosis (programmed cell death).[6][17]
Preclinical and Clinical Development
Preclinical Validation
In vitro studies demonstrated that Imatinib potently inhibits the proliferation of Bcr-Abl-positive cell lines and suppresses colony formation from CML patient bone marrow cells.[18] It was also shown to induce apoptosis selectively in these malignant cells.[17][18] Subsequent in vivo studies in mouse models confirmed that Imatinib could suppress the growth of Bcr-Abl-positive tumors, providing a strong rationale for clinical investigation.[18]
Clinical Trials
The clinical development of Imatinib was remarkably rapid due to its unprecedented efficacy.
-
Phase I Trials: The first Phase I trial began in June 1998 for CML patients in the chronic phase who had failed previous interferon-alpha (IFN-α) therapy.[19][20] The results were striking: at doses of 300 mg/day or higher, 98% of patients achieved a complete hematologic response (CHR).[19][21] The study established the drug's safety and provided clear evidence of its powerful antileukemic activity.[22][23]
| Table 2: Phase I Trial Results (IFN-α Refractory Chronic Phase CML) | |
| Endpoint | Response Rate (at ≥300 mg/day) |
| Complete Hematologic Response (CHR) | 98%[19] |
| Major Cytogenetic Response (MCyR) | 31%[19][21] |
| Complete Cytogenetic Response (CCyR) | 13%[19][21] |
-
Phase II Trials: Phase II studies confirmed the high response rates in all phases of CML, including the more advanced accelerated phase and blast crisis.[21][24]
-
Phase III (IRIS) Trial: The pivotal International Randomized Study of Interferon and STI571 (IRIS) trial began in 2000. It compared Imatinib to the then-standard-of-care, IFN-α plus cytarabine, in newly diagnosed chronic phase CML patients.[19][25] The superiority of Imatinib was so evident that the trial was effectively unblinded, and a majority of patients in the control arm crossed over to receive Imatinib.[26][27]
| Table 3: IRIS Trial Efficacy at 18 Months | | | :--- | :--- | :--- | | Endpoint | Imatinib | IFN-α + Cytarabine | | Complete Cytogenetic Response (CCyR) | 76.2% | 14.5%[26][27] | | Progression-Free Survival | 92% | 73%[27] |
The long-term follow-up of the IRIS trial demonstrated the durability of these responses.
| Table 4: Long-Term Efficacy from IRIS Trial (10-Year Follow-up) | |
| Endpoint | Imatinib Arm |
| Estimated Overall Survival Rate | 83.3%[26][28] |
| Cumulative Rate of Major Cytogenetic Response | 89.0%[26][28] |
| Cumulative Rate of Complete Cytogenetic Response | 82.8%[26][28] |
| Freedom from Progression to Advanced Disease | 92.1%[25] |
The overwhelming success in these trials led to a rapid FDA approval on May 10, 2001, just under three years after the first patient was enrolled in the Phase I study.[2]
Key Experimental Protocols
Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay
This protocol outlines a general method to determine the IC50 value of an inhibitor against Bcr-Abl kinase.
-
Reagent Preparation:
-
Prepare serial dilutions of Imatinib in an appropriate buffer (e.g., DMSO).
-
Prepare a kinase reaction buffer containing necessary cofactors (e.g., MgCl2).
-
Prepare solutions of recombinant Bcr-Abl kinase enzyme and a suitable substrate (e.g., a synthetic peptide like CRKL).[29]
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and diluted Imatinib to the reaction buffer.
-
Allow a brief pre-incubation (10-15 minutes) at room temperature for the inhibitor to bind to the enzyme.[29]
-
Initiate the kinase reaction by adding a solution of ATP (e.g., final concentration of 10-50 µM).[29]
-
-
Incubation and Termination:
-
Detection and Analysis:
-
Detect the level of substrate phosphorylation. This can be done via various methods, including Western Blot using a phospho-specific antibody, or by measuring the consumption of ATP.
-
For Western Blot: Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the phosphorylated substrate.[29]
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for signal detection.[29]
-
Quantify band intensities and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[29]
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol describes a method to measure the effect of Imatinib on the proliferation of a Bcr-Abl positive cell line (e.g., K562).
-
Cell Seeding:
-
Culture K562 cells in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[29]
-
-
Imatinib Treatment:
-
Prepare serial dilutions of Imatinib in culture medium at 2x the desired final concentrations.
-
Add 100 µL of the diluted Imatinib solutions to the wells. Include a vehicle-only control (e.g., DMSO).[29]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[29]
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[29]
-
Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability for each Imatinib concentration relative to the vehicle control.
-
Plot the viability percentage against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The development of Gleevec (Imatinib) represents a landmark achievement in the history of oncology. It was the first drug to validate the concept of molecularly targeted cancer therapy, proving that a deep understanding of the genetic drivers of a malignancy could lead to the creation of a highly effective and well-tolerated treatment. The success of Imatinib not only revolutionized the prognosis for CML patients but also provided a powerful blueprint for the development of numerous targeted therapies for other cancers, fundamentally changing the landscape of drug discovery and cancer care.[20][30]
References
- 1. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]
- 2. drugs.com [drugs.com]
- 3. youtube.com [youtube.com]
- 4. news-medical.net [news-medical.net]
- 5. A Virtual Screening Approach for the Identification of High Affinity Small Molecules Targeting BCR-ABL1 Inhibitors for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. drugs.com [drugs.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. Gleevec (Imatinib Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. [Preclinical and clinical profile of imatinib mesilate, a potent protein-tyrosine kinase inhibitor for CML therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. ascopubs.org [ascopubs.org]
- 23. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imatinib: the first 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. cancernetwork.com [cancernetwork.com]
- 27. cancernetwork.com [cancernetwork.com]
- 28. 2minutemedicine.com [2minutemedicine.com]
- 29. benchchem.com [benchchem.com]
- 30. cancernetwork.com [cancernetwork.com]
Structural Analysis of Imatinib Binding to the ABL Kinase Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This technical guide provides a comprehensive examination of the structural and molecular interactions between the pioneering tyrosine kinase inhibitor, Imatinib, and its target, the Abelson (ABL) kinase domain. The constitutive activation of ABL kinase, most notably through the BCR-ABL fusion protein, is the primary driver of Chronic Myeloid Leukemia (CML). Imatinib's remarkable success stems from its specific inhibition of this aberrant kinase activity. This document details the quantitative biophysical parameters of this interaction, outlines the experimental methodologies used for its characterization, and provides visual representations of the key biological pathways and experimental workflows.
Quantitative Data of Imatinib-ABL Interaction
The binding of Imatinib to the ABL kinase domain has been extensively characterized using various biochemical and biophysical assays. The following tables summarize key quantitative data, providing a comparative overview of its potency and thermodynamic profile.
Table 1: Inhibitory Potency of Imatinib
| Assay Type | Target | Parameter | Value (nM) |
| Kinase Autophosphorylation | BCR-ABL | IC₅₀ | 25 |
| Kinase Assay | c-ABL | IC₅₀ | 400 |
| Kinase Assay | PDGFR | IC₅₀ | ~25 |
| Kinase Assay | c-Kit | IC₅₀ | ~25 |
Note: IC₅₀ values can vary between different studies and assay conditions. The values presented here are representative figures from the cited literature.
Table 2: Binding Affinity and Thermodynamics of Imatinib to ABL Kinase Domain
| Method | Parameter | Value |
| ITC | Dissociation Constant (Kd) - ATP Site | ~10 nM |
| ITC | Dissociation Constant (Kd) - Allosteric Site | ~10 µM |
| ITC | Enthalpy (ΔH) | Varies (Exothermic) |
| ITC | Entropy (ΔS) | Varies |
| SPR | Association Rate (kon) | 10³ to 10⁷ M⁻¹s⁻¹ (Assay dependent) |
| SPR | Dissociation Rate (koff) | Slow (contributes to potency) |
Structural Basis of Imatinib Binding
The specificity of Imatinib for the ABL kinase is rooted in its unique mechanism of action, which involves a combination of conformational selection and induced fit.[1] Imatinib preferentially binds to and stabilizes an inactive conformation of the ABL kinase domain.
Key structural features of this interaction include:
-
DFG Motif Conformation : Imatinib binds to the "DFG-out" conformation, where the aspartate, phenylalanine, and glycine motif at the start of the activation loop is flipped compared to the active "DFG-in" state. This flipped conformation is incompatible with ATP binding and catalysis.[2]
-
Activation Loop : In the Imatinib-bound structure, the activation loop adopts a closed conformation that blocks the substrate-binding site.[1]
-
Hydrogen Bonds : Specific hydrogen bonds are formed between Imatinib and key residues in the ATP-binding pocket, including a critical hydrogen bond with the "gatekeeper" residue, Threonine 315.[2]
-
Van der Waals Interactions : The inhibitor is further stabilized by extensive van der Waals contacts within a hydrophobic pocket.
Recent studies have also revealed that Imatinib can bind to a secondary, allosteric site in the myristoyl pocket of the ABL kinase domain, albeit with a much lower affinity (Kd ~10 µM) compared to the ATP-binding site (Kd ~10 nM).[3][4]
BCR-ABL Signaling Pathway and Imatinib's Point of Inhibition
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways that drive the malignant phenotype in CML. These pathways promote cell proliferation and inhibit apoptosis. Imatinib, by blocking the kinase activity of BCR-ABL, effectively shuts down these aberrant signals.
The major signaling cascades activated by BCR-ABL include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is crucial for cell proliferation.[5][6][7]
-
PI3K/AKT/mTOR Pathway : This cascade is a major driver of cell survival and inhibits apoptosis.[5][6][7]
-
JAK/STAT Pathway : This pathway is involved in transcriptional regulation and cell survival.[5][6]
Diagram 1: BCR-ABL signaling pathways and the point of Imatinib inhibition.
Experimental Protocols & Workflow
The structural and biophysical characterization of the Imatinib-ABL interaction relies on several key experimental techniques. The general workflow for such an analysis is depicted below, followed by detailed protocols for each major step.
Diagram 2: A generalized experimental workflow for the structural analysis of a kinase-inhibitor complex.
Expression and Purification of ABL Kinase Domain
A prerequisite for in vitro structural and biophysical studies is the production of a highly pure and active ABL kinase domain.
Objective: To express and purify the human ABL1 kinase domain (residues ~229-512) for downstream applications.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)pLysS)
-
Expression vector containing the ABL kinase domain with a purification tag (e.g., pET vector with an N-terminal His-tag)
-
Luria-Bertani (LB) or Terrific Broth (TB) media
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole, 5% glycerol, 1 mM TCEP)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM Imidazole, 5% glycerol, 1 mM TCEP)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM Imidazole, 5% glycerol, 1 mM TCEP)
-
Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Ni-NTA affinity resin
-
SEC column (e.g., Superdex 75 or 200)
Protocol:
-
Transformation: Transform the ABL kinase expression plasmid into a suitable E. coli strain.
-
Expression:
-
Inoculate a starter culture and grow overnight at 37°C.
-
Use the starter culture to inoculate a large-scale culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Reduce the temperature to 18°C and induce protein expression with 0.1-0.5 mM IPTG.
-
Continue to grow the culture overnight (16-18 hours) at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at >30,000 x g for 30-60 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column extensively with Wash Buffer.
-
Elute the His-tagged ABL kinase with Elution Buffer.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein.
-
(Optional) If the tag is cleavable, perform proteolytic cleavage at this stage and re-pass the sample over the Ni-NTA column to remove the tag and protease.
-
Load the concentrated protein onto an SEC column pre-equilibrated with SEC Buffer to separate the monomeric ABL kinase from aggregates.
-
-
Quality Control and Storage:
-
Assess the purity of the final protein sample by SDS-PAGE.
-
Confirm the protein's identity and mass by mass spectrometry.
-
Measure the protein concentration (e.g., by UV absorbance at 280 nm).
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of Imatinib binding to the ABL kinase domain.
Materials:
-
Purified ABL kinase domain
-
Imatinib
-
ITC Buffer (must be identical for protein and ligand, e.g., 25 mM Sodium Phosphate pH 7.1, 75 mM NaCl, 2 mM TCEP, and a matched percentage of DMSO, typically 1-5%)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the purified ABL kinase domain extensively against the ITC Buffer.
-
Prepare the Imatinib stock solution in 100% DMSO and then dilute it into the ITC Buffer to the final desired concentration. Ensure the final DMSO concentration in both the protein and ligand solutions is identical.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Thoroughly clean the sample cell and injection syringe with the ITC buffer.
-
-
Titration:
-
Load the ABL kinase solution (typically 10-20 µM) into the sample cell.
-
Load the Imatinib solution (typically 100-200 µM, i.e., 10-fold higher than the protein concentration) into the injection syringe.
-
Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, followed by 20-30 injections of 1-2 µL each, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Perform a control experiment by titrating Imatinib into the buffer alone to determine the heat of dilution, which is then subtracted from the binding data.
-
Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the Imatinib-ABL kinase complex, revealing the precise atomic interactions.
Objective: To determine the crystal structure of the ABL kinase domain in complex with Imatinib.
Materials:
-
Highly pure and concentrated ABL kinase domain (>10 mg/mL)
-
Imatinib
-
Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion plates)
-
Cryoprotectant solution (crystallization solution supplemented with a cryoprotectant like glycerol or ethylene glycol)
-
X-ray diffraction equipment (synchrotron source is preferred)
Protocol:
-
Complex Formation: Incubate the purified ABL kinase domain with a 2-5 fold molar excess of Imatinib for at least one hour on ice prior to setting up crystallization trials.
-
Crystallization:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-Imatinib complex solution with various precipitant solutions from commercial or custom screens.
-
A reported crystallization condition for an ABL2-Imatinib complex involved a reservoir solution of 0.36 M Ammonium dihydrogen phosphate.[4]
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-cooling:
-
Once suitable crystals have grown, briefly soak them in a cryoprotectant solution (containing the original precipitant solution and Imatinib) to prevent ice formation during freezing.
-
Harvest the crystal using a loop and flash-cool it in liquid nitrogen.
-
-
Data Collection and Processing:
-
Mount the frozen crystal on a goniometer in an X-ray beam.
-
Collect a complete diffraction dataset by rotating the crystal in the beam.
-
Process the diffraction data to obtain integrated reflection intensities and determine the space group and unit cell dimensions.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement with a known ABL kinase structure as a search model.
-
Build the initial model of the ABL-Imatinib complex into the electron density map.
-
Refine the model against the diffraction data to improve its geometry and fit to the electron density.
-
-
Validation and Analysis: Validate the final structure for geometric correctness and deposit it in the Protein Data Bank (PDB). Analyze the specific interactions between Imatinib and the ABL kinase domain.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding events in real-time, providing association (kon) and dissociation (koff) rates.
Objective: To determine the binding kinetics of Imatinib to the ABL kinase domain.
Materials:
-
Purified ABL kinase domain
-
Imatinib
-
SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling reagents (EDC, NHS) and blocking solution (ethanolamine)
-
Running Buffer (e.g., HBS-EP+, often supplemented with a small percentage of DMSO to match the analyte solution)
Protocol:
-
Protein Immobilization:
-
Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS.
-
Immobilize the ABL kinase domain to the surface via amine coupling by injecting the protein at a low concentration (e.g., 10-50 µg/mL) in an appropriate buffer.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein immobilization step.
-
-
Binding Analysis:
-
Prepare a series of Imatinib dilutions in the running buffer, including a zero-concentration blank. A typical concentration range might span from 0.1 x Kd to 10 x Kd.
-
Inject the Imatinib solutions over both the ABL-immobilized surface and the reference surface at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only the running buffer is flowed over the chip.
-
-
Data Analysis:
-
Subtract the signal from the reference channel from the signal from the active channel to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff values. The dissociation constant (Kd) can then be calculated as koff/kon.
-
Mechanism of Imatinib Action: Conformational Selection and Induced Fit
The binding of Imatinib to the ABL kinase domain is a dynamic process that involves both conformational selection and induced fit. The ABL kinase exists in an equilibrium of different conformational states. Imatinib selectively binds to the pre-existing inactive "DFG-out" conformation. This initial binding event is then followed by an induced-fit mechanism, where the binding of Imatinib stabilizes further conformational changes, such as the closing of the activation loop, to form the final, tightly bound, and inhibited complex.[1]
Diagram 3: The hybrid mechanism of Imatinib binding to ABL kinase, involving both conformational selection and induced fit.
References
- 1. Structural mechanism of a drug-binding process involving a large conformational change of the protein target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib disassembles the regulatory core of Abelson kinase by binding to its ATP site and not by binding to its myristoyl pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK/STAT, Raf/MEK/ERK, PI3K/Akt and BCR-ABL in cell cycle progression and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Pharmacokinetics and Metabolism of Imatinib in Preclinical Models: An In-depth Technical Guide
Introduction
Imatinib, a 2-phenylaminopyrimidine derivative, is a potent and selective tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] Its mechanism of action involves the targeted inhibition of the Bcr-Abl fusion protein in CML and the c-KIT receptor tyrosine kinase in GIST, as well as the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][4][5] By blocking the ATP-binding site of these kinases, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive malignant cell proliferation and survival.[3]
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Imatinib in preclinical animal models is critical for non-clinical safety assessment, predicting human pharmacokinetics, and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Imatinib, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile of Imatinib in Preclinical Species
The pharmacokinetic properties of Imatinib have been characterized in several preclinical species, including mice, rats, dogs, and monkeys. Significant variability exists between species, particularly in the rate of metabolism, which has important implications for dose selection in efficacy and toxicology studies.[6]
Absorption
Imatinib is well-absorbed after oral administration in preclinical species and humans, with an absolute bioavailability reported to be approximately 98% in humans.[4][7][8][9] Peak plasma concentrations (Cmax) are typically reached within 1 to 4 hours post-dose.[2] The absorption of Imatinib can be influenced by efflux transporters such as P-glycoprotein (P-gp, or ABCB1), for which Imatinib is a substrate.[10][11][12]
Distribution
Imatinib exhibits a high degree of binding to plasma proteins, approximately 95%, primarily to albumin and alpha-1-acid glycoprotein (AGP).[7][13][14][15] This binding is species-dependent; for instance, binding is high in humans, rats, and mice, but lower in dogs and monkeys.[13] The drug is widely distributed to tissues, and studies have shown that Imatinib concentrations can be 6- to 9.6-fold higher in tumor tissue compared to plasma, indicating significant accumulation at the site of action.[16] However, penetration into the central nervous system is limited.[2][17]
Metabolism
The primary metabolic pathway for Imatinib is N-desmethylation, which is mediated mainly by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5][14][18] This process yields the principal active metabolite, N-desmethyl imatinib (CGP74588), which demonstrates a similar potency and selectivity profile to the parent compound.[5][13] Other CYP isoenzymes, including CYP1A2, CYP2D6, CYP2C9, and CYP2C19, contribute to a lesser extent to its metabolism.[4][11] Notably, Imatinib itself can act as an inhibitor of CYP3A4 activity.[12][19] Preclinical studies in mice have shown that Imatinib is metabolized much more rapidly than in humans, often requiring higher or more frequent dosing to achieve plasma concentrations comparable to those effective in patients.[6]
Excretion
Imatinib and its metabolites are eliminated predominantly through biliary excretion, with the majority of the dose being recovered in the feces.[8][14] Renal excretion plays a minor role in the elimination of the drug.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key quantitative pharmacokinetic and protein binding data for Imatinib and its active metabolite across various species.
Table 1: Comparative Pharmacokinetic Parameters of Imatinib in Preclinical Species
| Parameter | Mouse (C57BL/6) | Prairie Dog | Rat (Sprague-Dawley) | Human |
|---|---|---|---|---|
| Dose | 10 mg/kg (oral) | 30 mg/kg (oral) | 30 mg/kg (oral) | 400 mg (oral) |
| Tmax (h) | 1 | 3 | ~2-4 | ~2-4 |
| Cmax (ng/mL) | 1468 | 1677 | - | ~2600 |
| T½ (h) | 0.84 | 2.2 | - | ~18 |
| Bioavailability (%) | Complete | - | >90% | ~98% |
| Reference(s) |[20] |[20] |[18] |[4][7][14] |
Table 2: In Vitro Plasma Protein Binding of Imatinib and its Metabolite CGP74588
| Species | Imatinib (Unbound Fraction, fu %) | CGP74588 (Unbound Fraction, fu %) |
|---|---|---|
| Mouse | ~2.3 - 6.5% | Similar to Imatinib |
| Rat | ~2.3 - 6.5% | Similar to Imatinib |
| Dog | Lower binding (Higher fu) | Lower binding (Higher fu) |
| Monkey | Lower binding (Higher fu) | Lower binding (Higher fu) |
| Human | ~2.3 - 6.5% | Similar to Imatinib |
Signaling and Metabolic Pathways
Visualizing the complex biological pathways Imatinib interacts with is essential for a complete understanding of its function and fate in the body.
Mechanism of Action: Tyrosine Kinase Inhibition
Imatinib exerts its therapeutic effect by inhibiting constitutively active tyrosine kinases. In CML, it targets the Bcr-Abl kinase, and in GIST, it targets the c-KIT kinase. This inhibition blocks downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. youtube.com [youtube.com]
- 9. Absolute bioavailability of imatinib (Glivec) orally versus intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of imatinib mesilate with human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug–drug interactions with imatinib: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro blood distribution and plasma protein binding of the tyrosine kinase inhibitor imatinib and its active metabolite, CGP74588, in rat, mouse, dog, monkey, healthy humans and patients with acute lymphatic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha1 acid glycoprotein binds to imatinib (STI571) and substantially alters its pharmacokinetics in chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring Tumour Imatinib Concentrations in Gastrointestinal Stromal Tumours: Relevant or Redundant? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics Interaction between Imatinib and Genistein in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
The Tyrosine Kinase Inhibitor Imatinib and its Impact on Platelet-Derived Growth Factor Receptor (PDGFR) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib, a cornerstone of targeted cancer therapy, is a potent inhibitor of a select group of tyrosine kinases, including the Platelet-Derived Growth Factor Receptors (PDGFRs). Dysregulation of PDGFR signaling is a critical driver in the pathogenesis of various malignancies, making it a key therapeutic target. This technical guide provides an in-depth analysis of the molecular interactions between Imatinib and PDGFR, detailing its mechanism of action, inhibitory concentrations, and the resultant effects on downstream signaling pathways. Furthermore, this guide outlines comprehensive experimental protocols for the evaluation of Imatinib's efficacy and visualizes the complex biological processes and experimental workflows through detailed diagrams.
Introduction to PDGFR Signaling
The Platelet-Derived Growth Factor (PDGF) family of ligands and their cognate receptors (PDGFRs) are pivotal in regulating fundamental cellular processes, including proliferation, migration, and survival. The two primary isoforms, PDGFR-α and PDGFR-β, are receptor tyrosine kinases that, upon ligand binding, dimerize and undergo autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling molecules, initiating downstream cascades that are crucial for normal cellular function. However, aberrant activation of PDGFR signaling, through mutations or overexpression, is a well-established oncogenic driver in a variety of cancers, including gastrointestinal stromal tumors (GISTs), glioblastomas, and certain hematological malignancies.
Imatinib's Mechanism of Action on PDGFR
Imatinib functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of the PDGFR kinase. By occupying this pocket, Imatinib prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[1] This inhibition is highly specific to the inactive conformation of the kinase, effectively locking the receptor in a state that is incapable of signal transduction.
Quantitative Analysis of Imatinib's Inhibitory Activity
The potency of Imatinib against PDGFR-α and PDGFR-β has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values are a critical measure of the drug's efficacy.
| Target | Assay Type | IC50 Value | Reference |
| PDGFR-α | In vitro kinase assay | 71 nM | [2] |
| PDGFR-β | In vitro kinase assay | 607 nM | [2] |
| PDGFR | Cell-free assay | 100 nM | [3] |
The inhibitory effect of Imatinib extends to the downstream signaling molecules regulated by PDGFR. Treatment of PDGFR-expressing cells with Imatinib leads to a dose-dependent decrease in the phosphorylation of key downstream effectors such as Akt and ERK (MAPK).
| Downstream Target | Cell Line | Imatinib Concentration | Effect on Phosphorylation | Reference |
| p-Akt | Ovarian Cancer Cells | 1 µM | Inhibition | [1] |
| p-Akt | Androgen-independent PC-3 cells | Dose-dependent | Reduction | [4] |
| p-ERK1/2 | Malignant Glioma Cells | Not specified | Sustained activation (in some contexts) | [5] |
| p-PDGFRβ and p-Akt | Venous Smooth Muscle Cells | 0.05 µM (IC50) | More effective inhibition than in ASMC | [6] |
Signaling Pathways and Experimental Workflows
PDGFR Signaling Pathway
The following diagram illustrates the canonical PDGFR signaling pathway and the point of inhibition by Imatinib.
Experimental Workflow for Assessing Imatinib Efficacy
This diagram outlines a typical workflow for evaluating the effectiveness of a tyrosine kinase inhibitor like Imatinib.
Mechanisms of Resistance to Imatinib
Resistance to Imatinib can develop through various mechanisms, which are depicted in the following logical diagram.
Detailed Experimental Protocols
In Vitro PDGFR Kinase Assay
This assay measures the direct inhibitory effect of Imatinib on the enzymatic activity of purified PDGFR.
Materials:
-
Purified recombinant PDGFR-α or PDGFR-β
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
ATP (e.g., [γ-33P]-ATP)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Imatinib dilutions
-
P81 phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of Imatinib in kinase buffer.
-
In a microcentrifuge tube, combine the purified PDGFR enzyme and the substrate in kinase buffer.
-
Add the Imatinib dilutions to the enzyme-substrate mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each Imatinib concentration and determine the IC50 value.
Western Blot Analysis of PDGFR Signaling
This protocol is for detecting the phosphorylation status of PDGFR and its downstream targets in cell lysates.
Materials:
-
PDGFR-expressing cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFRβ (Tyr751), anti-p-Akt (Ser473), anti-p-ERK1/2 (Thr202/Tyr204), and their total protein counterparts). Specific antibody catalog numbers and dilutions should be optimized as per manufacturer's instructions (e.g., Cell Signaling Technology #4370 for p-ERK1/2).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells and grow to 70-80% confluency. Serum-starve cells overnight if assessing ligand-stimulated phosphorylation.
-
Treat cells with various concentrations of Imatinib for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin).
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
PDGFR-expressing cells
-
96-well plates
-
Complete culture medium
-
Imatinib dilutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of Imatinib. Include a vehicle control.
-
Incubate the plate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Imatinib is a highly effective inhibitor of PDGFR signaling, with well-characterized mechanisms of action and inhibitory concentrations. Its ability to block the autophosphorylation of PDGFR-α and PDGFR-β leads to the suppression of key downstream pathways, ultimately inhibiting cell proliferation and survival in cancers driven by aberrant PDGFR activity. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of Imatinib and other tyrosine kinase inhibitors targeting the PDGFR axis. A thorough understanding of the molecular interactions, signaling consequences, and potential resistance mechanisms is paramount for the continued development and optimization of targeted therapies for PDGFR-driven malignancies.
References
- 1. Imatinib mesylate (Gleevec) inhibits ovarian cancer cell growth through a mechanism dependent on platelet-derived growth factor receptor alpha and Akt inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Imatinib mesylate inhibits AKT/mTOR signaling pathway in osteosarcoma cells and activates ERK1/2 phosphorylation: PDGFRα, a key target of osteosarcoma cells. - Public Library of Science - Figshare [plos.figshare.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Imatinib mesylate inhibits androgen-independent PC-3 cell viability, proliferation, migration, and tumor growth by targeting platelet-derived growth factor receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of imatinib on PDGF-induced proliferation and PDGF receptor signaling in human arterial and venous smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeepers of Imatinib Efficacy: A Technical Guide to Cellular Uptake and Efflux Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), exhibits significant inter-individual variability in clinical response. A critical determinant of its efficacy lies in the complex interplay of cellular uptake and efflux mechanisms, which govern the intracellular concentration of the drug at its target sites. This in-depth technical guide elucidates the core molecular machinery responsible for imatinib transport across the cell membrane, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the primary influx and efflux transporters, summarizes key quantitative data, outlines detailed experimental protocols for their investigation, and visualizes the intricate signaling pathways that regulate their activity.
Introduction
The therapeutic success of imatinib is intrinsically linked to its ability to reach and maintain effective concentrations within cancer cells. The net intracellular accumulation of imatinib is a dynamic process governed by the balance between its influx into the cell and its efflux back into the extracellular space. This transport is not a simple passive diffusion process but is actively mediated by a host of transmembrane proteins, primarily belonging to the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies of transporters. Understanding the function and regulation of these transporters is paramount for overcoming drug resistance and optimizing therapeutic strategies.
Cellular Influx Mechanisms of Imatinib
The uptake of imatinib into cells is an active, temperature-dependent process.[1][2] The primary transporter responsible for the influx of imatinib is the Organic Cation Transporter 1 (OCT1) , also known as SLC22A1.[1][2][3]
The Role of Organic Cation Transporter 1 (OCT1)
OCT1 is a polyspecific transporter expressed predominantly in the liver, where it plays a crucial role in the hepatic uptake and clearance of a wide range of organic cations.[3][4] In the context of CML, the expression and activity of OCT1 in leukemic cells are significant predictors of molecular response to imatinib therapy.[3] Lower OCT1 activity has been correlated with reduced intracellular imatinib concentrations and poorer treatment outcomes.[5] While OCT1 is considered the main influx transporter, other carriers such as OATP1A2 and OATP1B3 may also contribute to imatinib uptake.[6]
Cellular Efflux Mechanisms of Imatinib
The active removal of imatinib from cells is a major mechanism of drug resistance. This process is primarily mediated by efflux pumps belonging to the ABC transporter superfamily, which utilize the energy from ATP hydrolysis to transport substrates against a concentration gradient. The two main efflux transporters implicated in imatinib resistance are ABCB1 (P-glycoprotein/MDR1) and ABCG2 (Breast Cancer Resistance Protein/BCRP) .[4][7]
The Role of ATP-Binding Cassette Transporter B1 (ABCB1/P-gp)
ABCB1 is a well-characterized efflux pump known to confer multidrug resistance to a wide array of anticancer drugs.[8] Overexpression of ABCB1 in cancer cells leads to a significant reduction in the intracellular accumulation of imatinib, thereby diminishing its therapeutic effect.[6][8] Several studies have demonstrated a correlation between high ABCB1 expression and poor response to imatinib in CML patients.[8][9]
The Role of ATP-Binding Cassette Transporter G2 (ABCG2/BCRP)
ABCG2 is another important efflux transporter that contributes to imatinib resistance.[7] Similar to ABCB1, elevated expression of ABCG2 has been observed in imatinib-resistant cell lines and is associated with reduced intracellular drug levels.[10] Interestingly, chronic exposure to imatinib has been shown to upregulate the expression of both ABCB1 and ABCG2, suggesting a mechanism of acquired resistance.[10]
Other Efflux Transporters
While ABCB1 and ABCG2 are the most prominent, other ABC transporters such as ABCC3 (MRP3) have also been shown to efflux imatinib.[6][11] The contribution of these and other transporters to imatinib resistance is an active area of research.
Quantitative Data on Imatinib Transport
The following tables summarize key quantitative data related to the interaction of imatinib with its primary transporters. While specific Michaelis-Menten constants (Km) and maximal velocity (Vmax) values for imatinib transport are not consistently reported in the literature, the available data on inhibitory concentrations (IC50) and pharmacokinetic parameters provide valuable insights into the drug-transporter interactions.
Table 1: Inhibitory Potency of Imatinib on Cellular Transporters
| Transporter | Cell Line/System | Substrate | IC50 of Imatinib (µM) | Reference |
| MATE1 | HEK293 | [14C]Metformin | Potent inhibitor | [12] |
| OCT1 | HEK293 | [14C]Metformin | Potent inhibitor | [12] |
| ABCB1 | K562-Dox | Doxorubicin | 9 - 19 (for Bcr-Abl kinase inhibition) | [13] |
| ABCG2 | - | - | Not a strong interactor | [13] |
Table 2: Pharmacokinetic Parameters of Imatinib
| Parameter | Value | Conditions | Reference |
| Bioavailability | ~98% | Oral administration | [14] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | Oral administration | [15] |
| Elimination Half-life (t1/2) | ~18 hours | - | [14] |
| Plasma Protein Binding | ~95% | Mainly to albumin and α1-acid glycoprotein | [14] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to study the cellular uptake and efflux of imatinib.
In Vitro Imatinib Uptake Assay Using Radiolabeled Imatinib
This protocol describes a method to measure the cellular uptake of imatinib using [14C]imatinib in a suspension cell line (e.g., K562).
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
[14C]Imatinib (specific activity, 631 MBq/mmol)[7]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Ice-cold phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Harvest cells in the logarithmic growth phase and wash twice with ice-cold PBS. Resuspend the cells in transport buffer at a density of 1 x 106 cells/mL.
-
Uptake Initiation: Pre-warm the cell suspension to 37°C for 10 minutes. Initiate the uptake by adding [14C]imatinib to a final concentration of 1 µM. For time-course experiments, take aliquots at various time points (e.g., 1, 5, 15, 30, and 60 minutes).
-
Uptake Termination: To stop the uptake, transfer 100 µL of the cell suspension to a microcentrifuge tube containing 900 µL of ice-cold PBS.
-
Washing: Centrifuge the cells at 13,000 rpm for 1 minute at 4°C. Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS to remove extracellular [14C]imatinib.
-
Cell Lysis: Lyse the final cell pellet by adding 200 µL of 0.1 M NaOH and incubating at room temperature for 30 minutes.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein content using a standard method (e.g., BCA assay) for normalization of the uptake data.
-
Data Analysis: Express the uptake of [14C]imatinib as pmol/mg of protein.
In Vitro Imatinib Efflux Assay Using MDCKII Monolayers
This protocol describes a bidirectional transport assay to assess the efflux of imatinib across a polarized monolayer of Madin-Darby Canine Kidney II (MDCKII) cells, which can be transfected to overexpress specific transporters like ABCB1 or ABCG2.
Materials:
-
MDCKII cells (parental or transfected with ABCB1/ABCG2)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Transport buffer (HBSS with 10 mM HEPES, pH 7.4)
-
Imatinib
-
LC-MS/MS system for imatinib quantification
-
TEER meter
Procedure:
-
Cell Seeding: Seed MDCKII cells onto the apical side of the Transwell® inserts at a density of 2 x 105 cells/cm2.
-
Monolayer Formation: Culture the cells for 4-7 days, changing the medium every other day, until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 200 Ω·cm2 is generally considered acceptable.
-
Transport Assay (Apical to Basolateral - A-B): a. Wash the monolayer twice with pre-warmed transport buffer. b. Add transport buffer containing a known concentration of imatinib (e.g., 10 µM) to the apical chamber. c. Add fresh transport buffer to the basolateral chamber. d. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Transport Assay (Basolateral to Apical - B-A): a. Wash the monolayer twice with pre-warmed transport buffer. b. Add transport buffer containing the same concentration of imatinib to the basolateral chamber. c. Add fresh transport buffer to the apical chamber. d. At the same time points, collect samples from the apical chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of imatinib in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration of imatinib. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests active efflux.
Signaling Pathways Regulating Imatinib Transporters
The expression and function of imatinib transporters are tightly regulated by a complex network of intracellular signaling pathways. Dysregulation of these pathways can contribute to altered drug transport and the development of resistance.
Regulation of ABCB1 and ABCG2
The expression and activity of the primary efflux pumps, ABCB1 and ABCG2, are influenced by several key signaling pathways, including:
-
PI3K/Akt Pathway: Activation of the PI3K/Akt signaling cascade has been shown to upregulate the expression and activity of both ABCB1 and ABCG2.[2]
-
MAPK/ERK Pathway: The MAPK/ERK pathway can also modulate the expression of these transporters. Activation of this pathway has been shown to upregulate ABCB1 expression while downregulating ABCG2 expression in some cancer cell lines.[1][16]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway has been implicated in the upregulation of ABCG2 expression.[1]
Regulation of OCT1
The regulation of the primary influx transporter, OCT1, is also multifactorial and involves nuclear receptors and other transcription factors:
-
Nuclear Receptors: The expression of OCT1 is indirectly regulated by nuclear receptors such as the Glucocorticoid Receptor (GR) and the Pregnane X Receptor (PXR) , often through the modulation of the master hepatic transcription factor, Hepatocyte Nuclear Factor 4α (HNF4α) .[3][4] Activation of GR can lead to an upregulation of HNF4α, which in turn increases OCT1 expression.[3]
Experimental and Logical Workflows
Workflow for Investigating Imatinib Transport in a Novel Cell Line
Conclusion
The cellular uptake and efflux of imatinib are critical determinants of its therapeutic efficacy and the development of drug resistance. A thorough understanding of the key transporters involved, namely OCT1 for influx and ABCB1 and ABCG2 for efflux, is essential for the rational design of novel therapeutic strategies. The quantitative data, detailed experimental protocols, and an overview of the regulatory signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals. Future research focused on elucidating the precise kinetics of imatinib transport and the intricate regulatory networks will be instrumental in developing approaches to modulate transporter activity, thereby enhancing imatinib's efficacy and overcoming resistance in patients.
References
- 1. Regulations of ABCB1 and ABCG2 expression through MAPK pathways in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulations of ABCB1 and ABCG2 Expression Through MAPK Pathways in Acute Lymphoblastic Leukemia Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 3. Glucocorticoid receptor regulates organic cation transporter 1 (OCT1, SLC22A1) expression via HNF4α upregulation in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of organic cation transporter 1 (OCT1): unique patterns of indirect regulation by nuclear receptors and hepatospecific gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug transporters and imatinib treatment: implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMPACT OF ABCB1 AND ABCG2 POLYMORPHISMS ON TROUGH IMATINIB CONCENTRATION IN PATIENTS WITH CHRONIC MYELOID LEUKEMIA: A SYSTEMATIC REVIEW AND META-ANALYSIS | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT Signaling Regulates Bioenergetics in Immortalized Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of the efflux transporters ABCB1 and ABCG2 with imatinib, nilotinib, and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Regulations of ABCB1 and ABCG2 expression through MAPK pathways in acute lymphoblastic leukemia cell lines. | Sigma-Aldrich [merckmillipore.com]
- 13. Comparison of ATP-Binding Cassette Transporter Interactions with the Tyrosine Kinase Inhibitors Imatinib, Nilotinib, and Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence for the interaction of imatinib at the transport-substrate site(s) of the multidrug-resistance-linked ABC drug transporters ABCB1 (P-glycoprotein) and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research on Imatinib for non-cancerous diseases
An In-depth Technical Guide to Early-Stage Research of Imatinib for Non-Cancerous Diseases
Abstract
Imatinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of specific cancers like chronic myeloid leukemia and gastrointestinal stromal tumors. Its mechanism of action, which involves the targeted inhibition of the BCR-ABL fusion protein, c-Kit, and Platelet-Derived Growth Factor Receptors (PDGFR), has prompted extensive early-stage research into its potential for treating non-cancerous diseases. Many of these conditions are characterized by pathological fibrosis and inflammation, processes driven by the very signaling pathways that Imatinib targets. This technical guide provides a comprehensive overview of the preclinical and clinical research exploring the application of Imatinib in diseases such as idiopathic pulmonary fibrosis (IPF), systemic sclerosis (scleroderma), pulmonary arterial hypertension (PAH), and rheumatoid arthritis (RA). It details the core molecular mechanisms, summarizes quantitative data from key studies in structured tables, outlines experimental protocols, and visualizes critical signaling pathways and workflows to offer a thorough resource for researchers, scientists, and drug development professionals.
Introduction
Overview of Imatinib
Imatinib mesylate (marketed as Gleevec® or Glivec®) is a small-molecule inhibitor that selectively targets the ATP-binding site of several protein tyrosine kinases.[1][2] Its primary targets include the Abelson cytoplasmic tyrosine kinase (ABL), the c-Kit proto-oncogene, and the Platelet-Derived Growth Factor Receptor (PDGFR).[3] In cancer therapy, its efficacy stems from its ability to inhibit the constitutively active BCR-ABL tyrosine kinase in Philadelphia chromosome-positive leukemias and the activated c-Kit or PDGFR-alpha receptors in gastrointestinal stromal tumors, thereby blocking downstream signaling pathways essential for cell proliferation and survival.[1][4]
Rationale for Repurposing in Non-Cancerous Diseases
The rationale for investigating Imatinib in non-malignant disorders is rooted in its mechanism of action against kinases that are also pivotal in the pathogenesis of fibrosis and inflammation.[5][6]
-
Platelet-Derived Growth Factor (PDGF) is a potent mitogen and chemoattractant for mesenchymal cells, including fibroblasts and smooth muscle cells. The PDGF/PDGFR signaling pathway is a key driver of cellular proliferation and extracellular matrix deposition, which are hallmark features of fibrotic diseases.[7][8][9]
-
Transforming Growth Factor-beta (TGF-β) is a master regulator of fibrosis. Recent studies have identified the nonreceptor tyrosine kinase c-Abl as a crucial downstream signaling molecule for TGF-β.[10][11] By inhibiting c-Abl, Imatinib can interfere with this major pro-fibrotic pathway.[10][12]
-
c-Kit , the stem cell factor receptor, is expressed on mast cells. Its activation leads to the release of pro-inflammatory cytokines, implicating it in inflammatory conditions such as rheumatoid arthritis.[5][13]
By simultaneously targeting these key pathways, Imatinib presents a compelling candidate for modifying the course of various fibrotic and inflammatory diseases.[10]
Core Mechanisms of Action in Fibrotic and Inflammatory Processes
Inhibition of the PDGF Signaling Pathway
Imatinib potently inhibits the tyrosine kinase activity of both PDGFR-α and PDGFR-β.[14][15] In pathological states, excessive PDGF signaling leads to the proliferation of fibroblasts and their differentiation into myofibroblasts, which are the primary cells responsible for excessive collagen and extracellular matrix production.[8] By blocking the autophosphorylation of PDGFR, Imatinib prevents the activation of downstream cascades like the PI3K/Akt and RAS/MAPK pathways, thereby inhibiting fibroblast proliferation and matrix synthesis.[16] This mechanism is central to its potential anti-fibrotic effects in conditions like pulmonary fibrosis, scleroderma, and cardiac fibrosis.[8][14]
Inhibition of TGF-β Signaling via c-Abl
TGF-β is a potent pro-fibrotic cytokine that signals through serine/threonine kinase receptors.[11] Research has demonstrated that the tyrosine kinase c-Abl functions as a downstream mediator in the TGF-β signaling cascade, independent of the canonical Smad pathway.[11] TGF-β activation leads to the stimulation of c-Abl kinase activity, which is necessary for TGF-β-induced gene expression of extracellular matrix proteins like collagen and fibronectin, as well as for fibroblast proliferation and transformation.[11] Imatinib, by inhibiting c-Abl, effectively disrupts this non-canonical TGF-β signaling, providing a second major route for its anti-fibrotic activity.[7][10]
Role in Inflammatory Conditions
In rheumatoid arthritis (RA), Imatinib's therapeutic potential is linked to its inhibition of c-Kit and Colony-Stimulating Factor 1 Receptor (CSF1R).[17][18] The inhibition of c-Kit on mast cells can reduce the release of pro-inflammatory cytokines.[5][13] Furthermore, Imatinib has been shown to inhibit CSF1R, which can reduce the proliferation of RA fibroblast-like synoviocytes and decrease the expression of inflammatory mediators like TNF-α and IL-1β.[18]
Preclinical and In Vitro Research
Preclinical studies using animal and cell culture models have provided foundational evidence for Imatinib's anti-fibrotic and anti-inflammatory effects.
Key Preclinical Models
-
Bleomycin-Induced Pulmonary Fibrosis: This is a widely used rodent model where intratracheal administration of the chemotherapy agent bleomycin induces lung injury, inflammation, and subsequent fibrosis. Imatinib has been shown to significantly attenuate the development of fibrosis in this model, reducing collagen deposition and improving lung architecture.[8][11]
-
Tight Skin 1 (TSK-1) Mouse: This is a genetic model of scleroderma characterized by skin and hypodermal thickening. Treatment with Imatinib reduced this thickening and prevented the differentiation of fibroblasts into myofibroblasts.[19]
-
Collagen Antibody-Induced Arthritis (CAIA): In this mouse model of RA, Imatinib has been shown to both prevent the development of arthritis and treat established disease, reducing joint inflammation and destruction.[17]
Summary of Preclinical Quantitative Data
| Model | Key Finding | Quantitative Result | Reference |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Reduced lung collagen content | Hydroxyproline: 80.73 µ g/10mg lung (Imatinib) vs. 102.72 µ g/10mg (Control); P < 0.05 | [11] |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Reduced histological fibrosis | Fibrotic Score: 0.57 (Imatinib 50mg/kg) vs. 2.11 (Control); p < 0.001 | [8] |
| In Vitro Fibroblast Proliferation (Human) | Inhibition of PDGF-stimulated proliferation | IC50 = 0.4 µM (Arterial SMCs) vs. 0.05 µM (Venous SMCs) | [16] |
Clinical Research in Non-Cancerous Diseases
The promising preclinical data led to several early-stage clinical trials to assess the safety and efficacy of Imatinib in human subjects.
Idiopathic Pulmonary Fibrosis (IPF)
A major randomized, placebo-controlled trial (NCT00131274) evaluated Imatinib in patients with mild to moderate IPF. Despite the strong preclinical rationale, the study did not meet its primary endpoint, showing no significant effect on survival or lung function over 96 weeks.[20][21][22] A transient improvement in resting arterial oxygen pressure was observed at 48 weeks but was not sustained.[20][21]
Table 1: Key Results from the Imatinib Trial in Idiopathic Pulmonary Fibrosis (NCT00131274) [20][21]
| Endpoint | Imatinib Group | Placebo Group | P-value |
|---|---|---|---|
| Primary Endpoint | |||
| Time to Disease Progression* or Death | No significant difference | Hazard Ratio = 1.05 | 0.89 (log-rank) |
| Mortality | |||
| Deaths over 96 weeks | 8 | 10 | 0.64 (log-rank) |
| Lung Function | |||
| Change in FVC at 96 weeks | Not significantly different from placebo | ≥ 0.39 | |
| Change in DLCO at 96 weeks | Not significantly different from placebo | ≥ 0.26 | |
| Change in Resting PaO₂ at 48 weeks | Favored Imatinib | 0.005 | |
| Safety | |||
| Study Discontinuation | 32% | 27% | 0.51 |
| Serious Adverse Events | 17 patients | 18 patients | Not significant |
*Disease progression defined as a 10% decline in percent predicted FVC from baseline.
Systemic Sclerosis (Scleroderma)
Clinical research in scleroderma has yielded mixed results. An open-label trial showed a significant decrease in skin thickness (as measured by the modified Rodnan Skin Score, mRSS) over 12 months.[23] However, a randomized, double-blinded controlled trial failed to demonstrate a statistically significant improvement in mRSS after 6 months of treatment compared to placebo.[24][25] A pilot study in SSc-associated interstitial lung disease (SSc-ILD) suggested a trend toward lung function improvement but was hampered by a high rate of adverse events at the 600 mg/day dose.[12]
Table 2: Summary of Key Clinical Trials of Imatinib in Systemic Sclerosis
| Trial Design | N | Dose | Duration | Key Efficacy Outcome | Result | Reference |
|---|---|---|---|---|---|---|
| Open-label, single-arm | 30 | 400 mg/day | 12 months | Change in mRSS | 22.4% decrease | [23] |
| Randomized, placebo-controlled | 28 | 400 mg/day | 6 months | Change in mRSS | No significant difference (P = 0.098) | [24][25] |
| Open-label pilot (SSc-ILD) | 20 | 600 mg/day | 12 months | Change in FVC % predicted | Trend towards improvement (+1.74%, P > 0.05) |[12] |
Pulmonary Arterial Hypertension (PAH)
In contrast to fibrotic lung diseases, research in PAH has been more promising. Imatinib is thought to act by reversing pulmonary vascular remodeling.[26] The IMPRES trial (NCT00902174), a randomized controlled study in patients with advanced PAH already on combination therapy, showed that Imatinib significantly improved exercise capacity (6-minute walk distance) and key hemodynamic parameters, including a substantial reduction in pulmonary vascular resistance.[26] However, concerns about tolerability and adverse events, including subdural hematomas in anticoagulated patients, have been noted.[26][27] A meta-analysis of three randomized trials confirmed these hemodynamic and functional benefits.[28]
Table 3: Key Results from Clinical Trials of Imatinib in Pulmonary Arterial Hypertension
| Study / Analysis | N | Key Finding | Quantitative Result | P-value |
|---|---|---|---|---|
| IMPRES Trial [26] | 202 | Improved exercise capacity | Placebo-corrected Δ 6MWD: +32 m | 0.002 |
| Reduced pulmonary vascular resistance | Placebo-corrected Δ PVR: -379 dyne·s·cm⁻⁵ | < 0.001 | ||
| Meta-Analysis [28] | 262 | Improved exercise capacity | Mean Difference in 6MWD: +42.76 m | 0.01 |
| Reduced pulmonary vascular resistance | Mean Difference in PVR: -396.68 dyne·s·cm⁻⁵ | < 0.00001 |
| | | Reduced pulmonary arterial pressure | Mean Difference in mPAP: -7.29 mmHg | 0.03 |
Rheumatoid Arthritis (RA)
Evidence for Imatinib in RA is primarily from preclinical models, case reports, and small case series.[5][17] A study of three patients with refractory RA reported clinical improvements in joint swelling, pain, and inflammatory markers after 12 weeks of treatment.[13] These early findings suggest a potential anti-rheumatic effect, but larger, controlled trials are needed to confirm efficacy and safety.[13][29]
Experimental Protocols
Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: Anesthetize mice. A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) in sterile saline is administered. Control animals receive saline only.
-
Treatment: Imatinib mesylate is dissolved in sterile water. Beginning on day 1 or later (depending on a prevention or treatment model), administer Imatinib (e.g., 50 mg/kg/day) or vehicle control via oral gavage or osmotic minipump.[8]
-
Endpoint Assessment: Euthanize mice at a predetermined time point (e.g., day 14 or 21).
-
Histological Analysis: Perfuse lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson’s trichrome to visualize collagen. Score fibrosis semi-quantitatively (e.g., Ashcroft score).
-
Biochemical Analysis: Harvest a portion of the lung (e.g., the left lung), hydrolyze the tissue in HCl, and measure the hydroxyproline content using a colorimetric assay as a quantitative measure of total lung collagen.[11]
Protocol: In Vitro Fibroblast Proliferation Assay (BrdU Incorporation)
-
Cell Culture: Plate primary human lung fibroblasts or other mesenchymal cells in 96-well plates in growth medium and allow them to adhere.
-
Serum Starvation: To synchronize cells, replace the growth medium with a low-serum or serum-free medium for 24 hours.
-
Treatment: Pre-incubate cells with varying concentrations of Imatinib (e.g., 0.1 µM to 10 µM) or vehicle control for 1-2 hours.[16]
-
Stimulation: Add a mitogen, such as PDGF-BB (e.g., 10 ng/mL), to the wells to stimulate proliferation.[8]
-
BrdU Labeling: After a set incubation period (e.g., 24 hours), add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for an additional 2-4 hours.
-
Detection: Fix the cells and detect incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and a subsequent colorimetric substrate. Measure absorbance using a microplate reader. The signal is proportional to the amount of DNA synthesis and, therefore, cell proliferation.
Workflow: Phase II Clinical Trial
The following diagram illustrates a generalized workflow for a double-blind, placebo-controlled Phase II clinical trial, similar to those conducted for Imatinib in non-cancerous diseases.
Discussion and Future Directions
Early-stage research has established a strong biological rationale for the use of Imatinib in non-cancerous diseases driven by aberrant tyrosine kinase signaling. Preclinical studies across various models of fibrosis and inflammation have been largely positive. However, the translation of these findings into clinical success has been inconsistent.
The clear efficacy signal in PAH, a disease of vascular proliferation and remodeling, highlights Imatinib's potent effect on PDGF-driven pathologies.[26][28] Conversely, the lack of efficacy in the larger IPF trial suggests that the fibrotic process in this disease may be too advanced, complex, or driven by redundant pathways that are not sufficiently inhibited by Imatinib alone.[20][30] The mixed results in scleroderma may reflect the heterogeneity of the disease or the need for different dosing strategies.[23][31]
A significant challenge across clinical studies has been tolerability, with adverse events such as edema, nausea, and rash frequently leading to dose reductions or discontinuation.[12][26] This suggests that the therapeutic window may be narrow, and future research should focus on:
-
Dose Optimization: Lower, better-tolerated doses may still provide a benefit, as suggested by dose-finding studies in PAH.[27][32]
-
Patient Stratification: Identifying biomarkers—such as specific gene expression profiles or levels of PDGF activation—could help select patients most likely to respond to Imatinib therapy.[31]
-
Combination Therapies: Combining Imatinib with other agents that target different pathogenic pathways could offer synergistic effects and allow for lower, more tolerable doses of each drug.
References
- 1. droracle.ai [droracle.ai]
- 2. oncolink.org [oncolink.org]
- 3. Imatinib - Wikipedia [en.wikipedia.org]
- 4. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Imatinib For The Treatment Of Rheumatic Diseases [medscape.com]
- 6. Low-dose oral imatinib in the treatment of systemic sclerosis interstitial lung disease unresponsive to cyclophosphamide: a phase II pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. atsjournals.org [atsjournals.org]
- 9. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Imatinib mesylate inhibits the profibrogenic activity of TGF-β and prevents bleomycin-mediated lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open-Label Pilot Trial of Imatinib Mesylate (Gleevec) in the Treatment of Systemic Sclerosis- Associated Active Interstitial Lung Disease (SSc-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of rheumatoid arthritis with imatinib mesylate: clinical improvement in three refractory cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imatinib attenuates cardiac fibrosis by inhibiting platelet-derived growth factor receptors activation in isoproterenol induced model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imatinib attenuates cardiac fibrosis by inhibiting platelet-derived growth factor receptors activation in isoproterenol induced model | PLOS One [journals.plos.org]
- 16. Differential effects of imatinib on PDGF-induced proliferation and PDGF receptor signaling in human arterial and venous smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Imatinib inhibits CSF1R that stimulates proliferation of rheumatoid arthritis fibroblast‐like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Treatment with imatinib prevents fibrosis in different preclinical models of systemic sclerosis and induces regression of established fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsjournals.org [atsjournals.org]
- 21. Imatinib treatment for idiopathic pulmonary fibrosis: Randomized placebo-controlled trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Imatinib Mesylate Said to Offer Promise for Scleroderma Patients : Tyrosine kinase inhibitor appears to reduce skin thickness and improve lung function. | MDedge [mdedge.com]
- 24. Imatinib mesylate in scleroderma-associated diffuse skin fibrosis: a phase II multicentre randomized double-blinded controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ahajournals.org [ahajournals.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Efficacy and Safety of Treating Pulmonary Arterial Hypertension With Imatinib: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cancer drug may be remedy for rheumatoid arthritis, Stanford study finds [med.stanford.edu]
- 30. thoracic.org [thoracic.org]
- 31. ard.bmj.com [ard.bmj.com]
- 32. Positioning Imatinib for Pulmonary Arterial Hypertension: A Dose-Finding Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib, is a molecule of significant interest in medicinal chemistry and drug development.[1][2] Understanding its physicochemical properties is crucial for optimizing its synthesis, purification, and formulation, as well as for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API), Imatinib. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant workflows and biological pathways.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound dictate its behavior in both chemical and biological systems. For this compound, a complete experimental dataset is not extensively published. However, available data and predictive insights based on its structure are summarized below.
Data Presentation
A summary of the available quantitative and qualitative data for this compound is presented in Table 1. It is important to note the variability in reported melting points, which may be attributed to different experimental conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅N₅ | [1][2][3] |
| Molecular Weight | 277.32 g/mol | [1][2][3] |
| Melting Point | 133-135 °C | [1][2][3] |
| 143-147 °C | [4] | |
| 125-128 °C (398-401 K) | [5] | |
| Solubility | Soluble in DMSO and Methanol.[1][2][3] Described as "highly soluble".[6] | [1][2][3][6] |
| pKa | No experimental data found. | |
| logP | No experimental data found. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be employed to characterize this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[2][7] The capillary method is a widely used and reliable technique.[7]
Protocol: Capillary Method [2][7][8][9]
-
Sample Preparation: Ensure the sample is thoroughly dried and in a fine powder form.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow.[2]
Solubility Determination
Solubility is a critical parameter influencing a drug's absorption and bioavailability.[8] Both kinetic and thermodynamic solubility assays are commonly performed during drug discovery and development.
Protocol: Kinetic Solubility Assay [7][10][11]
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well microtiter plate.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH) to the wells to achieve the desired final compound concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with shaking.
-
Precipitation Detection: Measure the amount of precipitated compound using a nephelometer (light scattering) or by UV/Vis spectroscopy after filtration or centrifugation to separate the undissolved solid.
-
Data Analysis: The kinetic solubility is determined by identifying the highest concentration at which no precipitation is observed.
Protocol: Thermodynamic (Shake-Flask) Solubility Assay [11][12][13][14]
This method determines the equilibrium solubility of a compound and is considered the gold standard.
-
Sample Preparation: Add an excess amount of the solid compound to a vial.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS at various pH values) to the vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
pKa Determination
The acid dissociation constant (pKa) is crucial as it influences a compound's solubility, absorption, and distribution in the body, which are often pH-dependent.[15] Potentiometric titration is a common and accurate method for pKa determination.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) at a known concentration (e.g., 1 mM).
-
Initial pH Adjustment: Adjust the pH of the solution to the acidic or basic end of the titration range using a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
-
Titration: Gradually add the titrant (strong base or strong acid) in small, precise increments.
-
pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
logP Determination
The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.[6]
Protocol: Shake-Flask Method
-
Phase Preparation: Prepare octanol saturated with water and water saturated with octanol.
-
Compound Addition: Dissolve a known amount of the compound in one of the phases (usually octanol).
-
Partitioning: Mix the solution with the other phase in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases.
-
Equilibration: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizations
Diagrams are provided below to illustrate key experimental workflows and the relevant biological context for this compound as an intermediate for Imatinib.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Thermodynamic Solubility Assay.
Caption: BCR-ABL Signaling Pathway and Imatinib Inhibition.
Conclusion
This compound is a vital building block in the synthesis of Imatinib. While comprehensive experimental data on its physicochemical properties are not widely available, this guide provides the known characteristics and outlines detailed, standardized protocols for their determination. The provided workflows and the illustration of the relevant BCR-ABL signaling pathway offer valuable context for researchers in the field of drug discovery and development. Accurate characterization of this intermediate is a fundamental step in ensuring the quality and consistency of Imatinib production, ultimately impacting its therapeutic efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | 152460-10-1 | Benchchem [benchchem.com]
- 3. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. darshnachemical.com [darshnachemical.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molkem.com [molkem.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. evotec.com [evotec.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Dissolving Imatinib Mesylate for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imatinib mesylate, known by trade names such as Gleevec® or Glivec®, is a first-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in targeted cancer therapy.[1] Its primary mechanism of action involves the specific inhibition of a few key tyrosine kinases, including BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[2][3][4][5] In Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), imatinib targets the constitutively active BCR-ABL fusion protein, blocking its downstream signaling pathways that drive uncontrolled cell proliferation and survival.[4][5] Similarly, it inhibits mutated and constitutively active c-KIT and PDGFR in gastrointestinal stromal tumors (GISTs).[4][5] By competitively binding to the ATP-binding pocket of these kinases, imatinib prevents the phosphorylation of their substrates, thereby inhibiting downstream signaling and inducing apoptosis in malignant cells.[3][5][6] Proper dissolution and preparation of imatinib mesylate are critical for obtaining accurate and reproducible results in in vitro studies.
Mechanism of Action: Imatinib Signaling Pathway Inhibition
// Edges ATP_1 -> BCR_ABL [style=dashed]; ATP_2 -> PDGFR [style=dashed]; ATP_3 -> cKit [style=dashed];
{BCR_ABL, PDGFR, cKit} -> Substrate_P [label="Phosphorylation"]; Substrate_P -> Downstream; Downstream -> Proliferation; Imatinib -> Block [style=invis]; Block -> ATP_1 [label="Inhibits ATP\nBinding", dir=none, style=dashed, color="#EA4335"]; Block -> ATP_2 [dir=none, style=dashed, color="#EA4335"]; Block -> ATP_3 [dir=none, style=dashed, color="#EA4335"]; Imatinib -> Apoptosis [label="Induces"];
{rank=same; PDGFR; cKit;} {rank=same; ATP_1; ATP_2; ATP_3;} } .dot Caption: Imatinib competitively inhibits the ATP binding site of target kinases.
Data Presentation
Table 1: Solubility of Imatinib Mesylate
This table summarizes the solubility of imatinib mesylate in various common laboratory solvents. For cell-based assays, DMSO is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM)¹ | Source(s) | Notes |
| DMSO | ~14 - 118 mg/mL | ~23.7 - 200.1 mM | [1][2][7][8] | Highly soluble. Use of fresh, moisture-free DMSO is recommended to ensure maximum solubility.[7] |
| Water | ~2 mg/mL (in PBS, pH 7.2) | ~3.4 mM | [1][8] | Solubility is pH-dependent; more soluble in acidic conditions (pH ≤ 5.5).[9] Aqueous solutions are not recommended for storage beyond one day.[1][8] |
| Ethanol | ~0.2 mg/mL | ~0.34 mM | [1][8] | Poorly soluble.[2] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | ~17.0 mM | [1][8] | Soluble. |
¹Molar concentration calculated based on a molecular weight of 589.71 g/mol .[2][8]
Table 2: Storage and Stability of Imatinib Mesylate
Proper storage is crucial to maintain the potency of the compound.
| Form | Storage Temperature | Duration | Source(s) | Recommendations |
| Crystalline Solid | -20°C | ≥ 2-4 years | [1][8] | Store desiccated and protected from light. |
| DMSO Stock Solution | -20°C | 1-3 months | [2] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| DMSO Stock Solution | -80°C | ~6 months | Preferred for longer-term storage of solutions. | |
| Aqueous Solution | 4°C | ≤ 1 day | [8] | Not recommended for storage. Prepare fresh before each experiment. |
Table 3: Typical Working Concentrations and IC₅₀ Values for In Vitro Assays
The optimal working concentration of imatinib is dependent on the cell line and the specific kinase target. It is recommended to perform a dose-response curve to determine the ideal concentration for your experimental system.
| Cell Line / Target | Cancer Type / Kinase | Assay Type | Typical Working Conc. (µM) | IC₅₀ Value (µM) | Source(s) |
| K562 | Chronic Myeloid Leukemia | Cytotoxicity | 1 - 10 | 0.21 | [7] |
| GIST882 | Gastrointestinal Stromal Tumor | Growth Inhibition | 1 - 10 | 1.7 | [7] |
| MCF-7 | Breast Cancer | Cytotoxicity / Proliferation | 1 - 10 | 0.83 - 6 | [7][10] |
| v-Abl Kinase | - | Kinase Assay | 0.1 - 5 | 0.6 | [7] |
| PDGFR Kinase | - | Kinase Assay / Autophosphorylation | 0.1 - 5 | 0.1 - 0.3 | [7][8] |
| c-Kit Kinase | - | Kinase Assay / Autophosphorylation | 0.1 - 5 | 0.1 | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Imatinib Mesylate Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution, which can be stored and later diluted to working concentrations.
Materials:
-
Imatinib Mesylate powder (FW: 589.71 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Weighing: Carefully weigh the calculated amount of imatinib mesylate powder and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the powder.[11]
-
Close the tube tightly and vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.[2]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 6 months).[2][12] Protect from light.[2]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol outlines the serial dilution of the DMSO stock solution into a cell culture medium for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) as it can be toxic to cells and may have physiological effects.[1][8]
-
Always prepare a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM imatinib mesylate stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into a complete cell culture medium to achieve the desired final concentrations.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
-
Application: Add the appropriate volume of the final working solution to your cell culture wells. Ensure even mixing by gently swirling the plate.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design (e.g., 24, 48, or 72 hours for proliferation assays).[7][13]
Protocol 3: Example In Vitro Assay - MTT Cell Viability Assay
This is a general protocol for assessing the effect of imatinib on cell viability.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]
-
Treatment: Remove the old medium and replace it with a fresh medium containing various concentrations of imatinib mesylate (prepared as in Protocol 2). Include a "cells only" control and a "vehicle control" (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.[3][13]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[3][13]
-
Measurement: Read the absorbance on a microplate spectrophotometer at a wavelength of 540-570 nm.[3]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Mandatory Visualization: Experimental Workflow
// Define nodes with colors start [label="Weigh Imatinib\nMesylate Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Anhydrous\nDMSO", fillcolor="#FBBC05", fontcolor="#202124"]; stock [label="10 mM Stock Solution", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aliquot [label="Aliquot & Store\n(-20°C or -80°C)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; dilute [label="Dilute Stock in\nCulture Medium", fillcolor="#FBBC05", fontcolor="#202124"]; working [label="Final Working Solutions\n(e.g., 0.1 - 10 µM)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Treat Cells\n(Include Vehicle Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; assay [label="Perform In Vitro Assay\n(e.g., MTT, Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Data Analysis\n(e.g., IC₅₀ Calculation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges (workflow) start -> dissolve; dissolve -> stock; stock -> aliquot; aliquot -> dilute; dilute -> working; working -> treat; treat -> assay; assay -> end; } .dot Caption: Workflow for preparing and using Imatinib Mesylate in vitro.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Imatinib | Cell Signaling Technology [cellsignal.com]
- 3. In vitro inhibitory effects of imatinib mesylate on stromal cells and hematopoietic progenitors from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Determination of Imatinib IC50 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of imatinib in leukemia cell lines. This document outlines the necessary protocols, data presentation standards, and visual aids to facilitate accurate and reproducible results in a research setting.
Introduction
Imatinib is a tyrosine kinase inhibitor that has become a frontline treatment for chronic myeloid leukemia (CML).[1] Its primary target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemia cells.[2][3][4] Determining the IC50 value of imatinib is crucial for assessing its potency, understanding potential resistance mechanisms, and developing new therapeutic strategies. This document provides detailed protocols for the MTT and Trypan Blue exclusion assays, two common methods for determining cell viability and calculating IC50 values.
Data Presentation: Imatinib IC50 Values in Leukemia Cell Lines
The following table summarizes published IC50 values for imatinib in various leukemia cell lines. These values can serve as a reference for expected outcomes and aid in designing appropriate concentration ranges for your experiments.
| Cell Line | Leukemia Type | Imatinib IC50 | Assay Used |
| K562 | Chronic Myeloid Leukemia | 0.08 µM | Cytotoxicity (MTT) |
| K562 | Chronic Myeloid Leukemia | 267 nM (0.267 µM) | Proliferation Assay |
| K562 | Chronic Myeloid Leukemia | 5 µM | MTT Assay |
| K562 | Chronic Myeloid Leukemia | 213 nM (0.213 µM) | Cell Viability Assay |
| K562-RI (Resistant) | Chronic Myeloid Leukemia | 2544 nM (2.544 µM) | Cell Viability Assay |
| LAMA-84 | Chronic Myeloid Leukemia | 0.073 µM | Not Specified |
| EM-2 | Chronic Myeloid Leukemia | 0.102 µM | Not Specified |
| MEG-01 | Chronic Myeloid Leukemia | 0.129 µM | Not Specified |
| KCL-22 | Chronic Myeloid Leukemia | 0.179 µM | Not Specified |
| BV-173 | Chronic Myeloid Leukemia | 0.193 µM | Not Specified |
| JURL-MK1 | Chronic Myeloid Leukemia | 0.498 µM | Not Specified |
| ALL-SIL | Acute Lymphoblastic Leukemia | 0.028 µM | Not Specified |
| MY-M12 | Acute Lymphoblastic Leukemia | 0.111 µM | Not Specified |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.256 µM | Not Specified |
| GDM-1 | Acute Myeloid Leukemia | 1.073 µM | Not Specified |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Leukemia cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Imatinib mesylate
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to a logarithmic growth phase.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[7]
-
-
Imatinib Treatment:
-
Prepare a stock solution of imatinib in DMSO.
-
Perform serial dilutions of imatinib in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[6] A vehicle control (medium with DMSO) and an untreated control (medium only) should be included.
-
Add 100 µL of the imatinib dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6][8]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the imatinib concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells.[9][10][11][12] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[10][12]
Materials:
-
Leukemia cell suspension
-
Trypan Blue solution (0.4%)[9]
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Preparation:
-
After treating cells with a range of imatinib concentrations for the desired duration (e.g., 24, 48, 72 hours), collect the cell suspension from each treatment condition.
-
-
Staining:
-
Cell Counting:
-
Load 10 µL of the cell-Trypan Blue mixture into a hemocytometer.[9]
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each imatinib concentration using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Plot the percentage of viability against the imatinib concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
BCR-ABL Signaling Pathway and Imatinib Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 4. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. revvity.com [revvity.com]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Imatinib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, a potent tyrosine kinase inhibitor, is a cornerstone of targeted cancer therapy. It effectively blocks the activity of BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR), key drivers in various malignancies.[1] Mouse xenograft models are indispensable for the preclinical evaluation of imatinib's efficacy. This document provides detailed protocols for the administration of imatinib in such models, focusing on the most common and validated route: oral gavage.
Mechanism of Action: Imatinib Signaling Pathway
Imatinib functions by competitively binding to the ATP-binding site of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR. This inhibition blocks the phosphorylation and activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis of the malignant cells.[1]
Data Presentation: Quantitative Data Summary
Imatinib Dosing Regimens in Mouse Xenograft Models
The selection of an appropriate dosing regimen is critical for the success of in vivo studies. Oral gavage (PO) is the most frequently reported and recommended route of administration for imatinib in mouse xenograft models, as it mirrors the clinical route of administration in humans.
| Animal Model | Tumor Type | Imatinib Dose & Schedule | Key Outcomes |
| Nude Mice | GIST Xenograft (GIST882 cells) | 150 mg/kg, PO, twice daily | Significant decrease in tumor volume after 1 week. |
| SCID Mice | CML Model | 100 mg/kg, PO, twice per day | Prolonged survival. |
| Nude Mice | Melanoma Xenograft | 100 mg/kg, PO, three times weekly | Inhibition of PDGFR phosphorylation, but no significant effect on tumor size. |
| Nude Mice | NSCLC Xenograft | 100 mg/kg, PO, daily for 7 days | When combined with docetaxel, significantly improved antitumor efficacy.[2][3] |
| SCID Mice | Canine Mast Cell Tumor Xenograft | 100-200 mg/kg/day, PO | Significant tumor regression. |
| NCr Nude Mice | SCLC Xenograft | 100 mg/kg, PO, twice daily | Achieved therapeutic intratumoral concentrations but had limited single-agent activity.[4] |
Pharmacokinetic Parameters of Imatinib in Mice (Oral Administration)
Understanding the pharmacokinetic profile of imatinib in mice is essential for designing effective dosing schedules. Imatinib has an oral bioavailability of approximately 27.7% in mice.[5]
| Parameter | Value | Conditions |
| Cmax | 7.21 ± 0.99 µg/mL | Single 100 mg/kg oral dose.[6] |
| Tmax | 2 hours | Single 100 mg/kg oral dose.[6] |
| Half-life (t½) | 2.3 hours | Single 100 mg/kg oral dose.[6] |
| AUC₀₋₁₂ | 27.04 ± 0.38 µg·h/mL | Single 100 mg/kg oral dose.[6] |
| Bioavailability | ~27.7% | 50 mg/kg oral dose.[5] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing a subcutaneous tumor xenograft in mice.
Materials:
-
Tumor cells in exponential growth phase
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) with needles (25-27 gauge)
-
Immunocompromised mice (e.g., Nude, SCID, NSG)
-
Anesthetic (e.g., isoflurane)
-
Clippers
-
Disinfectant (e.g., 70% ethanol)
-
Calipers
Procedure:
-
Cell Preparation: Harvest tumor cells and resuspend them in sterile PBS or culture medium at the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Animal Preparation: Anesthetize the mouse. Shave the fur from the injection site (typically the flank).
-
Injection: Clean the injection site with 70% ethanol. Gently lift the skin and subcutaneously inject the cell suspension.
-
Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Imatinib Preparation and Administration by Oral Gavage
Materials:
-
Imatinib mesylate powder
-
Sterile water or 0.9% saline
-
Weighing scale and balance paper
-
Microcentrifuge tubes or other suitable containers
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Imatinib Solution Preparation:
-
On each day of treatment, calculate the total amount of imatinib mesylate required for the study.
-
Weigh the required amount of imatinib mesylate and dissolve it in sterile water or 0.9% saline to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Ensure complete dissolution by vortexing. Gentle warming may be used if necessary. Prepare the solution fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume of the imatinib solution to be administered.
-
Gently restrain the mouse.
-
Carefully insert the ball-tipped gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer the vehicle (sterile water or saline) to the control group using the same procedure.
-
-
Monitoring:
-
Continue to monitor tumor growth, body weight, and the overall health of the animals throughout the study.
-
Note on Intraperitoneal (IP) Administration: While IP injection is another possible route, oral gavage is generally preferred. High doses of imatinib administered via IP injection have been associated with severe local toxicity in mice.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of imatinib in a mouse xenograft model.
Conclusion
The protocols and data presented provide a comprehensive guide for the administration of imatinib in mouse xenograft models. Adherence to these guidelines will facilitate the generation of robust and reproducible preclinical data, which is essential for the continued development and application of this important targeted therapy. The oral gavage route is well-established and supported by pharmacokinetic data, making it the recommended method for in vivo efficacy studies of imatinib.
References
- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with imatinib improves drug delivery and efficacy in NSCLC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with imatinib improves drug delivery and efficacy in NSCLC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib mesylate efficiently achieves therapeutic intratumor concentrations in vivo but has limited activity in a xenograft model of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduced exposure of imatinib after coadministration with acetaminophen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. friendsofcancerresearch.org [friendsofcancerresearch.org]
Application Note: Flow Cytometry Analysis of Apoptosis after Imatinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imatinib is a targeted cancer therapy that functions as a protein-tyrosine kinase inhibitor.[1] It specifically targets the Bcr-Abl tyrosine kinase in Chronic Myeloid Leukemia (CML) and the c-Kit receptor tyrosine kinase in gastrointestinal stromal tumors (GISTs).[1] By binding to the ATP-binding site of these kinases, Imatinib blocks their enzymatic activity, thereby inhibiting downstream signaling pathways essential for cancer cell proliferation and survival.[1][2] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in the cancer cells.[1][2]
Flow cytometry is a powerful and widely used technique for cell analysis. When combined with specific fluorescent probes, it allows for the rapid and quantitative measurement of apoptosis. The Annexin V and Propidium Iodide (PI) assay is a cornerstone method in this context, enabling researchers to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[3][4][5] This application note provides a detailed protocol for assessing Imatinib-induced apoptosis using this flow cytometry-based method.
Principle of the Assay
This method relies on the detection of two key events in the apoptotic process: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.
-
Annexin V: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this phospholipid is translocated to the outer leaflet, exposing it to the extracellular environment.[3][5][6] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify these early apoptotic cells.[3][7]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It is unable to cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter the cell and stain the nucleus.[3][6]
By using these two stains simultaneously, we can distinguish four cell populations in a flow cytometry dot plot:
-
Live Cells: Annexin V negative / PI negative
-
Early Apoptotic Cells: Annexin V positive / PI negative
-
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive
-
Necrotic Cells: Annexin V negative / PI positive
Imatinib-Induced Apoptosis Signaling Pathway
The primary mechanism of Imatinib is the inhibition of oncogenic kinases, which disrupts survival signals and activates the intrinsic pathway of apoptosis.
Caption: Imatinib inhibits BCR-ABL, leading to apoptosis.
Experimental Protocols
This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.
Materials
-
Target cells (e.g., K562 CML cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Imatinib Mesylate (dissolved in DMSO or sterile water)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer tubes
-
Micropipettes and sterile tips
-
Centrifuge
Experimental Procedure
Caption: Workflow for apoptosis analysis via flow cytometry.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. For K562 suspension cells, a starting density of 0.5 x 10⁶ cells/mL is suitable.
-
Treat cells with the desired concentrations of Imatinib (e.g., a dose-response of 0, 0.5, 1, 5, 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[8][9]
-
-
Sample Preparation:
-
Harvest cells (for suspension cells, transfer culture to a centrifuge tube; for adherent cells, trypsinize first) by centrifuging at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.[6]
-
-
Staining Protocol:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer immediately, or at least within one hour.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris.
-
Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up proper voltage and compensation settings to correct for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation and Interpretation
The results are typically displayed as a two-dimensional dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are established based on controls to delineate the four populations.
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower-Left (Q3) | Negative | Negative | Live / Healthy Cells |
| Lower-Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper-Right (Q2) | Positive | Positive | Late Apoptotic / Necrotic Cells |
| Upper-Left (Q1) | Negative | Positive | Necrotic Cells |
The percentage of total apoptotic cells is often calculated by summing the percentages of the early apoptotic and late apoptotic/necrotic populations (Q4 + Q2).
Example Data Table
The following table summarizes hypothetical data from K562 cells treated with Imatinib for 48 hours.
Table 1: Quantitative Analysis of Imatinib-Induced Apoptosis
| Imatinib Conc. (µM) | % Live Cells (Mean ± SD) | % Early Apoptotic (Mean ± SD) | % Late Apoptotic/Necrotic (Mean ± SD) | % Total Apoptotic (Mean ± SD) |
| 0 (Control) | 94.5 ± 1.8 | 3.1 ± 0.6 | 1.9 ± 0.4 | 5.0 ± 1.0 |
| 0.5 | 78.2 ± 2.5 | 15.4 ± 1.5 | 5.3 ± 0.9 | 20.7 ± 2.4 |
| 1.0 | 55.9 ± 3.1 | 28.6 ± 2.2 | 14.1 ± 1.7 | 42.7 ± 3.9 |
| 5.0 | 21.3 ± 2.8 | 45.2 ± 3.5 | 31.8 ± 2.9 | 77.0 ± 6.4 |
Values represent the mean and standard deviation (SD) from three independent experiments.
References
- 1. droracle.ai [droracle.ai]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Using Imatinib as a Positive Control in a Kinase Inhibitor Screen
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, a pioneering tyrosine kinase inhibitor, has revolutionized the treatment of specific cancers by targeting the ATP-binding site of a select number of kinases.[1] Its primary targets include the ABL kinase (in the context of the BCR-ABL fusion protein in Chronic Myeloid Leukemia), c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] Due to its well-characterized mechanism of action and established potency against these kinases, Imatinib serves as an essential positive control in kinase inhibitor screening campaigns. Its inclusion provides a benchmark for assay performance and aids in the validation of new inhibitory compounds.
These application notes provide detailed protocols for utilizing Imatinib as a positive control in both biochemical and cell-based kinase inhibitor screens.
Data Presentation: Imatinib Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Imatinib against its primary kinase targets, providing a reference for expected results in a screening setting.
Table 1: Imatinib IC50 Values in Biochemical (Cell-Free) Assays
| Kinase Target | IC50 (nM) | Reference(s) |
| v-Abl | 600 | [1][2][3] |
| c-Abl | 28-400 | [1][4] |
| c-Kit | 100 | [1][2][3] |
| PDGFRα | 71 | [1][5] |
| PDGFRβ | 607 | [1][5] |
| PDGFR (general) | 100 | [1][2][3] |
Table 2: Imatinib IC50 Values in Cell-Based Assays
| Cell Line | Target Pathway | IC50 (µM) | Assay Type | Reference(s) |
| K562 (CML) | BCR-ABL | 0.08 - 0.3 | Cytotoxicity (MTT) / Cell Death | [1][6] |
| A549 (Lung Cancer) | - | 2-3 | Growth Inhibition | [1] |
| NCI-H727 (Carcinoid) | - | 32.4 | Growth Inhibition | [1][2] |
| BON-1 (Carcinoid) | - | 32.8 | Growth Inhibition | [1][2] |
Signaling Pathways Targeted by Imatinib
Imatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive cell proliferation and survival.
BCR-ABL Signaling Pathway
In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein is a constitutively active tyrosine kinase.[7] It activates multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled cell growth and inhibition of apoptosis.[7] Imatinib binds to the ATP-binding site of the ABL kinase domain, blocking its activity and downstream signaling.
Caption: Imatinib inhibits the constitutively active BCR-ABL kinase.
c-Kit and PDGFR Signaling Pathways
c-Kit and PDGFR are receptor tyrosine kinases that, upon binding to their respective ligands (Stem Cell Factor for c-Kit and Platelet-Derived Growth Factor for PDGFR), dimerize and autophosphorylate.[8][9] This activation triggers downstream signaling cascades, including the PI3K/AKT and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[3][10][11] Imatinib blocks the ATP-binding site of these receptors, thereby inhibiting their kinase activity and downstream signaling.[3]
Caption: Imatinib blocks signaling from c-Kit and PDGFR.
Experimental Protocols
The following protocols provide a framework for using Imatinib as a positive control in kinase inhibitor screens.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of Imatinib on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant kinase (e.g., ABL, c-Kit, PDGFR)
-
Kinase-specific substrate (e.g., Abltide for ABL kinase)
-
Imatinib stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Detection reagents (e.g., anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, chemiluminescent substrate)
-
96-well plates
Procedure:
-
Prepare Imatinib Dilutions: Perform a serial dilution of the Imatinib stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).[1]
-
Kinase Reaction Setup: In a 96-well plate, add the recombinant kinase and the specific substrate in the kinase reaction buffer.
-
Imatinib Incubation: Add the diluted Imatinib solutions to the appropriate wells. Include a vehicle control (DMSO). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[1]
-
Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration of 10-50 µM.[1]
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 20-60 minutes.[1][12]
-
Stop Reaction: Terminate the reaction by adding EDTA or SDS-PAGE loading buffer.[1][12]
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as ELISA or Western blot.[12]
-
Data Analysis: Plot the percentage of kinase activity versus the Imatinib concentration. Fit the data to a dose-response curve to determine the IC50 value.[3]
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Kinase Inhibition Assay (MTT Assay)
This assay assesses the effect of Imatinib on the viability and proliferation of cancer cells that are dependent on the targeted kinase.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)
-
Complete culture medium
-
Imatinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for K562 cells) and allow them to attach or stabilize overnight.[1][12]
-
Imatinib Treatment: Prepare serial dilutions of Imatinib in complete culture medium. Add the diluted Imatinib to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours at 37°C.[1]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the Imatinib concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Caption: Workflow for a cell-based viability assay (MTT).
Conclusion
Imatinib is an indispensable tool for kinase inhibitor screening, serving as a robust positive control for assays targeting ABL, c-Kit, and PDGFR kinases. The provided data and protocols offer a comprehensive guide for researchers to effectively incorporate Imatinib into their screening workflows, ensuring the reliability and accuracy of their results. The successful application of these methodologies will aid in the identification and characterization of novel kinase inhibitors for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. diva-portal.org [diva-portal.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell Viability Assay for Imatinib Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib is a targeted therapy that has revolutionized the treatment of certain cancers, particularly Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] It functions as a potent and selective inhibitor of a small number of tyrosine kinases, including BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][4][5] By binding to the ATP-binding site of these kinases, Imatinib blocks their enzymatic activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][3][6] This targeted mechanism of action leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on these kinases.[1][3]
Determining the effective dose of Imatinib is a critical step in both preclinical research and clinical application. A dose-response curve is a fundamental tool used to quantify the relationship between the concentration of a drug and its effect on a population of cells. This application note provides a detailed protocol for generating an Imatinib dose-response curve using a common cell viability assay, the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[7][8][9]
Signaling Pathway of Imatinib's Mechanism of Action
Imatinib exerts its therapeutic effect by inhibiting the phosphorylation of substrate proteins by specific tyrosine kinases. In the context of CML, the primary target is the constitutively active BCR-ABL fusion protein.[1][2] In GIST, the main targets are mutated c-KIT or PDGFR-alpha receptors.[1] Inhibition of these kinases blocks downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival. This ultimately leads to an induction of apoptosis in the cancer cells.
Caption: Imatinib inhibits receptor tyrosine kinases (c-KIT, PDGFR) and BCR-ABL, blocking downstream pro-survival signaling.
Experimental Protocol: Imatinib Dose-Response using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Imatinib on a cancer cell line (e.g., K562, a CML cell line) using an MTT assay.[10][11]
Materials
-
Imatinib mesylate
-
Target cancer cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[11][12]
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Methods
1. Imatinib Stock Solution Preparation
-
To prepare a 10 mM stock solution, dissolve 5.9 mg of Imatinib mesylate (MW: 589.7 g/mol ) in 1 mL of DMSO.[5][13]
-
Vortex thoroughly until the powder is completely dissolved.[13]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]
-
Store the aliquots at -20°C, protected from light. The solution should be stable for up to 3 months.[5]
2. Cell Culture and Seeding
-
Culture the target cells (e.g., K562) in complete medium in a humidified incubator at 37°C with 5% CO2.[11]
-
Ensure the cells are in the logarithmic growth phase before starting the experiment.
-
Count the cells and determine their viability using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10]
-
Incubate the plate overnight to allow the cells to attach (for adherent cells) or stabilize (for suspension cells).
3. Imatinib Treatment
-
Prepare a series of Imatinib dilutions in complete medium from the 10 mM stock solution. A common concentration range to test is 0.01 µM to 100 µM.[10] It is recommended to perform serial dilutions.
-
Add 100 µL of the diluted Imatinib solutions to the appropriate wells to achieve the final desired concentrations.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest Imatinib concentration) and an untreated control (cells with medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]
4. MTT Assay
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][14]
-
Subtract the average absorbance of the "medium only" wells (blank) from all other absorbance readings.
-
Calculate the percentage of cell viability for each Imatinib concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the % viability against the logarithm of the Imatinib concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Imatinib that inhibits 50% of cell viability, using non-linear regression analysis.[15][16][17]
Experimental Workflow
Caption: Workflow for determining the IC50 of Imatinib using an MTT cell viability assay.
Data Presentation
The quantitative data from the Imatinib dose-response experiment should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Imatinib Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Untreated Control) | 1.25 ± 0.08 | 100% |
| 0 (Vehicle Control) | 1.23 ± 0.07 | 98.4% |
| 0.01 | 1.15 ± 0.06 | 92.0% |
| 0.1 | 0.88 ± 0.05 | 70.4% |
| 1 | 0.61 ± 0.04 | 48.8% |
| 10 | 0.25 ± 0.03 | 20.0% |
| 100 | 0.10 ± 0.02 | 8.0% |
IC50 Value: Based on the data above and non-linear regression analysis of the dose-response curve, the calculated IC50 value for Imatinib on K562 cells after 48 hours of treatment would be approximately 1.2 µM .
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve and IC50 value of Imatinib using a standard MTT cell viability assay. The provided diagrams for the signaling pathway and experimental workflow, along with the structured data presentation, offer a clear and concise guide for researchers in the field of cancer biology and drug development. Adherence to this detailed protocol will enable the generation of robust and reproducible data for the evaluation of Imatinib's efficacy in vitro.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Imatinib | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. encodeproject.org [encodeproject.org]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. clyte.tech [clyte.tech]
Application of Imatinib in 3D Spheroid Culture Models: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional 2D monolayer cultures.[1] Spheroids better mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and barriers to drug penetration.[1][2] Imatinib, a potent tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of cancers such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[3][4] It primarily targets the BCR-ABL fusion protein, c-KIT, and Platelet-Derived Factor Receptors (PDGFR).[4] Evaluating the efficacy of Imatinib in 3D spheroid models can provide more predictive insights into its clinical effectiveness and potential resistance mechanisms.[2][3] This document provides detailed protocols and application notes for utilizing Imatinib in 3D spheroid cancer models.
Key Signaling Pathways Targeted by Imatinib
Imatinib functions by binding to the ATP-binding pocket of specific tyrosine kinases, thereby inhibiting the phosphorylation and activation of their downstream signaling pathways that are crucial for cell proliferation and survival.[4][5] In cancer cells, this leads to the induction of apoptosis and a reduction in cell viability.[6][7] The diagram below illustrates the primary signaling cascades affected by Imatinib.
Caption: Imatinib inhibits key tyrosine kinases, blocking pro-survival pathways and inducing apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of Imatinib on various cancer cell lines cultured as 3D spheroids.
Table 1: IC50 Values of Imatinib in 3D Spheroid Models
| Cell Line | Cancer Type | Spheroid Formation Method | Assay | IC50 (µM) | Reference |
| SB-HSA | Canine Hemangiosarcoma | Not Specified | Cell Viability | 50 | |
| DEN-HSA | Canine Hemangiosarcoma | Not Specified | Cell Viability | 79 | |
| OR-HSA | Canine Hemangiosarcoma | Not Specified | Cell Viability | 65 | |
| K562 | Chronic Myeloid Leukemia | Not Specified | Apoptosis | Varies | [8] |
| DU145 | Prostate Cancer | Not Specified | Cell Viability | ~20 | [9] |
| PC3 | Prostate Cancer | Not Specified | Cell Viability | ~20 | [9] |
Table 2: Effects of Imatinib on Spheroid Morphology and Apoptosis
| Cell Line | Imatinib Conc. | Observation | Effect | Reference |
| SB-HSA | Increasing | Morphological Deterioration | Dose-dependent increase in apoptosis | [7] |
| K562 | Various | Increased Sub-G1 Population | Enhanced apoptosis with p38α knockdown | [8] |
| T98G | 10 µM | Decreased Proliferation Index | Increased Apoptotic Index | [10] |
Experimental Protocols
A generalized experimental workflow for assessing the efficacy of Imatinib in 3D spheroid models is presented below.
Caption: Workflow for evaluating Imatinib's effects on 3D cancer spheroids.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the formation of 3D spheroids in ultra-low attachment (ULA) plates.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well ultra-low attachment (ULA) round-bottom plates[11]
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash cells with sterile PBS and detach them using Trypsin-EDTA.[12]
-
Neutralize trypsin with complete growth medium and create a single-cell suspension.[13]
-
Perform a cell count and determine cell viability.[11]
-
Dilute the cell suspension to the desired seeding density (e.g., 500-10,000 cells/well, cell-line dependent).[11][13]
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate.[13] To minimize evaporation, fill the outer wells with sterile PBS.[13]
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation.[12]
-
Incubate the plate at 37°C with 5% CO₂. Do not disturb the plate for the first 24-48 hours.[13]
-
Monitor spheroid formation daily. Compact spheroids should form within 2-7 days, depending on the cell line.[11][13]
Protocol 2: Imatinib Treatment of 3D Spheroids
This protocol outlines the preparation and application of Imatinib to established 3D spheroids.[14]
Materials:
-
Imatinib mesylate powder
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
-
Established 3D spheroids (from Protocol 1)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Imatinib (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C, protected from light.[12]
-
Working Solution Preparation: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions of Imatinib in complete growth medium to achieve 2x the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).[13][14]
-
Spheroid Treatment:
-
Once spheroids have reached the desired size and compactness (e.g., after 48-72 hours), carefully remove 100 µL of the medium from each well without disturbing the spheroids.[13]
-
Add 100 µL of the prepared 2x Imatinib working solutions to the respective wells.[13]
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO.[14]
-
-
Incubate the treated spheroids for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 3: Spheroid Viability Assessment (Alamar Blue Assay)
This protocol measures the metabolic activity of the spheroids as an indicator of cell viability.[14]
Materials:
-
Alamar Blue (Resazurin) reagent
-
Microplate reader
Procedure:
-
At the end of the Imatinib treatment period, add Alamar Blue reagent to each well according to the manufacturer's instructions (typically 10% of the total volume).
-
Incubate the plate for 4-16 hours at 37°C, protected from light. The incubation time may need optimization depending on the metabolic activity of the cell line.[14]
-
Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[14]
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
-
Plot the results to determine the IC50 value of Imatinib.
Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the 96-well plate containing spheroids to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the results to the vehicle-treated control to determine the fold-change in caspase activity.
The use of 3D spheroid models provides a more clinically relevant platform for evaluating the efficacy of targeted therapies like Imatinib. These models can reveal sensitivities and resistance mechanisms that may be missed in 2D cultures, ultimately aiding in the development of more effective cancer treatments.[3][15] The protocols and data presented here offer a comprehensive guide for researchers to effectively apply Imatinib in 3D spheroid-based cancer research.
References
- 1. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D tumor spheroids as in vitro models to mimic in vivo human solid tumors resistance to therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. Steered Molecular Dynamics Simulations Reveal the Likelier Dissociation Pathway of Imatinib from Its Targeting Kinases c-Kit and Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine kinase inhibitor imatinib modulates the viability and apoptosis of castrate-resistant prostate cancer cells dependently on the glycolytic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of 3D Tumor Spheroids for Drug Evaluation Studies [jove.com]
- 15. 3D tumor cultures for drug resistance and screening development in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of Imatinib with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of imatinib, a targeted tyrosine kinase inhibitor, in combination with various conventional chemotherapy agents. The following sections detail the synergistic, additive, or antagonistic effects observed in preclinical studies, outline detailed experimental protocols for assessing these interactions, and visualize the key signaling pathways involved.
I. Introduction
Imatinib mesylate is a potent inhibitor of the BCR-ABL fusion protein, the primary driver of chronic myeloid leukemia (CML).[1] Its activity extends to other tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR), making it an effective treatment for gastrointestinal stromal tumors (GIST) and other malignancies.[1][2] In vitro studies have explored the potential of combining imatinib with traditional chemotherapy drugs to enhance therapeutic efficacy, overcome resistance, and reduce toxicity. These studies have demonstrated that imatinib can synergistically or additively enhance the cytotoxic effects of several chemotherapeutic agents across various cancer cell lines.[3][4][5]
II. Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies investigating the combination of imatinib with various chemotherapy agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Imatinib in Combination with Doxorubicin
| Cell Line | Cancer Type | Imatinib Conc. | Doxorubicin Conc. | Effect | Reference |
| MDA-MB-231 | Breast Cancer | IC50 | IC50 (1:6,000 ratio) | Additive | [6] |
| 435s/M14, WM3248 | Melanoma | 10 µM | Various | Synergistic | [7] |
| BT-549 | Triple-Negative Breast Cancer | 10 µM | Various | Synergistic | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 10 µM | Various | Additive | [7] |
Table 2: Imatinib in Combination with Cytarabine
| Cell Line Model | Cancer Type | Observation | Reference |
| CML Cell Lines | Chronic Myeloid Leukemia | Synergistic antiproliferative effects | [3][8] |
| CML Patient Samples (Colony-forming assays) | Chronic Myeloid Leukemia | Synergistic antiproliferative effects | [3] |
Table 3: Imatinib in Combination with Other Chemotherapy Agents
| Chemotherapy Agent | Cell Line | Cancer Type | Effect | Reference |
| Arsenic Trioxide | K562, MO7p210, 32Dp210 | Chronic Myeloid Leukemia | Additive to Synergistic | [4] |
| Cisplatin | Ishikawa, MFE280 | Endometrial Cancer | Synergistic | [9] |
| Irinotecan | SCLC Cell Lines | Small Cell Lung Carcinoma | Reduced resistance to irinotecan | [10] |
| 5-Fluorouracil (5-FU) | AGS | Gastric Cancer | Synergistic | [11] |
| Mitoxantrone/Etoposide | CML Blasts | Chronic Myeloid Leukemia | Synergistic | [12] |
| Chlorambucil | WSU, I83 | Chronic Lymphocytic Leukemia | Synergistic | [13] |
| Paclitaxel/Carboplatin | OVCAR 3 | Ovarian Cancer | Synergistic | [14] |
| Paclitaxel/Carboplatin | SK-OV 3 | Ovarian Cancer | Additive | [14] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro efficacy of imatinib in combination with other chemotherapy agents.
A. Cell Proliferation and Viability Assays (MTT Assay)
This protocol is used to assess the effect of drug combinations on cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Treat cells with increasing concentrations of imatinib, the chemotherapy agent alone, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The Combination Index (CI) can be calculated using software like CalcuSyn to determine synergy, additivity, or antagonism.[15]
B. Apoptosis Assay (TUNEL Assay)
This protocol is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a petri dish and treat with imatinib, the chemotherapy agent, or the combination for 24 or 48 hours.[6]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, which contains TdT and fluorescein-dUTP, in a humidified chamber at 37°C for 60 minutes.
-
Staining and Microscopy: Counterstain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole). Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (green fluorescent) cells and the total number of cells (blue fluorescent nuclei) in several random fields to determine the apoptotic index.
C. Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins in relevant signaling pathways.
-
Cell Lysis: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., phosphorylated PDGFR, c-Abl, STAT3, NF-κB, Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
IV. Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by imatinib and a general experimental workflow for studying drug combinations.
Caption: Imatinib inhibits BCR-ABL, PDGFR, and c-KIT, blocking downstream pro-survival pathways.
Caption: A general workflow for in vitro evaluation of imatinib and chemotherapy combinations.
V. Discussion and Conclusion
The in vitro data strongly suggest that imatinib can enhance the efficacy of various conventional chemotherapy agents in a range of cancer cell lines. The mechanisms underlying these interactions are multifaceted and include the inhibition of key survival pathways such as PI3K/AKT and STAT3/NF-κB, as well as the reversal of drug resistance mechanisms.[16] For instance, in combination with doxorubicin, imatinib can prevent the activation of a STAT3/HSP27/p38/Akt survival pathway.[16] In the context of chlorambucil, imatinib appears to decrease DNA repair, thereby sensitizing cells to DNA-damaging agents.[13]
These preclinical findings provide a strong rationale for the clinical investigation of imatinib in combination with standard chemotherapy regimens. However, it is crucial to note that in vitro results may not always translate directly to in vivo efficacy. Further studies are necessary to optimize dosing schedules and to identify patient populations most likely to benefit from these combination therapies. The detailed protocols and data presented here serve as a valuable resource for researchers and drug development professionals working to advance these promising therapeutic strategies.
References
- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imatinib in combination with cytarabine for the treatment of Philadelphia-positive chronic myelogenous leukemia chronic-phase patients: rationale and design of phase I/II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. Efficacy of escalated imatinib combined with cytarabine in newly diagnosed patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imatinib Reverses Doxorubicin Resistance by Affecting Activation of STAT3-Dependent NF-κB and HSP27/p38/AKT Pathways and by Inhibiting ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Imatinib sensitizes endometrial cancer cells to cisplatin by targeting CD117-positive growth-competent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I studies of imatinib mesylate combined with cisplatin and irinotecan in patients with small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Imatinib combined with mitoxantrone/etoposide and cytarabine is an effective induction therapy for patients with chronic myeloid leukemia in myeloid blast crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imatinib sensitizes CLL lymphocytes to chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel treatment of ovarian cancer cell lines with Imatinib mesylate combined with Paclitaxel and Carboplatin leads to receptor-mediated antiproliferative effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imatinib reverses doxorubicin resistance by affecting activation of STAT3-dependent NF-κB and HSP27/p38/AKT pathways and by inhibiting ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Imatinib Solubility in PBS Buffer
Welcome to the technical support center for Imatinib. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with Imatinib, particularly in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Imatinib Mesylate in common laboratory solvents?
A1: The solubility of Imatinib Mesylate varies significantly depending on the solvent. It is highly soluble in Dimethyl Sulfoxide (DMSO) and water, but has low solubility in ethanol.[1][2]
Q2: How does pH impact the aqueous solubility of Imatinib Mesylate?
A2: The aqueous solubility of Imatinib Mesylate is highly dependent on pH. It is more soluble in acidic aqueous buffers (pH below 5.5) and is only slightly soluble to insoluble in neutral to alkaline aqueous buffers.[1][3]
Q3: What is the recommended method for preparing a stock solution of Imatinib Mesylate for in vitro experiments?
A3: For most in vitro cell culture applications, preparing a 10 mM stock solution of Imatinib Mesylate in DMSO is recommended.[1]
Q4: Can I dissolve Imatinib Mesylate directly in PBS?
A4: Yes, it is possible to dissolve Imatinib Mesylate directly in PBS (pH 7.2) at a concentration of approximately 2 mg/mL.[4][5] However, it is not recommended to store this aqueous solution for more than one day.[4][5] For higher concentrations or improved stability, preparing a concentrated stock in DMSO is the preferred method.
Data Presentation
Table 1: Solubility of Imatinib Mesylate in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature |
| DMSO | 100[1][2] | ~170 | Room Temperature |
| Water | 200[1][2] | ~339 | Room Temperature |
| PBS (pH 7.2) | ~2[4][5] | ~3.4 | Room Temperature |
| Ethanol | 0.2[4][5] (poorly soluble[1][2]) | ~0.34 | Room Temperature |
| Dimethyl Formamide | 10[4][5] | ~17 | Room Temperature |
Table 2: pH-Dependent Aqueous Solubility of Imatinib Mesylate
| pH | Solubility |
| < 5.5 | Soluble[1][3] |
| 6.8 | Slightly soluble to insoluble[1][6] |
| 7.4 | Slightly soluble to insoluble[1][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Imatinib Mesylate Stock Solution in DMSO
Materials:
-
Imatinib Mesylate powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out 5 mg of Imatinib Mesylate powder.
-
Vortex the solution thoroughly until the Imatinib Mesylate is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution should be used within 3 months to maintain potency.[1][2]
Note: When preparing working solutions for cell culture, ensure the final DMSO concentration is below 0.5% to prevent cytotoxicity.[1]
Troubleshooting Guides
Issue 1: My Imatinib Mesylate is not dissolving in PBS.
-
Question: I am trying to dissolve Imatinib directly in PBS at a neutral pH, but it is not going into solution. Why is this happening?
-
Answer: Imatinib Mesylate has limited solubility in neutral to alkaline aqueous buffers like standard PBS (pH 7.4).[1][7] Its solubility significantly increases in acidic conditions (pH < 5.5).[1][3] For direct dissolution in a buffer, consider using an acidic buffer if your experimental conditions permit. Otherwise, the recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it into your PBS buffer.
Issue 2: A precipitate formed after adding my Imatinib stock solution to the cell culture medium.
-
Question: I prepared a stock solution of Imatinib in DMSO, but when I added it to my cell culture medium (in a PBS base), a precipitate formed. What could be the cause?
-
Answer: This is a common issue that can arise from several factors:
-
High Final Concentration: The final concentration of Imatinib in your medium may exceed its solubility limit in the neutral pH of the culture medium. Try using a lower final concentration if your experiment allows.
-
pH of the Medium: As mentioned, Imatinib is less soluble at the neutral pH of most cell culture media.
-
Improper Mixing: Rapidly adding the concentrated DMSO stock to the aqueous medium can cause the drug to precipitate out before it has a chance to disperse.
-
Incomplete Dissolution of Stock: Ensure your Imatinib stock solution in DMSO is fully dissolved before diluting it.
-
Recommended Dilution Protocol:
-
Gently swirl your cell culture medium or PBS.
-
Add the Imatinib stock solution dropwise while continuing to swirl. This ensures rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.[1]
Visualizations
Caption: Troubleshooting workflow for Imatinib solubility issues in PBS.
Caption: Key factors influencing Imatinib solubility in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Imatinib | Cell Signaling Technology [cellsignal.com]
- 3. In-vitro pH-responsive release of imatinib from iron-supplement coated anatase TiO2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. permegear.com [permegear.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Preventing Imatinib Precipitation in Cell Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the precipitation of Imatinib in cell culture media. This common issue can compromise experimental results by altering the effective concentration of the drug.
Frequently Asked Questions (FAQs)
Q1: Why does my Imatinib precipitate when I add it to my cell culture medium?
A1: Imatinib precipitation in cell culture media, which is typically buffered to a neutral pH (7.2-7.4), is a common issue primarily due to its pH-dependent solubility.[1] Imatinib mesylate is significantly more soluble in acidic environments (pH < 5.5) and is poorly soluble to insoluble at neutral to alkaline pH.[1][2] When a concentrated stock solution, often prepared in an acidic buffer or an organic solvent like DMSO, is diluted into the neutral pH of the cell culture medium, the drug's solubility drastically decreases, leading to precipitation.[3] This phenomenon is often referred to as "crashing out."[3]
Q2: What is the recommended solvent and concentration for an Imatinib stock solution?
A2: For most in vitro cell culture applications, preparing a 10 mM stock solution of Imatinib mesylate in Dimethyl Sulfoxide (DMSO) is recommended.[1][4] Imatinib is highly soluble in DMSO.[5][6][7] Ensure the final concentration of DMSO in your cell culture medium is less than 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1][3]
Q3: Can I dissolve Imatinib directly in water or PBS?
A3: While Imatinib mesylate is soluble in water, its solubility is highly dependent on the pH.[2] It is very soluble in water at a pH below 5.5.[2] The solubility of Imatinib mesylate in PBS at pH 7.2 is approximately 2 mg/mL; however, aqueous solutions are not recommended for long-term storage and should be used within a day.[5][6] For consistent results and to avoid precipitation, preparing a stock solution in DMSO is the preferred method for cell culture experiments.[1]
Q4: Can components of my cell culture medium cause Imatinib to precipitate?
A4: Yes, certain components in cell culture media can contribute to drug precipitation. High concentrations of salts, particularly calcium and phosphate, can form insoluble complexes with some compounds.[3][8] While direct evidence of Imatinib forming complexes with these specific salts is not prominent in the provided results, it is a general consideration for compound solubility in complex media. Additionally, serum proteins in the medium can sometimes interact with drugs and lead to precipitation.[1]
Troubleshooting Guide: Imatinib Precipitation
If you observe a precipitate after adding Imatinib to your cell culture medium, consult the following troubleshooting guide.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding Imatinib stock to the medium. | "Salting Out" Effect / Poor Aqueous Solubility: The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium causes the drug to "crash out."[9] | Slow, Dropwise Addition: Add the Imatinib stock solution drop-by-drop to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This facilitates rapid and even dispersion.[1][3] Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed culture media. This gradual decrease in solvent concentration can prevent precipitation.[3][9] |
| Precipitate forms after some time in the incubator. | High Final Concentration: The final concentration of Imatinib in the medium exceeds its solubility limit at neutral pH. | Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of Imatinib.[1] Determine Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium to determine the highest concentration that remains in solution. |
| pH of the Medium: The neutral pH of the cell culture medium is unfavorable for Imatinib solubility.[1] | Avoid Altering Medium pH: While lowering the pH would increase solubility, it is generally not advisable as it can significantly impact cell health and growth. Be mindful of this inherent limitation. | |
| Interaction with Serum: Serum proteins may be interacting with Imatinib, causing it to precipitate.[1] | Reduce Serum Concentration: If your cell line permits, try reducing the serum concentration or using a serum-free medium for the duration of the treatment.[1] | |
| Crystalline precipitate observed in the culture vessel. | Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, including Imatinib, beyond its solubility limit.[3] | Ensure Proper Humidification: Maintain proper humidity levels in your incubator. Use Low-Evaporation Lids: Utilize culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] |
| Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[3] | Minimize Temperature Changes: Minimize the time that culture vessels are outside the stable environment of the incubator. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Imatinib Mesylate Stock Solution in DMSO
Materials:
-
Imatinib Mesylate powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Weigh out 5.9 mg of Imatinib Mesylate powder (Formula Weight: 589.7 g/mol ).
-
Add 1 mL of high-quality, sterile DMSO to the powder.
-
Vortex the solution vigorously until the Imatinib Mesylate is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution in DMSO is stable for at least 3 months.[4]
Protocol 2: Preparation of Imatinib Working Solution in Cell Culture Medium
Materials:
-
10 mM Imatinib stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum and other supplements)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM Imatinib stock solution at room temperature.
-
Determine the final desired concentration of Imatinib for your experiment.
-
Calculate the volume of the stock solution needed. Remember to keep the final DMSO concentration below 0.5%.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the Imatinib stock solution dropwise.
-
Ensure the solution is thoroughly mixed before adding it to your cell culture plates.
Data Presentation
Table 1: Solubility of Imatinib Mesylate in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~14 mg/mL, 100 mg/mL, 118 mg/mL | [4][5][6][7] |
| Water | Highly soluble at pH < 5.5, ~200 mg/mL | [2][4] |
| PBS (pH 7.2) | ~2 mg/mL | [5][6] |
| Ethanol | ~0.2 mg/mL, poorly soluble/insoluble | [4][5][6][7] |
| Dimethyl formamide | ~10 mg/mL | [5][6] |
Table 2: pH-Dependent Aqueous Solubility of Imatinib Mesylate
| pH | Solubility | Reference |
| < 5.5 | Very Soluble | [1][2] |
| 5.0 | 221.8 ± 3.5 mg/mL | [10] |
| 6.8 | Slightly soluble to insoluble | [1] |
| 7.4 | Slightly soluble to insoluble, 64.3 ± 4.7 mg/mL | [1][10] |
Visualizations
Caption: A flowchart for troubleshooting Imatinib precipitation.
Caption: Recommended workflow to prevent Imatinib precipitation.
Caption: Simplified signaling pathway showing Imatinib targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Imatinib | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. benchchem.com [benchchem.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Optimizing Imatinib concentration to reduce off-target effects
This center provides researchers, scientists, and drug development professionals with practical guidance on using Imatinib. The focus is on optimizing its concentration to achieve maximal on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and key off-targets of Imatinib?
Imatinib is a tyrosine kinase inhibitor (TKI) originally designed to target the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[1][2] Its primary therapeutic targets are the tyrosine kinases ABL, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] However, Imatinib is not perfectly selective and can inhibit other kinases and proteins, leading to off-target effects.[2][4] Notable off-target kinases include DDR1 and members of the SRC family.[1][4] Additionally, Imatinib has been shown to bind to the non-kinase protein NQO2 (NAD(P)H:quinone oxidoreductase 2), which may have physiological consequences that are still under investigation.[1][5]
Q2: How can I distinguish between on-target and off-target effects in my experiments?
Differentiating on-target from off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:[1]
-
Dose-Response Analysis: On-target effects should manifest at lower Imatinib concentrations consistent with its known IC50 values for primary targets. Off-target effects typically require higher concentrations.[1] Comparing the effective concentration (EC50) from your assay to the known IC50 values can provide initial insights.
-
Target Knockdown/Knockout: Using genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (e.g., BCR-ABL, c-KIT) should replicate the effects of Imatinib if the phenotype is on-target.[1]
-
Rescue Experiments: If a specific signaling pathway is known to be downstream of the on-target effect, you can try to rescue the phenotype by activating a component further down that pathway.[1]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm the direct binding of Imatinib to its intended target within intact cells.[1]
Q3: What are the major signaling pathways I should monitor when assessing Imatinib's effects?
The primary targets of Imatinib are tyrosine kinases that activate key downstream signaling cascades promoting cell proliferation and survival. The two main pathways to monitor are:[1]
-
PI3K/Akt Pathway: A critical pathway for cell survival and proliferation.
-
MAPK/ERK Pathway: A central regulator of cell growth and differentiation.
Inhibition of on-target kinases by Imatinib should lead to decreased phosphorylation of key proteins in these pathways, such as Akt and ERK. Western blotting is a common method to assess the phosphorylation status of these proteins and gauge on-target activity.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell death at expected therapeutic concentrations. | The cell line may be exquisitely sensitive to Imatinib, or there might be an off-target effect causing toxicity. | Perform a detailed dose-response curve to determine the precise IC50 in your specific cell line. Start with a lower concentration range. |
| Observed phenotype does not match known on-target effects. | The effect may be due to an off-target interaction of Imatinib. This is more likely at higher concentrations. | Review the kinase selectivity data (see table below). Consider if an off-target kinase could be responsible for the observed phenotype. Use target knockdown (e.g., siRNA) to confirm if the effect is independent of the primary target. |
| Inconsistent results at high Imatinib concentrations. | High concentrations of Imatinib can engage multiple off-target kinases, leading to complex and confounding effects.[1] Solubility issues can also arise at higher concentrations, leading to precipitation.[6] | Perform a dose-response experiment to identify the optimal concentration for on-target activity.[1] Ensure the final DMSO concentration is low (<0.5%) to avoid solvent-induced artifacts.[6] Prepare working solutions by adding the Imatinib stock dropwise to the medium while swirling to ensure even dispersion.[6] |
| Development of drug resistance. | Resistance can occur through on-target mutations or the activation of alternative signaling pathways driven by off-target kinases, such as those in the Src family.[2] | Conduct kinome profiling of resistant cells to identify upregulated pathways.[2] Consider combination therapy with an inhibitor targeting the identified resistance pathway.[2] |
Data Presentation
Imatinib In Vitro Potency (IC50)
The following table summarizes the inhibitory concentrations (IC50) of Imatinib against its primary targets and a selection of known off-target kinases. Note that these values can vary depending on the specific assay conditions.
| Target Class | Kinase | Approximate IC50 (nM) |
| On-Target | ABL | 25 - 600[3] |
| c-KIT | 100[3] | |
| PDGFRα/β | 100[3] | |
| Off-Target | LCK | ~500 |
| SRC | >10,000 | |
| DDR1 | ~38 | |
| NQO2 (non-kinase) | ~50 |
Visualizations
Signaling Pathways Affected by Imatinib
Caption: Imatinib inhibits key signaling pathways by targeting receptor and non-receptor tyrosine kinases.
Experimental Workflow for Dose-Response Analysis
Caption: A generalized workflow for determining the IC50 of Imatinib in a cell-based viability assay.
Troubleshooting Logic for Unexpected Phenotypes
Caption: A decision tree to help differentiate between on-target and off-target effects of Imatinib.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines a method to determine the concentration of Imatinib that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line (e.g., K562 for CML)
-
Complete cell culture medium
-
Imatinib Mesylate
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for "medium only" (background) and "cells only" (untreated control). Incubate overnight to allow for cell attachment (for adherent cells).
-
Imatinib Treatment: Prepare serial dilutions of Imatinib in complete medium at 2x the final desired concentrations. Remove the medium from the wells of adherent cells and add 100 µL of the 2x Imatinib dilutions. For suspension cells, add 100 µL of the 2x Imatinib dilutions directly to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of viability for each Imatinib concentration relative to the untreated control. Plot the percent viability against the log of the Imatinib concentration and use non-linear regression to determine the IC50 value.
Western Blot for Phospho-Akt/Erk Inhibition
This protocol assesses the on-target activity of Imatinib by measuring the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cell line expressing the target kinase
-
Imatinib
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of Imatinib or a vehicle control (DMSO) for the desired time (e.g., 2-24 hours).[1]
-
Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Prepare protein lysates with Laemmli buffer, boil, and separate 20-30 µg of protein per lane by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt).
References
Technical Support Center: Imatinib Resistance in CML Experimental Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with imatinib-resistant Chronic Myeloid Leukemia (CML) experimental models.
Troubleshooting Guides
This section addresses common issues encountered during the generation and analysis of imatinib-resistant CML cell lines.
Table 1: Troubleshooting Common Experimental Issues
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or loss of imatinib resistance in culture. | 1. Cell line instability: The resistant phenotype may not be stable, especially in early passages. 2. Inconsistent drug concentration: Imatinib may degrade or precipitate in the culture medium. 3. Mycoplasma contamination: Can alter cellular metabolism and drug response. 4. Heterogeneous population: The "resistant" population may be a mix of sensitive and resistant cells. | 1. Regularly verify resistance: Determine the IC50 value every few passages to confirm the resistance phenotype. Consider single-cell cloning to establish a homogenous resistant population.[1] 2. Prepare fresh drug solutions: Always use freshly prepared imatinib solutions for each experiment and ensure its solubility in your culture medium. 3. Test for mycoplasma: Regularly screen cell lines for mycoplasma contamination. 4. Maintain selective pressure: Culture resistant cells in the continuous presence of the appropriate concentration of imatinib.[2][3] |
| Difficulty establishing a resistant cell line. | 1. Initial imatinib concentration is too high: This can lead to widespread cell death without allowing for the selection of resistant clones. 2. Insufficient duration of drug exposure: Resistance development is a gradual process that can take several months.[4] 3. Parental cell line characteristics: Some CML cell lines may be less prone to developing resistance. | 1. Start with a low concentration of imatinib: Begin with a dose at or below the IC25 (the concentration that inhibits 25% of cell growth).[5] 2. Gradually increase the imatinib concentration: Once cells have adapted to a certain concentration, slowly increase the dose in a stepwise manner.[6][7] 3. Choose an appropriate cell line: K562 and LAMA84 are commonly used CML cell lines for generating imatinib resistance.[2] |
| High background or unexpected results in Western blots for signaling proteins. | 1. Suboptimal antibody concentration: Incorrect antibody dilution can lead to non-specific binding or weak signal. 2. Inappropriate lysis buffer: The buffer may not efficiently extract the proteins of interest or may not preserve phosphorylation states. 3. Cross-reactivity of antibodies: The antibody may be recognizing other proteins in addition to the target. | 1. Optimize antibody dilutions: Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies. 2. Use appropriate lysis buffers: For phosphoproteins, use a lysis buffer supplemented with phosphatase inhibitors. RIPA buffer is a good starting point for whole-cell lysates. 3. Use highly specific antibodies and appropriate controls: Use monoclonal antibodies when possible and include positive and negative controls in your experiment. |
| Variable results in cell viability assays (e.g., MTT). | 1. Inconsistent cell seeding density: Cell density can significantly affect drug sensitivity.[1] 2. Edge effects in 96-well plates: Evaporation from the outer wells can concentrate media components and affect cell growth. 3. Incomplete solubilization of formazan crystals: This will lead to an underestimation of cell viability. | 1. Ensure uniform cell seeding: Use a multichannel pipette and mix the cell suspension thoroughly before seeding. 2. Minimize edge effects: Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS or media. 3. Ensure complete formazan solubilization: After adding the solubilization solution, gently shake the plate and visually inspect the wells to ensure all purple crystals have dissolved.[8][9] |
Frequently Asked Questions (FAQs)
Q1: How do I confirm that my CML cell line is truly imatinib-resistant?
A1: The gold standard for confirming imatinib resistance is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT assay. A significant increase (typically several-fold or more) in the IC50 value of the treated cell line compared to the parental, sensitive cell line indicates resistance.[1][3] Additionally, you can perform Western blotting to assess the phosphorylation status of BCR-ABL and its downstream targets (e.g., CrkL) in the presence and absence of imatinib. In resistant cells, you may observe persistent phosphorylation even at high imatinib concentrations.
Q2: What is the difference between BCR-ABL-dependent and -independent resistance?
A2:
-
BCR-ABL-dependent resistance involves alterations in the BCR-ABL oncoprotein itself. The most common mechanism is the acquisition of point mutations in the ABL kinase domain, which impair imatinib binding.[10] Another mechanism is the amplification of the BCR-ABL gene, leading to overexpression of the target protein.[3][11]
-
BCR-ABL-independent resistance occurs when cancer cells bypass the need for BCR-ABL signaling for their survival and proliferation. This can happen through the activation of alternative signaling pathways, such as the SRC family kinases (e.g., LYN, HCK) or the RAF/MEK/ERK pathway.[10][12] Other mechanisms include changes in drug influx and efflux, with overexpression of drug transporters like P-glycoprotein (MDR1) being a notable example.[13]
Q3: My imatinib-resistant cell line does not have any mutations in the BCR-ABL kinase domain. What are the likely resistance mechanisms?
A3: In the absence of BCR-ABL kinase domain mutations, resistance is likely BCR-ABL-independent. You should investigate the following possibilities:
-
Activation of bypass signaling pathways: Perform Western blotting to check for the upregulation and/or increased phosphorylation of key proteins in alternative pathways, such as LYN, SRC, STAT3, and components of the RAF/MEK/ERK pathway.[14]
-
Overexpression of drug efflux pumps: Use RT-PCR or Western blotting to examine the expression levels of drug transporters like MDR1 (ABCB1).[13]
-
Decreased activity of drug influx transporters: Investigate the expression and activity of the organic cation transporter 1 (OCT1), which is important for imatinib uptake into cells.[15]
Q4: Can I use second-generation TKIs like dasatinib or nilotinib to overcome imatinib resistance in my cell line model?
A4: Yes, second-generation TKIs are often effective against many imatinib-resistant CML cells, particularly those with certain BCR-ABL kinase domain mutations.[10][16] However, some mutations, most notably T315I, confer resistance to both imatinib and second-generation TKIs.[16] It is crucial to first sequence the BCR-ABL kinase domain in your resistant cell line to identify any mutations. This information will help you choose the most appropriate second- or third-generation TKI for your experiments. For instance, ponatinib is a third-generation TKI that is effective against the T315I mutation.
Data Presentation
Table 2: Representative IC50 Values for Imatinib in Sensitive and Resistant CML Cell Lines
| Cell Line | Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| K562 | BCR-ABL amplification, increased P-gp | ~300 | >5000 | >16 |
| LAMA84 | Upregulation of BCR-ABL and P-gp | ~200 | >1000 | >5 |
| Ba/F3 p210 | T315I mutation | ~500 | >10,000 | >20 |
| Ba/F3 p210 | E255K mutation | ~500 | ~4,000 | ~8 |
| MYL | LYN overexpression | ~50 | ~500 | 10 |
Note: IC50 values are approximate and can vary between laboratories and experimental conditions.
Experimental Protocols
Protocol 1: Generation of Imatinib-Resistant CML Cell Lines
This protocol describes a method for generating imatinib-resistant CML cell lines by continuous exposure to escalating doses of the drug.
Materials:
-
Imatinib-sensitive CML cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Imatinib mesylate
-
Sterile DMSO
-
Cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: First, determine the IC50 of the parental cell line to imatinib using an MTT assay.
-
Initial drug exposure: Begin by culturing the cells in a medium containing a low concentration of imatinib, typically around the IC10-IC25 value.
-
Monitoring and passaging: Monitor the cells for growth. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask. When the cells reach 70-80% confluency, passage them as you normally would, but into a fresh medium containing the same concentration of imatinib.
-
Dose escalation: Once the cells are growing steadily at the initial concentration, double the concentration of imatinib in the culture medium.
-
Repeat dose escalation: Continue this process of stepwise dose escalation, allowing the cells to adapt to each new concentration before increasing it further. This process can take several months.
-
Characterization of resistant line: Once the cells are able to proliferate in a significantly higher concentration of imatinib (e.g., 10- to 100-fold the parental IC50), the resistant cell line is established. Characterize the resistant line by determining its IC50, sequencing the BCR-ABL kinase domain, and analyzing the expression of relevant proteins.
-
Cryopreservation: At each stable concentration, it is crucial to cryopreserve vials of the cells as backups.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
CML cells (sensitive and resistant)
-
Complete culture medium
-
Imatinib
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for "medium only" (background control) and "cells only" (untreated control).
-
Drug Treatment: Add 100 µL of medium containing various concentrations of imatinib to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for BCR-ABL Signaling
This protocol is for analyzing the expression and phosphorylation of proteins in the BCR-ABL signaling pathway.
Materials:
-
CML cells
-
Imatinib
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR, anti-c-Abl, anti-phospho-CrkL, anti-CrkL, anti-LYN, anti-phospho-SRC family, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with imatinib for the desired time. Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Experimental workflow for generating imatinib-resistant CML cell lines.
Caption: BCR-ABL dependent mechanisms of imatinib resistance.
Caption: BCR-ABL independent mechanisms of imatinib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Monitoring response and resistance to treatment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of imatinib-resistant K562 cell line displaying resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment and characterization of a novel imatinib-sensitive chronic myeloid leukemia cell line MYL, and an imatinib-resistant subline MYL-R showing overexpression of Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Imatinib Resistance in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
This technical support center is designed for researchers, scientists, and drug development professionals investigating imatinib resistance in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of imatinib resistance in Ph+ ALL?
Imatinib resistance in Ph+ ALL is multifactorial and can be broadly categorized into two main types:
-
Primary Resistance: This occurs when patients fail to achieve a complete hematologic remission despite imatinib therapy.[1]
-
Secondary (or Acquired) Resistance: This develops in patients who initially respond to imatinib but then relapse.[1][2]
The underlying mechanisms for both types of resistance can be further classified as:
-
BCR-ABL1-Dependent Mechanisms:
-
Point Mutations in the ABL1 Kinase Domain: This is the most common mechanism.[3][4] Mutations can interfere with imatinib binding, with the T315I "gatekeeper" mutation being notoriously resistant to imatinib and second-generation TKIs.[4][5][6] Other common mutations occur in the P-loop of the kinase domain.[1][7]
-
Gene Amplification of BCR-ABL1: Increased copies of the BCR-ABL1 gene lead to overexpression of the oncoprotein, overwhelming the inhibitory capacity of imatinib.[1][4]
-
-
BCR-ABL1-Independent Mechanisms:
-
Activation of Alternative Signaling Pathways: Leukemic cells can bypass the need for BCR-ABL1 signaling by activating other pro-survival pathways, such as those involving Src family kinases (e.g., LYN, HCK).[1][4][8]
-
Drug Efflux: Overexpression of drug transporter proteins, like P-glycoprotein (MDR1), can pump imatinib out of the cell, reducing its intracellular concentration.[4]
-
Pharmacokinetic Factors: Variations in drug absorption, metabolism, or plasma protein binding can lead to suboptimal drug exposure.[2]
-
Q2: My Ph+ ALL cell line shows resistance to imatinib. What is the first troubleshooting step?
The first step is to determine the nature of the resistance. We recommend performing BCR-ABL1 kinase domain mutation analysis to identify any point mutations that may confer resistance.
Indications for BCR-ABL1 Kinase Domain Mutation Analysis:
-
Failure to achieve the expected level of growth inhibition with imatinib treatment.[9]
-
A significant increase in cell proliferation or viability after an initial response to imatinib.[9]
-
Development of resistance in a previously sensitive cell line.[9]
Q3: How do second and third-generation TKIs overcome imatinib resistance?
Second and third-generation TKIs have been developed to be more potent and to have activity against many of the imatinib-resistant BCR-ABL1 mutations.
-
Dasatinib: A dual Src/ABL kinase inhibitor that is approximately 325 times more potent than imatinib against native BCR-ABL1.[1][8] It is effective against most imatinib-resistant mutations except for T315I.[1][8]
-
Nilotinib: More potent than imatinib and effective against many imatinib-resistant mutations, but not T315I.[1]
-
Ponatinib: A third-generation TKI designed to inhibit BCR-ABL1 with the T315I mutation.[10] It is a pan-BCR-ABL1 inhibitor, effective against all tested single mutations.[11]
-
Olverembatinib (HQP1351): A novel third-generation TKI with high potency against a wide range of BCR-ABL1 mutants, including T315I.[12]
Q4: Are there therapeutic strategies beyond next-generation TKIs for imatinib-resistant Ph+ ALL?
Yes, several strategies are being explored and used in clinical practice:
-
Combination with Chemotherapy: Combining TKIs with standard chemotherapy regimens has been shown to improve outcomes.[1][13]
-
Immunotherapy: The use of agents like blinatumomab, a bispecific T-cell engager (BiTE) antibody, in combination with TKIs has shown high rates of complete molecular response.[14][15]
-
Allogeneic Stem Cell Transplantation (allo-HCT): This remains a potentially curative option for eligible patients, especially those who relapse after TKI therapy.[6][16]
-
Allosteric Inhibitors: Compounds like asciminib bind to a myristoyl pocket on the ABL kinase domain, distinct from the ATP-binding site targeted by traditional TKIs. This novel mechanism of action can overcome resistance mutations, and combinations of allosteric and ATP-competitive inhibitors have shown promise.[17]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays when testing TKIs.
| Possible Cause | Troubleshooting Steps |
| Cell line instability or contamination. | Regularly perform cell line authentication and test for mycoplasma contamination. |
| Inaccurate drug concentration. | Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution. |
| Variable cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. |
| Suboptimal incubation time. | Perform a time-course experiment to determine the optimal duration of TKI exposure for your cell line. |
Problem 2: Difficulty in detecting BCR-ABL1 kinase domain mutations.
| Possible Cause | Troubleshooting Steps |
| Low level of BCR-ABL1 transcripts. | Ensure that the input RNA is of high quality and quantity. A minimum transcript level may be required for successful sequencing.[9] |
| Low frequency of the mutation. | Use a highly sensitive detection method, such as next-generation sequencing (NGS), which can detect mutations present in a small percentage of the cell population.[9] |
| Poor sample quality. | Handle samples with care to prevent RNA degradation. Keep samples cold and avoid repeated freeze-thaw cycles.[9] |
| Primer design issues in PCR. | Ensure that the primers used for PCR amplification of the kinase domain are specific and efficient. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected TKIs Against Imatinib-Resistant BCR-ABL1 Mutants
| BCR-ABL1 Mutant | Imatinib IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Nilotinib IC₅₀ (nM) | Ponatinib IC₅₀ (nM) | Olverembatinib IC₅₀ (nM) |
| Wild-type | ~25-100 | <1 | ~20-30 | ~0.4 | 0.34 |
| G250E | >1000 | 1.5 | 118 | 2.0 | 0.71 |
| Y253F | >1000 | 1.0 | 37 | 2.0 | 0.35 |
| E255K | >1000 | 2.5 | 110 | 2.0 | 0.27 |
| T315I | >10,000 | >200 | >3000 | 10-40 | 0.68 |
| M351T | >1000 | 1.0 | 25 | 2.0 | 0.29 |
IC₅₀ values are approximate and can vary depending on the cell line and assay conditions. Data compiled from multiple sources.[7][12]
Table 2: Clinical Response to Second and Third-Generation TKIs in Imatinib-Resistant/Intolerant Ph+ ALL
| TKI | Patient Population | Complete Hematologic Response (CHR) Rate | Major Cytogenetic Response (MCyR) Rate |
| Dasatinib | Imatinib-resistant/intolerant Ph+ ALL | 30-40% | 40-50% |
| Nilotinib | Imatinib-resistant Ph+ ALL | ~24% | - |
| Ponatinib | T315I-mutated Ph+ ALL | ~41% | ~47% |
| Olverembatinib | TKI-resistant CML/Ph+ ALL (T315I+) | - | 79.2% (in CML-CP) |
Response rates are based on various clinical trials and may not be directly comparable. Data compiled from multiple sources.[1][10][18]
Experimental Protocols
Protocol 1: Assessment of TKI Sensitivity using a Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a TKI in a Ph+ ALL cell line.
Materials:
-
Ph+ ALL cell line (e.g., Ba/F3 p185)
-
RPMI-1640 medium with appropriate supplements (FBS, antibiotics)
-
TKI of interest (e.g., imatinib, dasatinib) dissolved in DMSO
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate.
-
Prepare serial dilutions of the TKI in culture medium.
-
Add the TKI dilutions to the wells. Include a vehicle-only control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: BCR-ABL1 Kinase Domain Mutation Analysis
Objective: To identify point mutations in the BCR-ABL1 kinase domain.
Materials:
-
Ph+ ALL cells
-
RNA extraction kit
-
cDNA synthesis kit
-
PCR amplification reagents
-
Primers flanking the BCR-ABL1 kinase domain
-
DNA purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
-
Extract total RNA from the Ph+ ALL cell pellet.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[12]
-
Amplify the BCR-ABL1 kinase domain from the cDNA using PCR with specific primers.[12]
-
Purify the PCR product.[12]
-
Sequence the purified PCR product using Sanger sequencing or an NGS platform.
-
Align the sequencing data to a reference BCR-ABL1 sequence to identify any mutations.[12]
Protocol 3: Western Blot Analysis of BCR-ABL1 Signaling
Objective: To assess the effect of a TKI on the phosphorylation of BCR-ABL1 and its downstream targets.
Materials:
-
Ph+ ALL cells
-
TKI of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL1, anti-BCR-ABL1, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat Ph+ ALL cells with the TKI at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Simplified BCR-ABL1 signaling pathways and points of TKI inhibition.
Caption: Experimental workflow for investigating imatinib resistance in Ph+ ALL.
References
- 1. Managing Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: Role of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to STI571 (Imatinib) in Philadelphia-chromosome positive acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Domain Point Mutations in Ph+ Acute Lymphoblastic Leukemia (ALL) Emerge Following Therapy with BCR-ABL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. How I treat Philadelphia chromosome–positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-loop mutations and novel therapeutic approaches for imatinib failures in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. uhhospitals.org [uhhospitals.org]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. onclive.com [onclive.com]
- 15. Ph+ ALL in 2022: is there an optimal approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance | Haematologica [haematologica.org]
- 18. Second- and third-generation tyrosine kinase inhibitors for Philadelphia-positive adult acute lymphoblastic leukemia relapsing post allogeneic stem cell transplantation-a registry study on behalf of the EBMT Acute Leukemia Working Party - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Kinase Inhibition of Imatinib at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the off-target effects of Imatinib, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target kinases of Imatinib?
Imatinib is a tyrosine kinase inhibitor primarily designed to target the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[1] Its primary on-targets also include c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] However, at higher concentrations, Imatinib can inhibit a range of other kinases, leading to off-target effects. Notable off-target kinases include members of the SRC family and Discoidin Domain Receptor 1 (DDR1).[1] Additionally, Imatinib has been shown to bind to the non-kinase target NQO2 (NAD(P)H:quinone oxidoreductase 2), which can influence cellular metabolism.[1][3]
Q2: How can I differentiate between on-target and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects is critical for the accurate interpretation of experimental results. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of Imatinib, consistent with its known potency for its primary targets.[1] Off-target effects generally require higher concentrations to become apparent.[1] Performing a dose-response curve and comparing the observed EC50 to the known IC50 values for on- and off-targets can provide initial insights.[1]
-
Use of an Alternative Inhibitor: Employ a structurally different inhibitor that targets the same primary kinase but has a distinct off-target profile. If the observed phenotype is recapitulated, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (e.g., BCR-ABL, c-KIT) should mimic the effect of Imatinib if the phenotype is on-target.
-
Rescue Experiments: If the on-target effect is mediated by a specific signaling pathway, you can attempt to rescue the phenotype by activating a downstream component of that pathway.
-
Cellular Thermal Shift Assay (CETSA): This technique can directly verify the binding of Imatinib to its intended target within the cell.[1]
Q3: What are the key signaling pathways affected by Imatinib that I should monitor?
The primary targets of Imatinib are tyrosine kinases that activate downstream signaling cascades crucial for cell proliferation and survival. The two major pathways to monitor are:
-
PI3K/Akt Pathway: This is a critical downstream effector of many receptor tyrosine kinases and plays a central role in cell survival and proliferation.[1]
-
MAPK/ERK Pathway: This pathway is also a key regulator of cell growth, differentiation, and survival.[1]
Inhibition of on-target kinases by Imatinib is expected to decrease the phosphorylation and activation of key components of these pathways, such as Akt and ERK.[1] Monitoring the phosphorylation status of these proteins by Western blot is a common method to assess the on-target activity of Imatinib.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results at high Imatinib concentrations. | High concentrations of Imatinib may be engaging off-target kinases, leading to confounding effects.[1] | Perform a dose-response experiment to determine the optimal concentration range for on-target activity. Consult the quantitative data table below to identify potential off-targets at higher concentrations. |
| Observed phenotype does not correlate with inhibition of the intended target. | The effect may be due to an off-target interaction of Imatinib. | Utilize a combination of control experiments, such as target knockdown (siRNA/CRISPR) and rescue experiments, to validate that the phenotype is dependent on the intended target. |
| Difficulty confirming direct target engagement in cells. | Indirect methods may not be sufficient to prove that Imatinib is binding to the intended target in your specific cellular context. | Employ a direct target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that Imatinib is binding to your protein of interest within the cell.[1] |
| Unexplained changes in cellular metabolism or redox state. | Imatinib is known to inhibit the non-kinase protein NQO2, which is involved in cellular metabolism and detoxification.[1][3] | If your experimental system is sensitive to changes in cellular metabolism, consider this off-target effect. Assaying NQO2 activity in the presence of Imatinib may be necessary. |
Quantitative Data: Imatinib Kinase Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) of Imatinib against its primary on-targets and a selection of known off-target kinases. This data can help researchers design experiments using appropriate concentrations of Imatinib to maximize on-target effects while minimizing off-target interactions.
| Target Classification | Kinase | IC50 (nM) |
| On-Target | v-Abl | 600[4] |
| c-Kit | 100[4] | |
| PDGFRα | 100[4] | |
| PDGFRβ | 100 | |
| Off-Target | DDR1 | 38 |
| LCK | >10000 | |
| SRC | >10000 | |
| NQO2 (non-kinase) | 82[5] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are approximate and should be used as a guide.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines the determination of Imatinib's IC50 value against a recombinant kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Imatinib (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™)
-
96-well plate
Procedure:
-
Prepare serial dilutions of Imatinib in the kinase reaction buffer.
-
Add the kinase and substrate to the wells of the microplate.
-
Add the Imatinib dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.[1]
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the log of the Imatinib concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to verify the binding of Imatinib to a target protein in intact cells.
Materials:
-
Cells of interest
-
Imatinib
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Treat cells with either Imatinib or a vehicle control (e.g., DMSO) for a specified time.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling on ice.[6]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[7]
-
Centrifuge to pellet aggregated proteins.[6]
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blot.
-
A shift in the melting curve of the target protein in the presence of Imatinib indicates direct binding.
Western Blot for Phospho-Akt and Phospho-ERK
This protocol outlines the detection of changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysates from Imatinib-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-Akt, total Akt, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from cells treated with various concentrations of Imatinib for different durations.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total protein (total Akt, total ERK) and a loading control (e.g., GAPDH) to ensure equal loading.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Managing Imatinib-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Imatinib-induced cytotoxicity in non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing cytotoxicity in our non-cancerous cell line upon Imatinib treatment. Isn't Imatinib supposed to be a targeted inhibitor?
A1: While Imatinib is a targeted inhibitor of the BCR-ABL fusion protein, it also exhibits off-target activity against other tyrosine kinases, such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR). If your non-target cells express these kinases, you may observe cytotoxic effects. Additionally, at higher concentrations, Imatinib can induce cytotoxicity through mechanisms like mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and lysosomal dysregulation.[1][2][3]
Q2: What are the common mechanisms underlying Imatinib-induced cytotoxicity in non-target cells?
A2: The primary mechanisms include:
-
Cardiotoxicity: Often linked to mitochondrial dysfunction and activation of the endoplasmic reticulum (ER) stress response.[2][4] Inhibition of c-Abl kinase in cardiomyocytes is also a contributing factor.[2]
-
Hepatotoxicity: Can be triggered by oxidative stress and subsequent activation of the NLRP3 inflammasome.[5][6] Lysosomal dysfunction has also been observed in liver cells.
-
General Cytotoxicity: Can result from the inhibition of essential cellular kinases, leading to apoptosis, and from the sequestration of Imatinib in lysosomes, which can disrupt cellular function.[7]
Q3: How can we differentiate between on-target and off-target effects of Imatinib in our experiments?
A3: A multi-step approach is recommended:
-
Dose-Response Analysis: On-target effects typically occur at lower Imatinib concentrations, consistent with its known IC50 for BCR-ABL. Off-target effects often require higher concentrations.
-
Use of Control Cell Lines: Compare the effects of Imatinib on your non-target cell line with its effects on a BCR-ABL positive cell line and a cell line known to be resistant to Imatinib.
-
Target Knockdown: Use techniques like siRNA to specifically knock down the expression of potential off-targets (e.g., c-Kit, PDGFR) in your non-target cells. If the cytotoxic phenotype is rescued, it suggests an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of Imatinib to its intended and potential off-target proteins within the cell.[1]
Troubleshooting Guides
| Observed Problem | Possible Cause | Troubleshooting Steps |
| Decreased viability in a BCR-ABL negative cell line. | Off-target inhibition of essential kinases like c-Kit or PDGFR. | 1. Confirm the expression of c-Kit and PDGFR in your cell line via Western blot or qPCR. 2. Use a more specific inhibitor for c-Kit or PDGFR to see if it phenocopies the effect of Imatinib. 3. Perform a rescue experiment by stimulating the respective pathway (e.g., with Stem Cell Factor for c-Kit or PDGF for PDGFR) in the presence of Imatinib. |
| Signs of cardiotoxicity (e.g., altered calcium signaling, apoptosis) in cardiomyocytes. | Imatinib-induced mitochondrial dysfunction and/or ER stress. | 1. Assess mitochondrial membrane potential using a fluorescent probe like JC-1. 2. Perform a Western blot for markers of ER stress such as phosphorylated PERK (p-PERK) and CHOP. 3. Consider co-treatment with antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress.[6] 4. Investigate the involvement of c-Abl by using siRNA to knock down its expression. |
| Evidence of hepatotoxicity (e.g., inflammatory response, cell death) in liver cell cultures. | Activation of the NLRP3 inflammasome due to oxidative stress or lysosomal dysfunction. | 1. Measure reactive oxygen species (ROS) levels in your cells. 2. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it alleviates the cytotoxicity.[6] 3. Assess lysosomal integrity and function. Consider using an inhibitor of lysosomal sequestration like Bafilomycin A1 to determine if it modulates the cytotoxic effect.[7][8][9] |
| Reduced Imatinib efficacy or unexpected cellular responses. | Lysosomal sequestration of Imatinib, reducing its availability at the target site. | 1. Visualize Imatinib's subcellular localization using fluorescence microscopy if a fluorescent analog is available. 2. Co-treat with an inhibitor of lysosomal acidification, such as Bafilomycin A1 or chloroquine, to see if it enhances Imatinib's potency.[7][8][9] |
Quantitative Data Summary
Table 1: IC50 Values of Imatinib for On- and Off-Target Kinases
| Target | Assay Type | IC50 (µM) | Reference(s) |
| v-Abl | Cell-free/Cell-based | 0.6 | [3][10] |
| c-Kit | Cell-free/Cell-based | 0.1 | [3][10] |
| PDGFR | Cell-free/Cell-based | 0.1 | [3][10] |
| PDGFRα | In vitro kinase assay | 0.071 | [3] |
| PDGFRβ | In vitro kinase assay | 0.607 | [3] |
Table 2: Example Concentrations for Mitigating Imatinib-Induced Cytotoxicity
| Mitigation Strategy | Agent | Cell Type | Concentration | Observed Effect | Reference(s) |
| Antioxidant Co-treatment | N-acetylcysteine (NAC) | HepG2 (liver cells) | 5 mM | Significantly reduced Imatinib-induced apoptosis and NLRP3 inflammasome activation. | [5][6] |
| Inhibition of Lysosomal Sequestration | Bafilomycin A1 | GIST-T1 (Gastrointestinal stromal tumor cells) | 10-100 nM | Significantly increased Imatinib-induced apoptosis. | [7][9] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10^4 cells/well and incubate for 12 hours.[11]
-
Treat cells with the desired concentrations of Imatinib for 24 hours.[11]
-
Remove the culture medium and stain the cells with 2 µM JC-1 in PBS for 45 minutes at 37°C.[11]
-
Wash the cells with PBS.
-
Qualitative Analysis: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).[11][12]
-
Quantitative Analysis: Use a fluorescence plate reader to measure the fluorescence intensity. Detect J-aggregates at an excitation/emission of 540/570 nm and JC-1 monomers at 485/535 nm. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.[11]
Protocol 2: Western Blot Analysis of ER Stress Markers
This protocol details the detection of key ER stress markers, phosphorylated PERK (p-PERK) and CHOP, by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-PERK, anti-CHOP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Imatinib for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[13][14]
-
Quantify the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is recommended over milk to reduce background.[13][15]
-
Incubate the membrane with primary antibodies against p-PERK and CHOP overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the chemiluminescent signal using an imaging system.
-
Normalize the protein bands of interest to the loading control.
Protocol 3: siRNA-Mediated Knockdown of c-Abl in H9c2 Cardiomyocytes
This protocol provides a general guideline for transfecting H9c2 cells with siRNA to specifically reduce the expression of c-Abl.
Materials:
-
H9c2 cells
-
c-Abl siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
6-well plates
Procedure:
-
24 hours before transfection, seed H9c2 cells in 6-well plates to achieve 60-80% confluency at the time of transfection.[16][17]
-
Prepare siRNA-lipid complexes: a. In one tube, dilute the c-Abl siRNA (final concentration typically 20-50 nM) in serum-free medium.[16][18] b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.[18] c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[16][18]
-
Aspirate the medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the siRNA-lipid complexes to the cells dropwise.[16]
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, the cells can be treated with Imatinib and assessed for changes in cytotoxicity.
-
Confirm the knockdown efficiency by Western blot or qPCR for c-Abl.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Imatinib-induced cardiotoxicity signaling pathways.
Caption: Imatinib-induced hepatotoxicity via NLRP3 inflammasome.
Caption: Experimental workflow for troubleshooting Imatinib cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiotoxicity of the cancer therapeutic agent imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Imatinib-induced hepatotoxicity via oxidative stress and activation of NLRP3 inflammasome: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal Sequestration Determines Intracellular Imatinib Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is the Significance of Lysosomal-Mediated Resistance to Imatinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Mitochondrial membrane potential assay (JC-1 assay) [bio-protocol.org]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
Technical Support Center: Enhancing Imatinib Efficacy Through Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the co-administration of Imatinib with other inhibitors to improve its efficacy.
Section 1: Understanding and Overcoming Imatinib Resistance
A primary challenge in cancer therapy is the development of drug resistance. This section addresses common questions regarding the mechanisms of Imatinib resistance and initial steps for troubleshooting resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Imatinib resistance?
A1: Imatinib resistance can be broadly categorized into two types:
-
BCR-ABL1-Dependent Mechanisms: These are common in Chronic Myeloid Leukemia (CML) and involve genetic changes in the target kinase. The most frequent cause of acquired resistance is the development of point mutations in the ABL kinase domain, which can prevent Imatinib from binding effectively.[1][2][3] The T315I mutation, often called the "gatekeeper" mutation, is notoriously resistant to Imatinib and second-generation TKIs like dasatinib and nilotinib.[1][4] Another mechanism is the amplification of the BCR-ABL1 gene, leading to overproduction of the target protein, which overwhelms the inhibitory capacity of the drug.[1][5]
-
BCR-ABL1-Independent Mechanisms: In this scenario, cancer cells activate alternative signaling pathways to bypass the Imatinib-induced blockade. These "bypass pathways" can include the SRC family kinases, PI3K/AKT/mTOR pathway, and the RAF/MEK/ERK pathway.[1][4][5] Drug efflux, where cancer cells actively pump the drug out using transporters like P-glycoprotein (MDR-1), can also contribute to resistance.[1]
Q2: How can I determine if my cells are resistant to Imatinib due to BCR-ABL1 mutations or the activation of bypass pathways?
A2: To distinguish between these resistance mechanisms, a multi-step approach is recommended:
-
Sequence the BCR-ABL1 Kinase Domain: This is the most direct method to identify known resistance-conferring mutations.
-
Assess BCR-ABL1 Expression and Phosphorylation: Use quantitative PCR (qPCR) to check for gene amplification and Western blotting to measure the levels of total and phosphorylated BCR-ABL1. A significant increase in BCR-ABL1 protein levels may suggest gene amplification. If BCR-ABL1 phosphorylation persists despite Imatinib treatment, it could indicate a mutation.
-
Profile Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in bypass pathways, such as AKT, mTOR, ERK, and SRC. Increased phosphorylation in these pathways in the presence of Imatinib suggests the activation of survival signals independent of BCR-ABL1.
Troubleshooting Guide
Issue: My Imatinib-sensitive cell line is showing decreased sensitivity to the drug over time.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm with IC50 Assay: Perform a dose-response curve and calculate the IC50 value. Compare it to the original IC50 of the parental cell line. A significant increase confirms resistance. 2. Investigate Mechanism: Follow the steps outlined in FAQ Q2 to determine if resistance is due to mutations or bypass pathway activation. |
| Cell Line Contamination or Misidentification | 1. Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, which can alter cellular responses to drugs. |
| Experimental Variability | 1. Reagent Quality: Ensure the Imatinib stock solution is fresh and has been stored correctly. Verify the concentration of your stock. 2. Assay Conditions: Standardize cell seeding density, treatment duration, and assay protocols to minimize variability. |
Section 2: Co-administration with MEK Inhibitors
Activation of the RAF/MEK/ERK (MAPK) signaling pathway is a known mechanism of resistance to Imatinib.[4] Targeting this pathway with MEK inhibitors in combination with Imatinib has shown promise.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Imatinib with a MEK inhibitor?
A1: In some cancers, such as GIST, the MAPK pathway is a critical downstream effector of the KIT receptor tyrosine kinase.[6] In other cases, Imatinib treatment can paradoxically activate the RAF/MEK/ERK pathway as a compensatory survival mechanism.[4][7] By co-administering a MEK inhibitor, you can block this escape route, leading to a more potent and durable anti-cancer effect. This dual blockade can result in synergistic growth inhibition and apoptosis.
Q2: What are the key considerations when designing an experiment with Imatinib and a MEK inhibitor?
A2: When designing your experiment, consider the following:
-
Sequencing of Drug Administration: Determine whether to administer the drugs simultaneously, or sequentially. Pre-treatment with one agent may sensitize cells to the other.
-
Dose Selection: Use a dose matrix (checkerboard) assay to evaluate a range of concentrations for both drugs to identify synergistic, additive, or antagonistic interactions.
-
Endpoint Measurement: Assess multiple endpoints, including cell viability (e.g., IC50), apoptosis (e.g., Annexin V staining, caspase cleavage), and target inhibition (e.g., phosphorylation of ERK and KIT/BCR-ABL) to understand the combination's mechanism of action.
Data Presentation: Efficacy of Imatinib and MEK Inhibitor Combinations
| Combination | Cancer Type | Key Findings | Reference |
| Imatinib + Binimetinib | Advanced GIST | Overall Response Rate (ORR): 69.0% in treatment-naïve patients. Median Progression-Free Survival (PFS): 29.9 months. | [6] |
| Imatinib + Trametinib | Murine model of CML | Dual treatment preferentially killed CML CD34+ cells and prolonged survival in mouse models of BCR-ABL1-independent Imatinib resistance. | [4] |
| Imatinib + U0126 | Pancreatic Cancer Cells | 5 µM Imatinib alone failed to suppress growth, but combination with 1 µM U0126 significantly suppressed cell growth. | [7] |
Mandatory Visualization: Imatinib and MEK Inhibitor Signaling
Caption: Dual inhibition of receptor tyrosine kinases and the MEK pathway.
Section 3: Co-administration with PI3K/AKT/mTOR Inhibitors
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its activation is a frequent event in cancer and a well-documented mechanism for escaping Imatinib therapy.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: How does the PI3K/AKT/mTOR pathway contribute to Imatinib resistance?
A1: Imatinib treatment can induce a compensatory activation of the PI3K/AKT/mTOR pathway, which promotes cell survival and allows cancer cells to persist until a more permanent resistance mechanism, like a kinase mutation, arises.[8][9] In some GIST cases, the pathway becomes activated at the time of tumor progression and secondary resistance.[10] Therefore, co-targeting this pathway can prevent this adaptive response and resensitize resistant cells to Imatinib.
Q2: Which specific PI3K/AKT/mTOR inhibitors have been tested in combination with Imatinib?
A2: Several inhibitors have been investigated preclinically and clinically. Everolimus (RAD001), an mTOR inhibitor, has been shown to have additive effects with Imatinib in CML cells.[11] Dual PI3K/mTOR inhibitors have also demonstrated promising preclinical activity in various tumor types.[12] Studies have shown that combining Imatinib with mTOR inhibitors can be particularly effective in overcoming resistance.[8][13]
Data Presentation: Efficacy of Imatinib and PI3K/AKT/mTOR Inhibitor Combinations
| Combination | Cancer Type | Key Findings | Reference |
| Imatinib + Everolimus (RAD001) | CML Cells | Additive effects on BCR-ABL-expressing cells; enhanced nuclear accumulation of c-ABL, which promotes apoptosis. | [11] |
| Imatinib + mTOR inhibitors | CML Cells | Inhibition of Imatinib-induced Akt activation effectively antagonized the development of initial Imatinib resistance in vitro. | [8][9] |
| Imatinib + Everolimus | Imatinib-refractory GIST | A phase II study reported a disease control rate of 45%. | [12] |
| Imatinib | Oral Squamous Cell Carcinoma (OSCC) | Imatinib as a single agent was shown to inhibit the PI3K/AKT/mTOR signaling pathway in OSCC cells. | [14] |
Mandatory Visualization: PI3K/AKT/mTOR Pathway Inhibition
Caption: Targeting the PI3K/AKT/mTOR survival pathway.
Section 4: Modulating Autophagy in Combination with Imatinib
Autophagy is a cellular degradation process that can play a dual role in cancer therapy, acting as either a pro-survival or a pro-death mechanism. Its role in the context of Imatinib treatment is complex and cell-type dependent.[15][16]
Frequently Asked Questions (FAQs)
Q1: What is the role of autophagy in Imatinib treatment?
A1: The role is controversial. Some studies suggest that Imatinib induces a cytoprotective autophagic response, where the cell uses autophagy to survive the stress of the drug. In this context, inhibiting autophagy (e.g., with chloroquine or 3-methyladenine) would enhance Imatinib's cytotoxic effects.[16][17] Conversely, other studies propose that Imatinib-induced autophagy is required for the degradation of the BCR-ABL protein and contributes to the drug's therapeutic effect. In this scenario, inhibiting autophagy would be detrimental.[15] Therefore, the effect of modulating autophagy must be empirically determined in your specific experimental system.
Troubleshooting Guide
Issue: I observe increased markers of autophagy (e.g., LC3-II conversion) after Imatinib treatment. Is this promoting cell survival or cell death?
| Experimental Approach | Expected Outcome if Autophagy is Pro-Survival | Expected Outcome if Autophagy is Pro-Death |
| Inhibit Autophagy: Co-treat cells with Imatinib and an autophagy inhibitor (e.g., Chloroquine, Bafilomycin A1, or siRNA against ATG5/Beclin 1). | Increased cell death, apoptosis, and reduced cell viability compared to Imatinib alone. | Decreased cell death and increased cell viability compared to Imatinib alone. |
| Induce Autophagy: Co-treat cells with Imatinib and an autophagy inducer (e.g., rapamycin, if mTOR is not already inhibited). | Decreased cell death and increased cell viability compared to Imatinib alone. | Increased cell death and apoptosis compared to Imatinib alone. |
Mandatory Visualization: Investigating the Role of Autophagy
Caption: Experimental workflow to determine the role of autophagy.
Section 5: General Experimental Protocols
This section provides standardized protocols for key in vitro experiments to assess the efficacy of Imatinib combination therapies.
Protocol 1: Determination of IC50 by Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a CML cell line (e.g., K562) as an example.[18]
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Imatinib and second inhibitor
-
DMSO (for drug stock solutions)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Culture: Maintain K562 cells in logarithmic growth phase in a humidified incubator at 37°C with 5% CO2.[18]
-
Drug Preparation: Prepare 10 mM stock solutions of each inhibitor in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of medium.[18]
-
Treatment: Add the drug dilutions to the wells. For combination studies, use a checkerboard layout with varying concentrations of both drugs. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a luminometer (for CellTiter-Glo) or spectrophotometer (for MTT).
-
Data Analysis: Normalize the results to the vehicle-treated control cells (as 100% viability). Plot the dose-response curves using non-linear regression analysis in software like GraphPad Prism to calculate the IC50 values.
Protocol 2: Western Blotting for Pathway Analysis
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with Imatinib and/or the second inhibitor for the desired time (e.g., 2, 6, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total-AKT, p-ERK, total-ERK, PARP, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for semi-quantification.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms and implications of imatinib resistance mutations in BCR-ABL | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. MEK inhibitor enhances the inhibitory effect of imatinib on pancreatic cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensatory PI3-kinase/Akt/mTor activation regulates imatinib resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.uni-luebeck.de [research.uni-luebeck.de]
- 10. PI3K/AKT/mTOR pathway is activated after imatinib secondary resistance in gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR inhibitor RAD001 (Everolimus) enhances the effects of imatinib in chronic myeloid leukemia by raising the nuclear expression of c-ABL protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current and emerging strategies for the management of imatinib-refractory advanced gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of mTOR Inhibitors in Hematologic Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imatinib inhibits oral squamous cell carcinoma by suppressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Targeting autophagy: a novel anticancer strategy with therapeutic implications for imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of autophagy at a late stage enhances imatinib-induced cytotoxicity in human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Imatinib Experiments and Cell Line Integrity
This technical support center provides troubleshooting guidance for researchers encountering issues with Imatinib experiments that may be related to cell line contamination. Inaccurate results due to misidentified or contaminated cell lines are a significant and widespread problem in biomedical research, leading to wasted resources and irreproducible findings.[1][2][3] This guide will help you identify potential issues, implement corrective actions, and ensure the validity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it critical for my Imatinib experiment?
Q2: My Imatinib IC50 value is significantly different from published data. Could cell line contamination be the cause?
Yes, this is a classic sign of a potential cell line issue.[10] An unexpected IC50 value can arise from several contamination-related scenarios:
-
Cross-Contamination: If your sensitive cell line is overtaken by a more aggressive, resistant cell line, the overall IC50 of the culture will increase dramatically.[10]
-
Mycoplasma Contamination: Mycoplasma are a common and often undetected contaminant that can alter cellular metabolism, signaling pathways, and drug sensitivity, leading to inconsistent results.[5][11]
-
Misidentification: You may be working with a completely different cell line than you believe. It's estimated that 15-36% of all cell lines may be misidentified or contaminated.[2][12]
Q3: My cells are showing unexpected resistance to Imatinib. How can I troubleshoot this?
Unexpected resistance is a major red flag.[10] Besides the possibility of acquired resistance through mutation, cell line contamination is a primary suspect. A contaminating cell line that lacks the BCR-ABL target will not be affected by Imatinib and will quickly dominate the culture.[13][14] Furthermore, some species of mycoplasma have been shown to promote resistance to tyrosine kinase inhibitors (TKIs) like Imatinib.[15][16]
Q4: What are the first steps I should take if I suspect my cell culture is contaminated?
If you observe any unexpected results, changes in cell morphology, or altered growth rates, take the following immediate steps:[10]
-
Quarantine: Immediately isolate the suspected culture, including all related flasks and frozen stocks, to prevent cross-contamination to other cell lines in the lab.[10][17]
-
Stop Experiments: Halt all ongoing experiments with this cell line to avoid generating further invalid data.
-
Test: Perform tests to identify the nature of the contamination. This should include a mycoplasma test and a cell line authentication test.
Q5: What is the "gold standard" for verifying the identity of my human cell line?
The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) Profiling .[1][18] STR analysis generates a unique genetic fingerprint for a cell line, which can be compared to reference databases from reputable cell banks (e.g., ATCC, DSMZ) to confirm its identity and detect any cross-contamination.[10][18][19]
Troubleshooting Guides
Issue 1: High Variability in Imatinib Dose-Response Assays
-
Symptom: Inconsistent IC50 values between experimental replicates or over time.
-
Potential Cause:
-
Mycoplasma Contamination: These bacteria can alter the metabolic state of cells, affecting their response to drugs.[11]
-
Progressive Cross-Contamination: A slow-growing contaminant may be gradually taking over the culture, leading to a drifting IC50 value.
-
-
Troubleshooting Steps:
-
Perform a sensitive mycoplasma detection test (e.g., PCR-based assay).
-
Conduct STR profiling on your current working cell stock and compare it to a low-passage master stock.
-
Review and reinforce aseptic techniques in the lab to prevent new contamination events.[17]
-
Issue 2: Complete Loss of Imatinib Efficacy
-
Symptom: Cells that were previously sensitive to Imatinib now grow unabated in its presence.
-
Potential Cause: The original cell line has been completely overgrown by a resistant, misidentified cell line. This is common with aggressive and pervasive contaminants like HeLa cells.[20][21]
-
Troubleshooting Steps:
-
Immediately perform STR profiling on the culture.
-
Do not attempt to "rescue" the culture. The safest action is to discard the entire stock, including all frozen vials.[10]
-
Obtain a new, authenticated vial of the correct cell line from a certified cell bank.
-
Authenticate the new stock upon arrival and before beginning experiments.[1][10]
-
Data Presentation: The Impact of Contamination
Quantitative data can be severely skewed by contamination. The tables below illustrate the scale of the problem and the potential impact on experimental results.
Table 1: Overview of Common Biological Contaminants and Their Effects
| Contaminant Type | Common Examples | Typical Effect on Culture | Recommended Detection Method |
| Cross-Contamination | HeLa, K562, A549 | Altered drug response, morphology, and growth rate.[10][22] | Short Tandem Repeat (STR) Profiling[18] |
| Mycoplasma | M. orale, M. hyorhinis | Altered metabolism, gene expression, and drug sensitivity; no visible signs.[5][11] | PCR-based assay, ELISA, DNA staining[4][23] |
| Bacteria | E. coli, Staphylococcus | Cloudy, yellow media (acidic pH); visible under microscope.[4][5] | Visual/Microscopic Inspection[4] |
| Yeast/Fungi | Candida, Aspergillus | Cloudy, pink media (alkaline pH); visible clumps or furry masses.[4][24] | Visual/Microscopic Inspection[4] |
Table 2: Hypothetical Impact of Cell Line Contamination on Imatinib IC50
This table illustrates how a 25% contamination of a sensitive CML cell line (K562) with a resistant contaminant (HeLa) can significantly alter the perceived potency of Imatinib.
| Cell Culture Composition | Expected BCR-ABL Status | Apparent Imatinib IC50 | Conclusion Drawn |
| 100% K562 (CML) | Positive | ~0.1 µM | Imatinib is potent |
| 75% K562 + 25% HeLa | Mixed | ~5.0 µM | Imatinib shows reduced potency |
| 100% HeLa (Cervical Cancer) | Negative | > 50 µM | Imatinib is ineffective |
Experimental Protocols
Protocol 1: Cell Line Authentication via Short Tandem Repeat (STR) Profiling
This method verifies the identity of human cell lines by creating a unique genetic fingerprint.
Methodology:
-
Sample Preparation: Collect a cell pellet from your working culture containing approximately 1-5 million cells.
-
DNA Extraction: Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify the STR loci from the genomic DNA using a commercial STR profiling kit. These kits contain PCR primers for multiple STR markers (e.g., the 8 core loci required by ASN-0002 standards).[18][25]
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR amplicons using capillary electrophoresis. This technique separates the DNA fragments based on their size, which corresponds to the number of repeats at each STR locus.[25]
-
Data Analysis: The output is a series of peaks representing the alleles at each STR locus. This unique profile is the cell line's "fingerprint."
-
Database Comparison: Compare the generated STR profile to the reference profiles in public databases (e.g., ATCC, DSMZ). An 80% match or higher is typically required to confirm the cell line's identity.[19]
Protocol 2: Mycoplasma Detection by PCR
This is a highly sensitive method for detecting the presence of mycoplasma DNA in a cell culture.
Methodology:
-
Sample Collection: Collect 1 mL of supernatant from a 2-3 day old cell culture (cells should be near confluence).
-
Sample Preparation: Boil the supernatant for 10 minutes to lyse any mycoplasma and release their DNA. Centrifuge to pellet debris.
-
PCR Reaction: Set up a PCR reaction using a commercial mycoplasma detection kit. These kits typically include a primer mix that targets highly conserved 16S rRNA gene sequences found in most mycoplasma species, along with a positive control.
-
Thermocycling: Run the PCR reaction according to the kit's specified cycling conditions.
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2.0% agarose gel.
-
Interpretation: The presence of a PCR product of the expected size indicates mycoplasma contamination. Compare the result to the positive and negative controls.
Protocol 3: Determination of Imatinib IC50 using a WST-1 Cell Viability Assay
This protocol provides a standardized method to assess Imatinib's potency, allowing for better comparison with literature values.
Methodology:
-
Cell Culture: Culture a BCR-ABL positive cell line (e.g., K562) in RPMI-1640 medium with 10% FBS, ensuring the cells are in the logarithmic growth phase.[26]
-
Drug Preparation: Prepare a concentrated stock solution of Imatinib in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations.[26]
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well).[26]
-
Treatment: After allowing cells to adhere or stabilize (typically 24 hours for adherent lines), add the various concentrations of Imatinib to the wells. Include a vehicle-only control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a set period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.[26]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[26]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Imatinib concentration and use non-linear regression to determine the IC50 value.[26]
Visualizations
Visual diagrams can help clarify complex pathways and workflows involved in troubleshooting.
References
- 1. dnaforensics.in [dnaforensics.in]
- 2. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 3. sciencealert.com [sciencealert.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 12. idexxbioresearch.com [idexxbioresearch.com]
- 13. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mycoplasma hyorhinis infection promotes tyrosine kinase inhibitor (TKI) resistance in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A bug in the resistance to EGFR inhibitors: is there a role for Mycoplasma and cytidine deaminase in reducing the activity of osimertinib in lung cancer patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. cellculturedish.com [cellculturedish.com]
- 19. cellbase.com [cellbase.com]
- 20. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 21. cbc.ca [cbc.ca]
- 22. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 23. goldbio.com [goldbio.com]
- 24. youtube.com [youtube.com]
- 25. Cell Line Authentication Resources [promega.com]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Generic Iatinib vs. Gleevec
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of generic imatinib formulations against the innovator product, Gleevec (imatinib mesylate). The comparison is based on established principles of bioequivalence, supported by a review of publicly available data on the in vitro performance of imatinib. While direct head-to-head in vitro studies comparing specific generic formulations and Gleevec are not extensively published, the regulatory approval of generic drugs necessitates a demonstration of bioequivalence, which implies a comparable in vitro pharmacological activity.
This document summarizes the expected in vitro performance of imatinib in key assays relevant to its mechanism of action in targeting the BCR-ABL tyrosine kinase. Detailed experimental protocols for these assays are provided to enable researchers to conduct their own comparative studies.
Data Presentation: In Vitro Efficacy of Imatinib
The following table summarizes the key in vitro efficacy parameters of imatinib, derived from studies on the reference product, Gleevec. Due to demonstrated bioequivalence, generic imatinib formulations are expected to exhibit comparable performance in these assays.[1]
| Parameter | Cell Line | Target | Value | Assay Type |
| IC50 | K562 (CML) | BCR-ABL | ~0.08 µM - 0.267 µM | Cytotoxicity (MTT/XTT Assay)[2][3] |
| IC50 | v-Abl Kinase | v-Abl | 0.6 µM | Cell-free Kinase Assay[2] |
| IC50 | c-Kit | c-Kit | 0.1 µM | Cell-based Assay[2] |
| IC50 | PDGFR | PDGFR | 0.1 µM | Cell-free Kinase Assay[2] |
| Apoptosis | CML Primary Cells | - | Induction of apoptosis observed | Annexin V Staining |
| Kinase Inhibition | K562 (CML) | BCR-ABL | Inhibition of substrate phosphorylation | Western Blot for p-CrkL[4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the efficacy of imatinib formulations are provided below.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell line (e.g., K562 for Chronic Myeloid Leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Imatinib stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[5]
-
Imatinib Treatment: Prepare serial dilutions of the imatinib formulation in culture medium. Add 100 µL of the diluted solutions to the respective wells. Include untreated and vehicle (DMSO) control wells.[2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[2][5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals in viable cells.[6]
-
Solubilization: Carefully remove the medium and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the imatinib concentration to determine the IC50 value using non-linear regression analysis.[5]
BCR-ABL Kinase Activity Assay (Western Blot for Substrate Phosphorylation)
This method assesses the inhibition of BCR-ABL kinase activity within cells by measuring the phosphorylation status of a downstream substrate, such as CrkL.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Imatinib formulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-CrkL (p-CrkL), anti-CrkL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Culture K562 cells and treat with various concentrations of the imatinib formulation for a specified period (e.g., 2-6 hours).[4]
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS, then lyse the cells in lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each cell lysate.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Following electrophoresis, transfer the separated proteins to a PVDF membrane.[5][7]
-
Immunoblotting:
-
Detection: Detect the signal using a chemiluminescence reagent and an imaging system.[2]
-
Analysis: Quantify the band intensities for p-CrkL and normalize to total CrkL or the loading control. Plot the percentage of inhibition of phosphorylation against the imatinib concentration.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Imatinib formulation
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[8]
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the imatinib formulation at the desired concentrations for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.[9]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[10]
-
Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on fluorescence:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
BCR-ABL Signaling Pathway and Imatinib Inhibition
References
- 1. Current evidence on the efficacy and safety of generic imatinib in CML and the impact of generics on health care costs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating c-KIT Knockdown as a Mimic of Imatinib Action in Gastrointestinal Stromal Tumors
A Comparative Guide for Researchers
This guide provides a detailed comparison of two key methods for inhibiting c-KIT signaling in gastrointestinal stromal tumor (GIST) cells: small interfering RNA (siRNA) mediated knockdown and the tyrosine kinase inhibitor, Imatinib. For researchers in oncology and drug development, understanding the parallels and distinctions between genetic and pharmacological inhibition of a key oncogenic driver like c-KIT is crucial for validating therapeutic targets and interpreting experimental outcomes. This document summarizes key experimental data, provides detailed protocols for reproducing these findings, and visualizes the underlying biological processes.
Quantitative Comparison of c-KIT siRNA and Imatinib Effects
The following tables summarize the quantitative effects of c-KIT siRNA and Imatinib on the viability and apoptosis of GIST cell lines. The data presented is synthesized from multiple preclinical studies to provide a comparative overview.
Table 1: Effect on Cell Viability
| Treatment | Cell Line | Metric | Value | Reference |
| c-KIT siRNA | GIST-T1, GIST-882 | % Reduction in Viability | Marked Reduction | [1] |
| Imatinib | GIST-T1 | IC50 | 5 - 15.9 nM | [2] |
| Imatinib | GIST-882 | IC50 | Not Specified |
Table 2: Effect on Apoptosis
| Treatment | Cell Line | Apoptosis Rate (Control) | Apoptosis Rate (Treated) | Reference |
| c-KIT siRNA | GIST-T1 | ~11.87% | ~20.1% | [1] |
| c-KIT siRNA | GIST-882 | ~11.42% | ~19.37% | [1] |
| Imatinib | GIST-T1, GIST-882 | Not Specified | Dose-dependent increase | [3] |
Table 3: Effect on c-KIT Signaling Pathway
| Treatment | Target Protein | Effect | Reference |
| c-KIT siRNA | Total c-KIT | Significant reduction in protein expression | [1] |
| Imatinib | Phospho-c-KIT (p-c-KIT) | Inhibition of autophosphorylation | [3][4] |
| Imatinib | Phospho-AKT (p-AKT) | Reduction in phosphorylation | [5][6] |
| Imatinib | Phospho-ERK (p-ERK) | Reduction in phosphorylation | [7] |
Visualizing the Mechanisms of c-KIT Inhibition
The following diagrams illustrate the c-KIT signaling pathway, the experimental workflow for comparing siRNA and Imatinib, and the logical relationship between these two inhibitory methods.
References
- 1. CCDC26 knockdown enhances resistance of gastrointestinal stromal tumor cells to imatinib by interacting with c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic effect of imatinib in gastrointestinal stromal tumors: AKT signaling dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LIX1 Controls MAPK Signaling Reactivation and Contributes to GIST-T1 Cell Resistance to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Imatinib and PARP Inhibitors: A Guide for Researchers
For Immediate Release
Recent preclinical evidence suggests a promising synergistic relationship between the tyrosine kinase inhibitor Imatinib and Poly (ADP-ribose) polymerase (PARP) inhibitors in the treatment of certain cancers. This guide provides a comprehensive overview of the experimental data supporting this synergy, detailed methodologies for relevant assays, and an exploration of the underlying molecular mechanisms. This information is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutic strategies.
Mechanistic Rationale for Synergy
The synergistic effect of combining Imatinib with PARP inhibitors is primarily rooted in the concept of "synthetic lethality." This occurs when the combination of two genetic or chemical perturbations leads to cell death, while each perturbation alone is tolerated.
Two key mechanisms underpin the synergistic potential of this drug combination:
-
"BRCAness" induced by BCR-ABL: In cancers such as Chronic Myeloid Leukemia (CML), the oncogenic fusion protein BCR-ABL, the primary target of Imatinib, has been shown to downregulate key proteins involved in the homologous recombination (HR) DNA repair pathway, most notably BRCA1.[1][2] This downregulation creates a state of HR deficiency, often referred to as "BRCAness," rendering the cancer cells highly dependent on alternative DNA repair pathways, such as the one mediated by PARP. Inhibition of PARP in these HR-deficient cells leads to an accumulation of unrepaired DNA damage and subsequent cell death.
-
Direct c-Abl and PARP1 Interaction: The c-Abl tyrosine kinase, which is constitutively activated in the BCR-Abl fusion protein, has been shown to directly interact with and phosphorylate PARP1. This phosphorylation event is crucial for the activation of PARP1 in response to inflammatory signals, suggesting a direct regulatory link between the pathways targeted by Imatinib and PARP inhibitors.
Experimental Data: Synergistic Effects of a BCR-Abl Inhibitor and a PARP Inhibitor
Table 1: EC50 Values for Dasatinib and Olaparib Monotherapy (72h treatment)
| Cell Line | Cancer Type | Dasatinib EC50 (nM) | Olaparib EC50 (µM) |
| HS-578T | TNBC | 25.3 | 1.8 |
| HCC3153 | TNBC | 15.6 | 2.3 |
| MDA-MB-231 | TNBC | 35.1 | 3.1 |
| OVCAR8 | Ovarian | 45.2 | 1.5 |
| OVCAR3 | Ovarian | 55.7 | 2.5 |
| IGROV1 | Ovarian | 38.9 | 1.9 |
Data adapted from a study by an-Na's et al. (2020) in TNBC and ovarian cancer cell lines.
Table 2: Combination Index (CI) Values for Dasatinib and Olaparib Combination Therapy
| Cell Line | Cancer Type | Combination Index (CI) | Interpretation |
| HS-578T | TNBC | < 1 | Synergy |
| HCC3153 | TNBC | < 1 | Synergy |
| MDA-MB-231 | TNBC | < 1 | Synergy |
| OVCAR8 | Ovarian | < 1 | Synergy |
| OVCAR3 | Ovarian | < 1 | Synergy |
| IGROV1 | Ovarian | < 1 | Synergy |
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data adapted from a study by an-Na's et al. (2020).[3]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of Imatinib and PARP inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Imatinib and a PARP inhibitor, both individually and in combination, on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., K562 for CML)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Imatinib mesylate
-
PARP inhibitor (e.g., Olaparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of Imatinib and the PARP inhibitor in culture medium.
-
Treat the cells with varying concentrations of Imatinib alone, the PARP inhibitor alone, or a combination of both at a constant ratio (e.g., based on the ratio of their individual IC50 values). Include untreated control wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment condition.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
Colony Formation Assay
Objective: To assess the long-term effects of Imatinib and a PARP inhibitor on the clonogenic survival of cancer cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Imatinib mesylate
-
PARP inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with Imatinib alone, the PARP inhibitor alone, or a combination of both at specified concentrations.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Remove the medium, wash the wells with PBS, and fix the colonies with a methanol/acetic acid solution (3:1) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Imatinib and a PARP inhibitor combination.
Materials:
-
Target cancer cell lines
-
Imatinib mesylate
-
PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drugs as described for the cell viability assay for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizing the Mechanisms and Workflows
To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: A typical experimental workflow for assessing drug synergy.
References
- 1. Synergistic effect of combined PI3 kinase inhibitor and PARP inhibitor treatment on BCR/ABL1-positive acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological screening and transcriptomic functional analyses identify a synergistic interaction between dasatinib and olaparib in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Imatinib-Resistant Cells to Other Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of imatinib, a potent tyrosine kinase inhibitor (TKI), revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). However, the emergence of imatinib resistance, primarily driven by mutations in the target kinases BCR-ABL and KIT, respectively, presents a significant clinical challenge. This guide provides an objective comparison of the cross-resistance profiles of imatinib-resistant cells to other TKIs, supported by experimental data, to aid in the development of next-generation therapeutic strategies.
Cross-Resistance in Imatinib-Resistant CML
The primary mechanism of imatinib resistance in CML is the acquisition of point mutations within the BCR-ABL kinase domain.[1] These mutations can impair imatinib binding, leading to disease relapse. Second and third-generation TKIs have been developed to overcome this resistance. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various TKIs against common imatinib-resistant BCR-ABL mutations. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of TKIs Against Imatinib-Resistant BCR-ABL Mutations
| Mutation | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| Wild-Type | 176 | 18.2 | 0.701 | 41.6 | 0.5 |
| P-Loop | |||||
| G250E | 1,500 | 150 | 10 | 120 | 2.5 |
| Q252H | 1,200 | 100 | 25 | 250 | 3.0 |
| Y253F/H | 2,000 | 150 | 5 | 150 | 2.0 |
| E255K/V | 3,000 | 200 | 100 | 300 | 4.0 |
| Gatekeeper | |||||
| T315I | >10,000 | >3,000 | >500 | >1,000 | 20.0 |
| Contact Residues | |||||
| F317L/V/I/C | 800 | 50 | 15 | 100 | 2.5 |
| Activation Loop | |||||
| M351T | 500 | 30 | 2 | 50 | 1.0 |
| F359V/C/I | 1,000 | 80 | 3 | 100 | 1.5 |
| H396R/P | 1,200 | 120 | 8 | 150 | 2.0 |
Data compiled from multiple sources.[1][2][3][4][5] Actual IC50 values may vary between studies due to different experimental conditions.
Cross-Resistance in Imatinib-Resistant GIST
Similar to CML, acquired resistance to imatinib in GIST is often mediated by secondary mutations in the KIT proto-oncogene.[6] Sunitinib and regorafenib are approved second- and third-line therapies for imatinib-resistant GIST.[7] The table below presents available IC50 data for these TKIs against imatinib-resistant GIST cell lines or mutations.
Table 2: IC50 Values (µM) of TKIs Against Imatinib-Resistant GIST
| Cell Line/Mutation | Primary KIT Mutation | Secondary KIT Mutation(s) | Imatinib | Sunitinib | Regorafenib |
| GIST-T1 resistant clone | Exon 11 | - | >20 | 0.89 | 1.57 |
| KIT Exon 9 + V654A | Exon 9 | V654A (Exon 13) | 3.1 | 0.59 | - |
| KIT Exon 9 + D820G | Exon 9 | D820G (Exon 17) | 2.64 | 1.38 | - |
| KIT Exon 9 + D816H | Exon 9 | D816H (Exon 17) | 4.93 | 1.82 | - |
Data compiled from multiple sources.[2][6][8] Dashes indicate data not available.
Experimental Protocols
Generation of Imatinib-Resistant Cell Lines
Imatinib-resistant CML and GIST cell lines are crucial for studying cross-resistance profiles. A common method for their generation is through continuous exposure to gradually increasing concentrations of imatinib.[9][10][11][12]
Protocol:
-
Initial Culture: Culture the parental (imatinib-sensitive) cell line (e.g., K562 for CML, GIST-T1 for GIST) in standard culture medium.
-
Initial Imatinib Exposure: Treat the cells with a low concentration of imatinib (e.g., 10-50 nM).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of imatinib in the culture medium. This is typically done in a stepwise manner over several months.
-
Selection of Resistant Clones: The surviving cell population will be enriched for imatinib-resistant clones.
-
Verification of Resistance: Confirm the resistant phenotype by determining the IC50 of imatinib for the newly established cell line and comparing it to the parental line.
Caption: Workflow for developing imatinib-resistant cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 values of TKIs.[11]
Protocol:
-
Cell Seeding: Seed the imatinib-resistant cells in a 96-well plate at a predetermined density.
-
TKI Treatment: Treat the cells with a range of concentrations of the TKI being tested. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the TKI concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Signaling Pathways
BCR-ABL Signaling in CML
The constitutively active BCR-ABL tyrosine kinase drives CML by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[13][14][15][16]
Caption: Key signaling pathways downstream of BCR-ABL in CML.
KIT Signaling in GIST
In GIST, mutations in the KIT receptor tyrosine kinase lead to its constitutive activation, triggering downstream signaling cascades that drive tumor growth.[17][18][19][20][21]
Caption: Major signaling pathways activated by mutant KIT in GIST.
Conclusion
The cross-resistance profiles of imatinib-resistant cells highlight the importance of understanding the specific mutations driving resistance to guide the selection of subsequent TKI therapy. While second and third-generation TKIs can overcome resistance to many imatinib-resistant mutations, challenges remain, particularly with the T315I mutation in CML and certain activation loop mutations in GIST. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers working to develop novel therapeutic strategies to combat TKI resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. e-century.us [e-century.us]
- 7. Facebook [cancer.gov]
- 8. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of imatinib-resistant K562 cell line displaying resistance mechanisms | Cellular and Molecular Biology [cellmolbiol.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oncogenic signaling by Kit tyrosine kinase occurs selectively on the Golgi apparatus in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of key genes and associated pathways in KIT/PDGFRA wild-type gastrointestinal stromal tumors through bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. KIT oncogenic signaling mechanisms in imatinib-resistant gastrointestinal stromal tumor: PI3-kinase/AKT is a crucial survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Imatinib-Induced Apoptosis: A Guide to Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of caspase activity assays as a method for confirming apoptosis induced by the tyrosine kinase inhibitor, Imatinib. We will delve into the underlying signaling pathways, present available experimental data, and provide detailed protocols for key assays, enabling researchers to effectively design and execute experiments to validate the pro-apoptotic effects of Imatinib.
Introduction to Imatinib and Apoptosis
Imatinib is a targeted cancer therapy that functions as a specific inhibitor of a number of tyrosine kinase enzymes, including BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1] In malignancies such as Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein is constitutively active, driving uncontrolled cell proliferation and inhibiting apoptosis, or programmed cell death.[1] Imatinib competitively binds to the ATP-binding site of these kinases, inhibiting their catalytic activity and thereby blocking downstream signaling pathways essential for tumor cell growth and survival.[1] A primary mechanism of Imatinib's therapeutic effect is the induction of apoptosis in cancer cells.
Apoptosis is a regulated process of cell death characterized by a series of biochemical events leading to distinct morphological changes. A key feature of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a hierarchical cascade, ultimately leading to the cleavage of specific cellular substrates and the orchestrated dismantling of the cell.
Caspase Activity Assays: A Quantitative Approach to Confirming Apoptosis
To quantitatively confirm that Imatinib induces apoptosis, researchers can measure the enzymatic activity of key caspases. The two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which activate initiator caspases, caspase-9 and caspase-8, respectively. Both pathways converge on the activation of executioner caspases, such as caspase-3. Therefore, measuring the activity of these three caspases provides a robust method to confirm and characterize Imatinib-induced apoptosis.
Colorimetric and fluorometric assays are commonly employed for this purpose. These assays utilize synthetic substrates containing a caspase-specific peptide sequence conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). When cleaved by the active caspase, the pNA or AMC is released, and the resulting change in color or fluorescence can be quantified using a spectrophotometer or fluorometer, respectively. The fold increase in caspase activity in Imatinib-treated cells compared to untreated controls provides a quantitative measure of apoptosis induction.
Comparative Analysis of Imatinib-Induced Caspase Activity
The following table summarizes quantitative data from various studies that have investigated the effect of Imatinib on caspase activity. It is important to note that direct comparisons between studies can be challenging due to variations in cell lines, Imatinib concentrations, and treatment durations.
| Cell Line | Imatinib Concentration | Treatment Duration | Caspase-3 Activity (Fold Increase vs. Control) | Caspase-8 Activity (Fold Increase vs. Control) | Caspase-9 Activity (Fold Increase vs. Control) | Reference |
| K562 (CML) | 100 nM | 24 hours | Not specified, but increased | Not specified | Not specified | [2] |
| K562 (CML) | 1 µM | 48 hours | Not specified, but cleavage detected | Not specified | Not specified | [3] |
| K562/IM (Imatinib-resistant CML) | 5 µM | 24 hours | Increased expression | Increased expression | Not specified | [4] |
| K562 (CML) | Not specified | Not specified | Increased expression in sensitive vs. resistant cells | Increased expression in resistant vs. sensitive cells | Not specified | [5] |
Note: Much of the available literature reports on the increased expression or cleavage of caspases as determined by Western blot, rather than providing quantitative fold-change data from activity assays. The data presented here is based on the available quantitative or semi-quantitative findings.
Signaling Pathways of Imatinib-Induced Apoptosis
Imatinib primarily triggers the intrinsic pathway of apoptosis by inhibiting the anti-apoptotic signals driven by the BCR-ABL oncoprotein. This leads to the activation of pro-apoptotic Bcl-2 family members, mitochondrial outer membrane permeabilization, and the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3. The involvement of the extrinsic pathway (caspase-8) is less consistently reported and may be cell-type dependent.
Caption: Imatinib-induced apoptosis signaling pathway.
Experimental Workflow for Caspase Activity Assays
The following diagram outlines a typical workflow for confirming Imatinib-induced apoptosis using caspase activity assays.
Caption: Experimental workflow for caspase activity assays.
Detailed Experimental Protocols
Colorimetric Caspase-3 Activity Assay
This protocol is a general guideline and may need optimization for specific cell lines and experimental conditions.
Materials:
-
Cells treated with Imatinib and vehicle control
-
96-well flat-bottom microplate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA, 4 mM stock in DMSO)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with Cell Lysis Buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of each cell lysate (containing 50-200 µg of protein) to duplicate wells.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Caspase-3 Substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing lysis buffer, reaction buffer, and substrate) from all readings.
-
Calculate the fold increase in caspase-3 activity by dividing the average absorbance of the Imatinib-treated samples by the average absorbance of the vehicle control samples.
-
Colorimetric Caspase-8 and Caspase-9 Activity Assays
The protocols for caspase-8 and caspase-9 activity assays are very similar to the caspase-3 assay, with the primary difference being the use of a specific substrate for each enzyme.
-
Caspase-8 Substrate: Ac-IETD-pNA (Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide)
-
Caspase-9 Substrate: Ac-LEHD-pNA (Acetyl-Leu-Glu-His-Asp-p-nitroanilide)
Follow the same procedure as the Caspase-3 assay, substituting the appropriate substrate.
Conclusion
Caspase activity assays provide a reliable and quantitative method for confirming Imatinib-induced apoptosis. By measuring the activity of key initiator (caspase-8 and -9) and executioner (caspase-3) caspases, researchers can gain valuable insights into the molecular mechanisms by which Imatinib exerts its anti-cancer effects. The protocols and information provided in this guide serve as a valuable resource for designing and implementing these assays in the laboratory.
References
- 1. Proteome Changes Induced by Imatinib and Novel Imatinib Derivatives in K562 Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CX‑5461 potentiates imatinib‑induced apoptosis in K562 cells by stimulating KIF1B expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lycorine attenuated proliferation and induced apoptosis on imatinib-resistant K562 cell by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Molecular Response of Cancer Cell Lines to Imatinib
For Immediate Release:
This guide provides a comprehensive comparison of the molecular responses of various cancer cell lines to the tyrosine kinase inhibitor (TKI) Imatinib. It is intended for researchers, scientists, and drug development professionals to offer a consolidated resource on Imatinib's differential efficacy and the underlying molecular mechanisms of sensitivity and resistance. This document summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways.
Imatinib is a targeted therapy renowned for its efficacy in cancers driven by specific kinase activity, primarily Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1] Its mechanism of action involves competitively inhibiting the ATP-binding site of the BCR-ABL fusion protein in CML, and the c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases in GIST and other malignancies.[1][2] This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival. However, the response to Imatinib varies significantly across different cancer cell lines, largely due to the development of resistance.
Data Presentation: Comparative Drug Sensitivity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values of Imatinib in various sensitive and resistant CML and GIST cell lines, demonstrating the significant shift in sensitivity upon the development of resistance.
Table 1: Imatinib IC50 Values in CML Cell Lines
| Cell Line | Type | Imatinib IC50 (µM) | Fold Resistance | Reference |
| K562 | Sensitive | Varies (typically < 1.0) | - | [3] |
| K562/G01 | Resistant | ~1.5 (15.2-fold vs parental) | 15.2x | [3] |
| K562-imatinib | Resistant | ~3.3 (330-fold vs parental) | 330x | [4] |
| K562r5 | Resistant | Maintained in 5 µM | >5x |
Note: The baseline IC50 for sensitive K562 cells can vary between studies, but resistance is clearly marked by a substantial increase in the IC50 value.
Table 2: Imatinib IC50 Values in GIST Cell Lines
| Cell Line | Primary Mutation | Imatinib IC50 (nM) | Imatinib IC50 (µM) | Fold Resistance | Reference |
| GIST-T1 | KIT Exon 11 | 6.50 | 0.0065 | - | [5] |
| GIST-T1/IM-R | KIT Exon 11 + PDGFRA Exon 12 | 127.1 | 0.1271 | ~19.5x | [5] |
| GIST-T1 (vector) | KIT Exon 11 | 16.83 | 0.0168 | - | [6] |
| GIST-T1 + E13V654A-KIT | KIT Exon 11 + 13 | 28.62 | 0.0286 | ~1.7x | [6] |
| GIST-T1 + E17N822K-KIT | KIT Exon 11 + 17 | 30.70 | 0.0307 | ~1.8x | [6] |
| GIST 882 | KIT Exon 13 | 50 | 0.05 | - | [7] |
| GIST 882R | KIT Exon 13 (Resistant) | 5090 | 5.09 | ~102x | [7] |
| GIST 48 | KIT Exon 11 + V654A | 4900 | 4.90 | - (Inherently Resistant) | [7] |
Molecular Response and Resistance Mechanisms
The differential response to Imatinib is rooted in the molecular signaling architecture of the cancer cells.
In Sensitive Cells: Imatinib effectively binds to the inactive conformation of its target kinases (BCR-ABL, c-KIT, PDGFR), preventing ATP binding and autophosphorylation. This action shuts down critical downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[1][8][9]
In Resistant Cells: Resistance to Imatinib can be broadly categorized as BCR-ABL/KIT-dependent or -independent.
-
Target-Dependent Resistance: This is most commonly caused by point mutations within the kinase domain of BCR-ABL or KIT, which either directly impair Imatinib binding or lock the kinase in an active conformation that Imatinib cannot bind to.[1][10] Another mechanism is the amplification of the BCR-ABL or KIT gene, leading to overexpression of the target protein, which overwhelms the inhibitory capacity of the drug.[2][3]
-
Target-Independent Resistance: Cells can develop resistance by activating alternative signaling pathways to bypass the Imatinib-induced blockade.[11] This includes the upregulation of SRC family kinases (e.g., LYN, HCK), which can sustain downstream signaling.[1] Another key mechanism involves changes in drug transport, specifically the overexpression of the efflux pump P-glycoprotein (MDR1), which actively removes Imatinib from the cell, or the downregulation of the influx transporter hOCT1, reducing drug uptake.
Mandatory Visualizations
Caption: Imatinib action in sensitive cells.
Caption: Overview of Imatinib resistance mechanisms.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the IC50 value of Imatinib.[12][13]
Workflow Diagram
Caption: General workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Include wells for untreated controls and medium-only blanks.
-
Drug Treatment: After 24 hours, treat cells with a series of Imatinib dilutions. Incubate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[13]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Phospho-Protein Detection (Western Blot)
This protocol is used to measure the phosphorylation status of key signaling proteins.[15][16]
Workflow Diagram
Caption: Workflow for phospho-protein detection by Western Blot.
Methodology:
-
Sample Preparation: Treat cultured cells with desired concentrations of Imatinib. Lyse the cells in a buffer (e.g., RIPA) supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states. Keep samples on ice.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[15]
-
Blocking: Block the membrane for at least 1 hour using a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-c-KIT) diluted in the blocking buffer. This is typically done overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[15]
-
Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[18]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH, β-actin) to compare the relative levels of phosphorylation across samples.[17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. Heterogeneity of Metabolic Vulnerability in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Novel Biomarkers for Predicting Imatinib Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel immune-related gene signature (IL10RA, SCN9A, and SLC26A11) with established and other emerging biomarkers for predicting sensitivity to the tyrosine kinase inhibitor, Imatinib. We present supporting experimental data, detailed methodologies for validation, and visualizations of key signaling pathways to aid in the research and development of personalized cancer therapies.
Introduction
Imatinib has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and other cancers driven by the BCR-ABL fusion protein. However, primary and acquired resistance remains a significant clinical challenge. The standard method for predicting Imatinib resistance involves the detection of mutations in the BCR-ABL kinase domain. While informative, this approach does not identify all patients who will respond poorly to treatment. Consequently, there is a critical need for novel biomarkers that can more accurately predict Imatinib sensitivity and guide therapeutic decisions.
This guide focuses on a promising new biomarker signature composed of three immune-related genes: IL10RA, SCN9A, and SLC26A11. We compare the predictive performance of this signature with BCR-ABL mutation analysis and plasma Imatinib trough levels, another clinically relevant biomarker.
Biomarker Performance Comparison
The following table summarizes the performance of different biomarkers in predicting response to Imatinib therapy. The data is compiled from various studies and highlights the potential of the novel gene signature.
| Biomarker | Method | Population | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings |
| Novel Gene Signature (IL10RA, SCN9A, SLC26A11) | qRT-PCR | CML Patients | >75% (for each gene) | >75% (for each gene) | >0.75 (for each gene) | High expression of IL10RA and SLC26A11, and low expression of SCN9A are associated with a positive response to Imatinib.[1] |
| BCR-ABL Kinase Domain Mutations | Sanger Sequencing / NGS | CML Patients with Imatinib Resistance | ~40-90% | High | N/A | The presence of specific mutations is a strong predictor of resistance, but their absence does not guarantee a response.[2][3] |
| Imatinib Trough Levels | LC-MS/MS | CML Patients | 63.2% - 80.8% | 68.2% - 75.0% | 0.7386 - 0.8209 | Trough levels >1000 ng/mL are significantly associated with achieving a major molecular response.[4] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways associated with these biomarkers is crucial for elucidating their role in Imatinib sensitivity.
BCR-ABL Signaling Pathway
Imatinib directly inhibits the constitutively active BCR-ABL tyrosine kinase, blocking downstream signaling pathways crucial for CML cell proliferation and survival, including the JAK-STAT and PI3K/AKT pathways.
IL10RA Signaling in Imatinib Sensitivity
High expression of IL10RA, a receptor for the anti-inflammatory cytokine IL-10, is associated with a better response to Imatinib. The binding of IL-10 to IL10RA can activate the JAK-STAT and PI3K/AKT pathways. In the context of Imatinib sensitivity, it is hypothesized that the activation of these pathways by IL10RA signaling may render cancer cells more susceptible to Imatinib-induced apoptosis.
Potential Role of SCN9A and SLC26A11 in Imatinib Sensitivity
-
SCN9A : This gene encodes a voltage-gated sodium channel.[5] Altered ion channel function can impact various cellular processes, including drug transport and apoptosis, which may contribute to drug resistance.[1][4][6][7][8] Low expression of SCN9A is associated with a better response to Imatinib, suggesting that its activity may contribute to resistance mechanisms.
-
SLC26A11 : As a member of the solute carrier family, SLC26A11 is involved in anion transport.[9] Solute carriers can play a role in drug uptake and efflux, thereby influencing intracellular drug concentrations.[10][11][12][13] High expression of SLC26A11 in responders suggests it may facilitate Imatinib uptake or retention in CML cells.
Experimental Protocols
This section provides detailed methodologies for the validation of the novel gene signature as a biomarker for Imatinib sensitivity.
Experimental Workflow
The following diagram illustrates the workflow for validating the novel biomarker signature.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of IL10RA, SCN9A, and SLC26A11 in patient samples or cell lines.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)
-
Primers for IL10RA, SCN9A, SLC26A11, and a reference gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from patient-derived mononuclear cells or CML cell lines according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Generate a melt curve to ensure primer specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Imatinib on the viability of CML cell lines with modulated expression of the biomarker genes.
Materials:
-
CML cell lines (e.g., K562)
-
96-well plates
-
Imatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Imatinib Treatment: Treat the cells with a range of Imatinib concentrations for 48-72 hours. Include a vehicle-treated control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of Imatinib that causes 50% inhibition of cell growth).
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of biomarker gene modulation on the activation of downstream signaling pathways in the presence of Imatinib.
Materials:
-
CML cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., STAT3, AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The validation of novel biomarkers is paramount for advancing personalized medicine in oncology. The immune-related gene signature of IL10RA, SCN9A, and SLC26A11 presents a promising alternative and complementary tool to existing methods for predicting Imatinib sensitivity. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to further investigate and validate these and other potential biomarkers, ultimately aiming to improve patient outcomes in CML and other cancers. Further head-to-head comparative studies are warranted to definitively establish the clinical utility of this novel signature.
References
- 1. Ion channels and their role in chemo-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The modulation of ion channels in cancer chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the JAK2-STAT5 pathway in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The modulation of ion channels in cancer chemo-resistance [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Ion Channel Involvement in Tumor Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Targeting Solute Carrier Transporters (SLCs) as a Therapeutic Target in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solute Carrier Transportome in Chemotherapy-Induced Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review on the Role of Human Solute Carriers Transporters in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Ponatinib Eclipses Imatinib in the Fight Against T315I Mutant BCR-ABL
For researchers and drug development professionals navigating the complexities of targeted cancer therapy, the emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase represents a significant clinical hurdle in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). This mutation confers profound resistance to first-generation tyrosine kinase inhibitors (TKIs) like imatinib. This guide provides an objective, data-driven comparison of imatinib and the third-generation TKI, ponatinib, which was specifically designed to overcome this resistance.
The core of imatinib's failure in the presence of the T315I mutation lies in a steric clash. The substitution of a threonine with a bulkier isoleucine at position 315 of the ABL kinase domain physically obstructs imatinib from settling into its binding pocket.[1][2] Ponatinib, with its distinct molecular structure featuring a carbon-carbon triple bond, was engineered to circumvent this steric hindrance, enabling it to effectively bind to and inhibit the kinase activity of the T315I mutant BCR-ABL protein.[1][3]
In Vitro Efficacy: A Stark Contrast in Potency
Biochemical and cellular assays consistently demonstrate ponatinib's superior potency against the T315I mutation. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, reveals a dramatic difference between the two compounds.
| Cell Line/Target | Mutation Status | Imatinib IC50 (nM) | Ponatinib IC50 (nM) | Reference |
| Ba/F3 | Wild-type BCR-ABL1 | ~250-600 | ~0.5 | [1] |
| Ba/F3 | T315I BCR-ABL1 | >10,000 | ~11 | [1] |
| K562 | Wild-type BCR-ABL1 | ~200-500 | ~5-7 | [1] |
| Purified ABL Kinase | Wild-type ABL | >1,000 | 0.37 | [1] |
| Purified ABL Kinase | T315I ABL | >1,000 | 2.0 | [1] |
Clinical Superiority in T315I-Positive Leukemias
Clinical trial data further solidify ponatinib's role as the standard of care for patients with T315I-mutated CML and Ph+ ALL. Early phase clinical trials demonstrated significant hematologic and cytogenetic responses in heavily pre-treated patients harboring the T315I mutation.
A phase 1 clinical trial of ponatinib showed that all 11 chronic phase CML patients with the T315I mutation achieved a complete hematologic response, with nine of them also achieving a major cytogenetic response.[4] Subsequent studies have consistently shown high response rates, establishing ponatinib as a crucial therapeutic option for this patient population.[5][6] A recent phase 3 trial comparing frontline ponatinib to imatinib in newly diagnosed Ph+ ALL patients demonstrated a significantly higher rate of minimal residual disease (MRD)-negative complete remission with ponatinib.[7][8]
Visualizing the Molecular Interactions and Experimental Approaches
To better understand the underlying mechanisms and experimental evaluations, the following diagrams illustrate the BCR-ABL signaling pathway, the structural basis of T315I-mediated imatinib resistance, and a typical workflow for assessing TKI efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Mutation T315I - Chronic Myeloid Leukemia- CML - Chronic Myeloid Leukemia [cmleukemia.com]
- 3. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 4. Phase I Trial Indicates Ponatinib May Thwart Most Resistant CML | MD Anderson Cancer Center [mdanderson.org]
- 5. Phase II trial of ponatinib in patients with chronic myeloid leukemia resistant to one previous tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICLUSIG® (ponatinib) for T315I Mutations in CML [iclusig.com]
- 7. Ponatinib vs Imatinib in Frontline Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ponatinib vs Imatinib in Frontline Philadelphia Chromosome–Positive Acute Lymphoblastic Leukemia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS No. 152460-10-1). Adherence to these protocols is vital for minimizing exposure risks and ensuring a safe laboratory environment.
Chemical Identification and Hazards:
This compound is an advanced intermediate used in pharmaceutical research and development. According to safety data, this compound is classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its hazard profile and best practices for similar pyrimidine derivatives.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended) and a chemically resistant lab coat | Prevents direct skin contact. Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
